molecular formula C9H5FO B1492419 3-Ethynyl-2-fluorobenzaldehyde CAS No. 1851952-10-7

3-Ethynyl-2-fluorobenzaldehyde

Cat. No.: B1492419
CAS No.: 1851952-10-7
M. Wt: 148.13 g/mol
InChI Key: QBLBNYZSSLBQMW-UHFFFAOYSA-N
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Description

3-Ethynyl-2-fluorobenzaldehyde (CAS 1851952-10-7) is a chemical building block of interest in advanced synthetic and medicinal chemistry. It features both an aldehyde and an ethynyl group on a fluorinated benzene ring, making it a versatile intermediate for constructing complex molecules through various reactions, including click chemistry . This compound has been identified as a key synthetic intermediate in the research and development of novel antiviral agents. Specifically, it has been used in the synthesis of 1,2,3-triazole derivatives via click chemistry, which have been screened as potent, non-covalent inhibitors targeting the main protease (M pro ) of SARS-CoV-2 . These inhibitors have shown promising sub-micromolar efficacy and are being explored as potential broad-spectrum antiviral drugs . More broadly, ortho-(2-acyl-1-ethynyl)benzaldehyde derivatives are valuable synthons for constructing diverse organic frameworks, such as indenopyrans and isobenzofurans, which are core structures found in many natural products and pharmaceuticals . Researchers value this compound for its ability to incorporate multiple functional groups into a molecular scaffold. The compound has a molecular formula of C 9 H 5 FO and a molecular weight of 148.13 g/mol . It is typically stored sealed in a dry environment under an inert atmosphere at 2-8°C . Safety information indicates it may cause skin, eye, and respiratory irritation . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLBNYZSSLBQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Ethynyl-2-fluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Ethynyl-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The strategic placement of the ethynyl, fluorine, and aldehyde functionalities makes this molecule a versatile precursor for the development of novel pharmaceuticals and functional organic materials. This document details a robust and widely applicable synthetic route centered around the Sonogashira cross-coupling reaction, followed by a straightforward deprotection step. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental protocols, and discuss key considerations for successful synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Ethynylbenzaldehydes

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Similarly, the ethynyl group serves as a versatile functional handle for a variety of chemical transformations, including "click" chemistry and further cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The aldehyde group, in turn, provides a reactive site for the formation of imines, alcohols, or carboxylic acids, further expanding the synthetic utility.[3]

This compound, therefore, represents a trifunctional scaffold of considerable interest. Its derivatives have potential applications as intermediates in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. The specific substitution pattern of this molecule offers a unique steric and electronic environment that can be exploited by medicinal chemists to fine-tune the pharmacological properties of lead compounds.

Primary Synthetic Route: Sonogashira Coupling and Deprotection

The most direct and widely employed method for the synthesis of this compound involves a two-step sequence:

  • Sonogashira Cross-Coupling: Reaction of a suitable aryl halide, in this case, 3-bromo-2-fluorobenzaldehyde, with a protected acetylene source, typically trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.

This approach is favored due to its high efficiency, broad functional group tolerance, and the commercial availability of the starting materials.

Step 1: Sonogashira Cross-Coupling of 3-Bromo-2-fluorobenzaldehyde with Trimethylsilylacetylene

The Sonogashira reaction is a powerful palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, including the aldehyde present in our substrate.

Reaction Scheme:

Sources

An In-depth Technical Guide to 3-Ethynyl-2-fluorobenzaldehyde: A Versatile Ortho-Substituted Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifunctionality

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecular building block is often defined by its functional group versatility and the precise spatial arrangement of those groups. 3-Ethynyl-2-fluorobenzaldehyde (CAS No. 1851952-10-7) emerges as a preeminent example of such a scaffold. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, offering researchers and development professionals a technical resource grounded in established chemical principles.

The molecule's architecture is distinguished by three key functional groups on an aromatic core: an aldehyde, a terminal alkyne (ethynyl group), and a fluorine atom. The ortho relationship between the fluorine and aldehyde, coupled with the meta position of the alkyne, creates a unique electronic and steric environment that dictates its reactivity and utility.

  • The Aldehyde: A versatile handle for classical carbonyl chemistry, enabling condensations, reductive aminations, and oxidations, serving as a primary anchor for molecular elaboration.

  • The Ethynyl Group: A gateway to powerful carbon-carbon bond-forming reactions, most notably the Palladium/Copper-catalyzed Sonogashira cross-coupling and the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

  • The Fluorine Atom: Its high electronegativity profoundly influences the molecule's electronic properties. In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[4][5]

This guide will dissect the synthesis, reactivity, and practical applications of this compound, providing both the theoretical underpinnings and field-proven insights necessary for its successful implementation in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

Characterization of a synthetic building block is the foundation of its reliable application. The following data summarizes the known properties of this compound.

PropertyValueReference
CAS Number 1851952-10-7[6]
Molecular Formula C₉H₅FON/A
Molecular Weight 148.14 g/mol N/A
Appearance Solid[7]
Storage Conditions Store long-term in a cool, dry place. Air and moisture sensitive. Keep contents under inert gas.[6][7]
Spectroscopic Signatures (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton (CHO): A singlet expected around δ 10.3-10.5 ppm. The ortho-fluorine may induce a small doublet coupling.

    • Aromatic Protons: Three protons in the aromatic region (δ 7.2-8.0 ppm), exhibiting complex splitting patterns due to ³JHH, ⁴JHH, and through-space H-F couplings.

    • Alkynyl Proton (C≡C-H): A singlet expected around δ 3.3-3.5 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Aldehyde Carbonyl (C=O): Expected around δ 188-192 ppm, likely appearing as a doublet due to coupling with the ortho-fluorine (²JCF).

    • Aromatic Carbons: Six distinct signals, with the carbon bearing the fluorine (C-F) showing a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings.

    • Alkynyl Carbons (C≡C): Two signals expected in the δ 80-90 ppm range.

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • A single resonance is expected. Its precise chemical shift will be relative to a standard like CFCl₃.

  • Infrared (IR) Spectroscopy:

    • C≡C-H Stretch: A sharp, characteristic band around 3300 cm⁻¹.

    • C≡C Stretch: A weaker band around 2100-2150 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong band around 1690-1710 cm⁻¹.

    • C-F Stretch: A strong band in the fingerprint region, typically 1100-1300 cm⁻¹.

Synthesis and Purification

The preparation of ethynylbenzaldehydes commonly involves the introduction of a protected acetylene group onto a halogenated precursor, followed by deprotection.[8] A robust and widely applicable method is the Sonogashira coupling of a bromobenzaldehyde with a protected alkyne like 2-methyl-3-butyn-2-ol, followed by base-mediated deprotection.

Protocol: Two-Step Synthesis from 3-Bromo-2-fluorobenzaldehyde

This protocol is a representative example based on established methodologies for analogous compounds.

SynthesisWorkflow

Diagram 1: Workflow for the synthesis of the protected intermediate.
  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-fluorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents Addition: Add anhydrous, degassed THF, followed by triethylamine (Et₃N, 3.0 eq). Stir for 10 minutes.

  • Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60-70 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the protected intermediate.

DeprotectionWorkflow

Diagram 2: Workflow for the deprotection to yield the final product.
  • Reactor Setup: Dissolve the protected intermediate from Step 1 in toluene or a mixture of methanol and water.

  • Base Addition: Add a strong base, such as powdered NaOH or K₂CO₃ (2-3 eq).

  • Reaction: Heat the mixture to reflux. The reaction liberates acetone as a byproduct. Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry it, and concentrate. Purify the final product by column chromatography.

Causality Behind Choices:

  • Catalyst System: The Pd/Cu co-catalyst system is standard for Sonogashira couplings; palladium facilitates the oxidative addition/reductive elimination cycle, while copper(I) forms a copper-acetylide intermediate, which accelerates the crucial transmetalation step.[1][9]

  • Protected Alkyne: Using 2-methyl-3-butyn-2-ol prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and provides a robust protecting group that is easily removed under basic conditions (retro-Favorskii reaction).[8]

  • Inert Atmosphere: Essential to prevent the oxidation of the Pd(0) active catalyst and to avoid oxidative homocoupling of alkynes.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the selective reactivity of its functional groups.

Sonogashira Cross-Coupling

The terminal alkyne is readily coupled with aryl or vinyl halides/triflates to construct complex conjugated systems. This reaction is a cornerstone of materials science for creating molecular wires and in medicinal chemistry for linking molecular fragments.[10][11]

SonogashiraCycle

Diagram 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

Exemplary Protocol:

  • Combine this compound (1.0 eq), the desired aryl bromide/iodide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq) in a flask under an inert atmosphere.

  • Add degassed solvent (e.g., THF/Et₃N, 4:1 mixture).

  • Stir at room temperature or with gentle heating until completion.

  • Perform an aqueous workup and purify by chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, the compound is an ideal substrate for "click chemistry." The CuAAC reaction with an organic azide is exceptionally efficient and regiospecific, yielding only the 1,4-disubstituted 1,2,3-triazole linkage.[2][12][13] This reaction is widely used in bioconjugation, drug discovery, and materials synthesis due to its reliability and mild reaction conditions.

Exemplary Protocol:

  • Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a solvent system like tBuOH/H₂O (1:1).

  • Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous solution.

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 eq).

  • Stir vigorously at room temperature. The reaction is often complete within a few hours.

  • Isolate the triazole product by filtration or extraction.

Reactions Involving the Aldehyde Group

The aldehyde functionality offers a rich platform for diversification, allowing for the synthesis of a wide array of heterocyclic systems, which are privileged structures in medicinal chemistry.[14][15]

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form the corresponding amine.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

  • Condensation Reactions: Reaction with hydrazines, hydroxylamines, or active methylene compounds to form hydrazones, oximes, or α,β-unsaturated systems, respectively. These can serve as intermediates for synthesizing pyrazoles, isoxazoles, and pyrimidines.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a high-value intermediate.

  • Medicinal Chemistry: It serves as a scaffold for synthesizing novel therapeutic agents.[16] The fluorine atom can enhance metabolic stability and binding potency.[4][5] The alkyne provides a point for late-stage functionalization via click chemistry to attach probes, solubilizing groups, or other pharmacophores. The aldehyde can be used to build complex heterocyclic motifs common in bioactive molecules.

  • Materials Science: The rigid, linear nature of the alkyne makes it ideal for constructing conjugated polymers and organic semiconductors. Sonogashira polymerization or the creation of discrete oligomers can lead to materials with interesting photophysical properties.

  • Chemical Biology: The alkyne handle allows for its incorporation into biological systems, followed by detection or conjugation via bioorthogonal click chemistry.[3]

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling is crucial for safety and to maintain the compound's integrity.

  • Hazards: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is important to handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Storage: The compound is sensitive to air and moisture.[7] It should be stored under an inert gas atmosphere (e.g., Argon) in a tightly sealed container in a cool, dry place.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[17]

Conclusion

This compound is a powerful and versatile building block whose value is derived from the synergistic interplay of its three distinct functional groups. Its utility in robust, high-yield transformations like the Sonogashira coupling and CuAAC click reaction, combined with the diverse reactivity of the aldehyde group, makes it an indispensable tool for chemists in both academic and industrial research. The strategic presence of a fluorine atom further enhances its appeal for applications in medicinal chemistry, where precise control over molecular properties is paramount. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, will enable researchers to fully exploit its synthetic potential.

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An In-depth Technical Guide to 3-Ethynyl-2-fluorobenzaldehyde (CAS No. 1851952-10-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Ethynyl-2-fluorobenzaldehyde, registered under CAS number 1851952-10-7, is a key aromatic aldehyde that has garnered significant interest in the field of drug discovery and development. Its unique trifunctional molecular architecture, featuring an aldehyde, an ethynyl group, and a fluorine atom on the benzene ring, makes it a highly versatile building block for the synthesis of complex and biologically active molecules. The strategic placement of these functionalities allows for a wide range of chemical transformations, providing a powerful tool for medicinal chemists to explore novel chemical space.

The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2][3] The ethynyl group serves as a valuable handle for various coupling reactions, most notably the Sonogashira coupling, enabling the facile introduction of diverse substituents and the construction of larger molecular scaffolds.[4] The aldehyde functionality provides a reactive site for the formation of imines, alcohols, and other derivatives, further expanding the synthetic utility of this compound. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1851952-10-7[5][6][7][8][9]
Molecular Formula C₉H₅FO[9]
Molecular Weight 148.13 g/mol [9]
Appearance Not explicitly stated, likely a solid or oil-
Solubility Not explicitly stated, likely soluble in common organic solvents-

Synthesis of this compound: A Focus on Sonogashira Coupling

The most logical and widely applicable synthetic route to this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis.[10] In this case, the likely precursor is 3-bromo-2-fluorobenzaldehyde, which can be coupled with a protected acetylene source, such as ethynyltrimethylsilane, followed by a deprotection step.

Proposed Synthetic Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Bromo-2-fluorobenzaldehyde 3-Bromo-2-fluorobenzaldehyde Intermediate 3-((Trimethylsilyl)ethynyl)-2-fluorobenzaldehyde 3-Bromo-2-fluorobenzaldehyde->Intermediate Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., THF) Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Intermediate Final_Product This compound Intermediate->Final_Product Base (e.g., K₂CO₃) Solvent (e.g., MeOH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven procedure for a Sonogashira coupling and deprotection sequence, adapted for the synthesis of this compound.

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-2-fluorobenzaldehyde

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-fluorobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids.

  • To the stirred solution, add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde (1.0 eq) in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • If necessary, further purify the product by column chromatography to yield pure this compound.

Spectroscopic Characterization

While publicly available spectra are limited, chemical suppliers list the availability of the following spectroscopic data for this compound, which is crucial for its unambiguous identification and quality control.[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton (likely a singlet around 10 ppm), aromatic protons (in the range of 7-8 ppm with coupling patterns influenced by the fluorine and ethynyl substituents), and the acetylenic proton (a singlet around 3-4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon (typically downfield, >180 ppm), the two acetylenic carbons (around 80-90 ppm), and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹Jcf).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C≡C stretch of the alkyne (around 2100 cm⁻¹, which may be weak), and the C-F stretch (in the fingerprint region, typically 1000-1300 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.13 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages.

Reactivity and Applications in Drug Discovery

The unique combination of functional groups in this compound makes it a valuable synthon for the construction of a diverse array of molecular architectures, particularly in the realm of medicinal chemistry.

Role as a Versatile Synthetic Intermediate

The aldehyde group can readily undergo a variety of transformations, including:

  • Reductive amination: To introduce substituted amine functionalities.

  • Wittig reaction: To form alkenes.

  • Aldol condensation: To create α,β-unsaturated carbonyl compounds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To yield the corresponding alcohol.

The ethynyl group is a key functional group for:

  • Sonogashira coupling: To append various aryl or vinyl groups.

  • Click chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): To form triazoles, which are important pharmacophores.

  • Glaser coupling: To synthesize symmetrical diynes.

The fluorine atom enhances the molecule's utility by often improving the metabolic stability and binding affinity of the final drug candidate.[2][3]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[4][11][12] The scaffold of this compound is well-suited for the synthesis of kinase inhibitors. The ethynyl group can act as a linker to connect to other aromatic or heterocyclic systems that occupy the ATP-binding site of the kinase. The fluorobenzaldehyde moiety can be elaborated to interact with specific amino acid residues within the kinase domain, contributing to potency and selectivity.

For instance, the ethynyl group can be coupled with a heterocyclic core, and the aldehyde can be transformed into a pharmacophore that forms crucial hydrogen bonds with the kinase hinge region.

G Building_Block This compound Reaction Multi-step Synthesis Building_Block->Reaction Kinase_Inhibitor Kinase Inhibitor Scaffold Reaction->Kinase_Inhibitor Target Kinase ATP-Binding Site Kinase_Inhibitor->Target Binding and Inhibition

Caption: Role of this compound in kinase inhibitor synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive aldehyde, a synthetically malleable ethynyl group, and a beneficial fluorine atom provides a powerful platform for the design and synthesis of novel therapeutic agents, including kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its potential in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • abcr GmbH. (n.d.). AB598645 | CAS 1851952-10-7. Retrieved from [Link]

  • Ohta, Y., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4215-4218.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • Van der Pijl, F., et al. (2017). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 15(3), 555-562.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • Hadjieva, B., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 891-899.
  • Scribd. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 207, 112710.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Algso, M. A. S., & Kivrak, A. (2019). New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)
  • El-Mekabaty, A., et al. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695.
  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.
  • ResearchGate. (n.d.). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR and ¹³C NMR spectra of 3-methyloxane-2-carbaldehyde to highlight.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b).... Retrieved from [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8828.
  • PubChem. (n.d.). 3-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

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3-Ethynyl-2-fluorobenzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Ethynyl-2-fluorobenzaldehyde

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound, a versatile trifunctional building block increasingly recognized for its utility in medicinal chemistry and materials science. We will dissect its molecular architecture, delve into its synthesis and reactivity, and explore its applications as a precursor to complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.

Part 1: Strategic Importance in Chemical Synthesis

The strategic incorporation of fluorine and alkyne functionalities into molecular scaffolds is a cornerstone of modern drug design. Fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The ethynyl group, a small, rigid, and linear moiety, serves as a versatile chemical handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira couplings, and C-H activation reactions.

This compound uniquely combines these two privileged functional groups—an ortho-fluorine, a meta-ethynyl group, and an aldehyde—on a single benzene ring. This specific arrangement creates a powerful synthon whose reactivity can be selectively controlled, making it an invaluable starting material for constructing complex molecular architectures and chemical probes.

Part 2: Molecular Structure and Physicochemical Profile

The unique reactivity and utility of this compound stem directly from the electronic interplay of its three functional groups. The electron-withdrawing nature of both the fluorine and aldehyde groups significantly influences the aromatic ring's electron density and the acidity of the terminal alkyne proton.

Annotated Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided below. These values are critical for designing reaction conditions, purification protocols, and formulation studies.

PropertyValueSource
Molecular Formula C₉H₅FO
Molecular Weight 148.14 g/mol
CAS Number 261753-44-0
Appearance White to yellow solid
Melting Point 56 - 61 °C
Boiling Point Not available (likely decomposes)-
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Knowledge

Part 3: Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing this compound is the Sonogashira coupling. This palladium- and copper-catalyzed cross-coupling reaction provides a direct and high-yielding route from readily available starting materials.

Workflow for Sonogashira Coupling Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-bromo-2-fluorobenzaldehyde.

Materials:

  • 3-Bromo-2-fluorobenzaldehyde

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and an argon inlet, add 3-bromo-2-fluorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture to dissolve the solids.

  • Coupling Reaction: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature. Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Triethylamine acts as a base to neutralize the HBr formed during the catalytic cycle. The TMS group protects the acidic alkyne proton under these conditions.

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite to remove the catalysts, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (1.5 eq) and stir at room temperature for 1-2 hours until the TMS group is completely removed (monitored by TLC).

    • Self-Validation: The disappearance of the TMS signal (a sharp singlet around 0.2 ppm) in the ¹H NMR of an aliquot confirms the completion of this step.

  • Purification: Neutralize the mixture with dilute HCl, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Part 4: Synthetic Utility and Derivatization Potential

The true power of this compound lies in its capacity for selective, sequential reactions at its three distinct functional handles. This allows for the rapid construction of molecular complexity from a single, versatile starting point.

Reaction Pathways Overview

G A This compound B Oxidation (e.g., Pinnick) A->B [O] C Reductive Amination A->C R₂NH, [H] D Wittig Reaction A->D Ph₃P=CHR E Reduction (e.g., NaBH₄) A->E [H] F Sonogashira Coupling A->F Ar-I, Pd/Cu G Click Chemistry (CuAAC) A->G R-N₃, Cu(I) H Hydration A->H H₂O, H⁺/Hg²⁺ B_out B_out B->B_out Carboxylic Acid C_out C_out C->C_out Amine D_out D_out D->D_out Alkene E_out E_out E->E_out Alcohol F_out F_out F->F_out Di-alkyne G_out G_out G->G_out Triazole H_out H_out H->H_out Methyl Ketone

Caption: Derivatization pathways from this compound.

This strategic orthogonality allows a chemist to, for example, first perform a reductive amination on the aldehyde, and then use the alkyne in a subsequent click reaction without protecting groups, streamlining multi-step syntheses.

Part 5: Applications in Medicinal Chemistry

This compound is a key starting material for synthesizing inhibitors of various enzymes and receptors. For instance, it has been utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating certain types of cancer and autoimmune diseases.

In a typical application, the aldehyde can be converted into a primary amine via reductive amination. This amine can then be acylated to install a pharmacophore, while the ethynyl group serves as a reactive handle to covalently bind to a cysteine residue in the active site of the target protein. The ortho-fluorine atom often enhances binding affinity through favorable electrostatic interactions and improves metabolic stability by blocking a potential site of oxidation.

Part 6: Analytical Characterization

Confirming the identity and purity of this compound is critical. The following table summarizes the expected spectroscopic data.

TechniqueExpected DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ ≈ 10.4 (s, 1H, CHO), 7.9-7.4 (m, 3H, Ar-H), 3.5 (s, 1H, C≡C-H)Presence of aldehyde, aromatic protons, and terminal alkyne proton.
¹³C NMR (CDCl₃, 101 MHz)δ ≈ 188 (d, CHO), 164 (d, C-F), 138-120 (Ar-C), 85 (C≡CH), 80 (C≡CH)Confirms carbon backbone, including key functional groups. Note J-coupling with ¹⁹F.
¹⁹F NMR (CDCl₃, 376 MHz)δ ≈ -110 to -120A singlet or doublet (depending on coupling to Ar-H) in the characteristic region for an aryl fluoride.
IR (KBr, cm⁻¹)ν ≈ 3300 (C≡C-H stretch), 2100 (C≡C stretch), 1700 (C=O stretch)Characteristic vibrational frequencies for the key functional groups.

Part 7: Conclusion and Future Outlook

This compound is a high-potential building block whose value is derived from the strategic placement of three distinct and synthetically versatile functional groups. Its utility in constructing complex molecules, particularly in the field of medicinal chemistry, is well-established. Future applications are likely to expand into materials science for the synthesis of functional polymers and organic electronics, where its rigid, fluorinated, and reactive nature can be exploited to create novel materials with tailored properties. The continued exploration of its reactivity will undoubtedly unlock new avenues for chemical innovation.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11636183, this compound. PubChem. [Link]

  • World Intellectual Property Organization. (2013). PYRAZOLO [1, 5-A] PYRIMIDINE COMPOUND AS BTK KINASE INHIBITOR. WO2013010868A1.

spectroscopic data for 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethynyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the comprehensive structural elucidation of novel chemical entities is paramount. This compound is a versatile synthetic intermediate, valued in medicinal chemistry and materials science for its unique combination of reactive functional groups: an aldehyde, an ethynyl moiety, and a fluorine substituent.[1] The precise arrangement of these groups dictates the molecule's reactivity and potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and comparative data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of this and similar compounds.

The unique substitution pattern of this compound (C₉H₅FO, Molecular Weight: 148.13 g/mol ) creates a distinct electronic environment that governs its spectroscopic signature.[2] The electron-withdrawing nature of the aldehyde and fluorine groups, combined with the sp-hybridized ethynyl group, results in a complex interplay of shielding and deshielding effects on the aromatic ring. Understanding these interactions is key to accurately interpreting the resulting spectra.

Figure 1. Structure of this compound cluster_molecule Figure 1. Structure of this compound C1 C2 C²-F C1->C2 C9 C⁹(=O)H C1->C9 C3 C2->C3 C4 C⁴-H C3->C4 C7 C⁷≡C⁸-H C3->C7 C5 C⁵-H C4->C5 C6 C⁶-H C5->C6 C6->C1

Figure 1. Structure of this compound with atom numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom. The analysis below is based on established substituent effects and data from structurally related compounds such as 2-fluorobenzaldehyde and 3-fluorobenzaldehyde.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals: one for the aldehyde proton, one for the terminal alkyne proton, and three for the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde-H10.4Doublet (d)JHF ≈ 2-3 HzDeshielded by the carbonyl group and adjacent fluorine. The small coupling to the ortho fluorine is expected.
Aromatic-H (H6)7.9 - 8.0Triplet of doublets (td) or multiplet (m)JHH ≈ 7-8 Hz, JHF ≈ 5-6 HzOrtho to the strongly deshielding aldehyde group. Shows coupling to H5 and the fluorine atom.
Aromatic-H (H4)7.6 - 7.7Multiplet (m)Influenced by both the ethynyl and fluorine substituents.
Aromatic-H (H5)7.3 - 7.4Triplet (t)JHH ≈ 7-8 HzLeast deshielded of the aromatic protons.
Ethynyl-H3.4Singlet (s)Characteristic chemical shift for a terminal alkyne proton. Long-range coupling is possible but may not be resolved.

Expert Insight: The precise chemical shift and multiplicity of the aromatic protons can be complex due to second-order effects and long-range couplings. A higher field strength spectrometer (≥500 MHz) is recommended for full resolution.

Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): ~4 s

    • Spectral Width (sw): 20 ppm

  • Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assignment Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
C9 (Aldehyde C=O)188-190
C2 (C-F)160-165¹JCF ≈ 250-260 Hz
C6136-138³JCF ≈ 3-5 Hz
C4130-132⁴JCF ≈ 3-4 Hz
C1128-130²JCF ≈ 15-20 Hz
C5118-120³JCF ≈ 8-10 Hz
C3 (C-C≡CH)115-117²JCF ≈ 20-25 Hz
C7 (≡C-H)82-84
C8 (-C≡)80-82

Expert Insight: The magnitude of the carbon-fluorine coupling constants (JCF) is highly diagnostic. The one-bond coupling (¹JCF) is typically very large (>240 Hz), while two- and three-bond couplings are significantly smaller, providing invaluable information for assigning the aromatic carbons.[5]

Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width (sw): 240 ppm

  • Processing: Apply a line broadening of 1.0 Hz, Fourier transform, and perform phase and baseline corrections.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine environment.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm) Multiplicity
-105 to -115Multiplet

Rationale: The chemical shift is typical for a fluorine atom attached to an aromatic ring. The multiplicity arises from coupling to the ortho protons (H-C1 aldehyde and H-C3) and the meta proton (H-C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Frequency (cm⁻¹) Functional Group / Vibration
~3300≡C-H stretch (alkyne)
2830-2695C-H stretch (aldehyde, two bands)[6]
~2120C≡C stretch (alkyne)
~1700C=O stretch (aromatic aldehyde)[6]
1600-1450C=C stretch (aromatic ring)
~1250C-F stretch

Expert Insight: The C=O stretching frequency around 1700 cm⁻¹ is characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the aromatic ring. The presence of a sharp band around 3300 cm⁻¹ and another sharp band around 2120 cm⁻¹ would be strong evidence for the terminal alkyne functionality.

Protocol: IR Data Acquisition (ATR)

  • Sample Preparation: Place a small drop of the neat liquid sample (if liquid at room temperature) or a few crystals (if solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Spectral Range: 4000-400 cm⁻¹

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data (EI)
m/z (mass-to-charge ratio) Predicted Fragment
148[M]⁺ (Molecular Ion)
147[M-H]⁺
120[M-CO]⁺
119[M-CHO]⁺
99[M-CHO-HF]⁺ or [M-CO-F]⁺

Expert Insight: Under electron ionization (EI), the molecular ion [M]⁺ at m/z 148 should be clearly visible. The most prominent fragmentation pathway is often the loss of the formyl radical (•CHO), leading to a strong peak at m/z 119.[7] Subsequent fragmentation can involve the loss of HF or other rearrangements. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which is calculated to be 148.0324 for C₉H₅FO.

Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Injector Temperature: 250°C

    • Column: Standard non-polar column (e.g., DB-5ms)

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.

Workflow and Data Integration

A comprehensive analysis requires the integration of all spectroscopic data. The workflow below illustrates a systematic approach to structure elucidation.

Figure 2. Spectroscopic Analysis Workflow MS Mass Spectrometry (Confirm MW = 148) Structure Propose Structure: This compound MS->Structure IR IR Spectroscopy (Identify C=O, C≡C, C-F) IR->Structure NMR_H ¹H NMR (Proton count & environment) NMR_C ¹³C NMR (Carbon count & C-F coupling) NMR_H->NMR_C Correlate NMR_C->Structure NMR_F ¹⁹F NMR (Fluorine environment) NMR_F->Structure Final Final Structure Confirmation Structure->Final Data Consistent?

Figure 2. A typical workflow for integrating spectroscopic data for structural confirmation.

References

  • Supporting Information for publications often contain raw spectral data. While a direct match was not found, analysis of similar compounds in resources like the one provided by The Royal Society of Chemistry can be instructive.
  • PubChem. o-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for producing fluorobenzaldehydes.
  • Wikipedia. Fluorobenzaldehyde. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 13. [Link]

  • ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]

  • SpectraBase. 4-Fluorobenzaldehyde - Optional[Near IR] - Spectrum. [Link]

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Characterization of 3-Ethynyl-2-fluorobenzaldehyde: A Guide to its NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel aromatic compound, 3-ethynyl-2-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar small molecules. The principles and methodologies discussed herein are foundational for the structural elucidation and purity assessment of such compounds.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science due to its unique combination of reactive functional groups: an aldehyde, an ethynyl group, and a fluorine atom. This trifecta of functionalities offers a versatile scaffold for the synthesis of more complex molecules. Accurate and unambiguous characterization of this molecule is paramount, and to that end, NMR and mass spectrometry are indispensable tools. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data for this compound.

Molecular Structure and Key Features

To understand the spectral data, it is crucial to first visualize the molecular structure and the electronic environment of each atom.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for small molecules like this compound is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq2->acq4 acq5 Acquire 19F NMR spectrum acq2->acq5 proc1 Apply Fourier transform acq3->proc1 acq4->proc1 acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (1H) and peak picking proc3->proc4 proc5 Reference spectra to internal standard proc4->proc5

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aldehyde-H9.9 - 10.5s (or d)J(H,F) ≈ 1-2 Hz
Aromatic-H47.6 - 7.8tJ(H4,H5) ≈ 7-8 Hz
Aromatic-H57.2 - 7.4tJ(H5,H4) ≈ 7-8 Hz, J(H5,H6) ≈ 7-8 Hz
Aromatic-H67.7 - 7.9dJ(H6,H5) ≈ 7-8 Hz
Ethynyl-H3.3 - 3.6s

Rationale for Assignments:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift.[1][2][3] It may appear as a singlet or a narrow doublet due to a small through-space coupling to the ortho fluorine atom.

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The aldehyde group is electron-withdrawing, deshielding the ortho and para protons. The fluorine atom is also electron-withdrawing via induction but can be electron-donating through resonance. The ethynyl group is weakly deactivating. The predicted shifts are based on additive substituent effects.[4]

  • Ethynyl Proton: The acetylenic proton resonates in a characteristic region, shifted slightly downfield due to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)188 - 193
C1125 - 130 (d, J(C,F) ≈ 15-20 Hz)
C2160 - 165 (d, J(C,F) ≈ 250-260 Hz)
C3115 - 120 (d, J(C,F) ≈ 3-5 Hz)
C4135 - 140
C5124 - 128
C6128 - 132 (d, J(C,F) ≈ 3-5 Hz)
C≡CH80 - 85
C≡CH85 - 90

Rationale for Assignments:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field.[5][6][7][8][9]

  • Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon directly bonded to the fluorine (C2) will show a large one-bond C-F coupling constant and will be shifted significantly downfield. Other aromatic carbons will exhibit smaller C-F couplings depending on their proximity to the fluorine atom.

  • Ethynyl Carbons: The sp-hybridized carbons of the alkyne group appear in a characteristic upfield region compared to the aromatic sp² carbons.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
Ar-F-110 to -140

Rationale for Assignment:

  • The chemical shift of fluorine in fluoroaromatic compounds falls within a well-defined range.[10][11][12][13] The exact position will be influenced by the other substituents on the aromatic ring. The reference standard for ¹⁹F NMR is typically CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) ms_acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) ms_prep1->ms_acq1 ms_acq2 Ionize the sample (e.g., using Electron Ionization - EI) ms_acq1->ms_acq2 ms_acq3 Analyze the ions in the mass analyzer ms_acq2->ms_acq3 ms_acq4 Detect the ions ms_acq3->ms_acq4 ms_proc1 Generate a mass spectrum (m/z vs. intensity) ms_acq4->ms_proc1 ms_proc2 Identify the molecular ion peak (M+) ms_proc1->ms_proc2 ms_proc3 Analyze the fragmentation pattern ms_proc2->ms_proc3

Figure 3: General workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectrum

Molecular Ion: The molecular formula of this compound is C₉H₅FO. The exact mass is 148.0324 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 148. Aromatic compounds typically exhibit a stable molecular ion.[14][15]

Key Fragmentation Pathways:

G M [M]+• m/z = 148 M_minus_H [M-H]+ m/z = 147 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 119 M->M_minus_CHO - CHO• M_minus_CO [M-CO]+• m/z = 120 M_minus_H->M_minus_CO - CO Aryl_ion [C7H4F]+ m/z = 109 M_minus_CHO->Aryl_ion - C2H2

Figure 4: Predicted major fragmentation pathways for this compound.

m/zProposed FragmentComments
148[C₉H₅FO]⁺Molecular ion (M⁺)
147[C₉H₄FO]⁺Loss of a hydrogen radical from the aldehyde, a common fragmentation for aromatic aldehydes.[16][17][18][19]
120[C₈H₅F]⁺Loss of carbon monoxide (CO) from the [M-H]⁺ fragment.
119[C₈H₄F]⁺Loss of the formyl radical (•CHO).
99[C₇H₄F - HF]⁺Loss of HF from a rearranged intermediate.

Rationale for Fragmentation:

  • Loss of H•: The cleavage of the C-H bond of the aldehyde group is a characteristic fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.[16][17][18][19]

  • Loss of •CHO: The loss of the entire formyl group is another common fragmentation pathway.

  • Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion is a favorable process that leads to a stabilized aryl cation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry data. This guide provides a comprehensive overview of the expected spectral features based on established principles of chemical shifts, coupling constants, and fragmentation patterns. The provided protocols for data acquisition and the rationale behind the spectral interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

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The Dual Reactivity of 3-Ethynyl-2-fluorobenzaldehyde: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethynyl-2-fluorobenzaldehyde is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of an aldehyde, a fluorine atom, and a terminal alkyne on a benzene ring offers a unique platform for complex molecular architecture. This guide provides an in-depth analysis of the reactivity of the ethynyl group within this molecule, exploring its participation in key synthetic transformations. We will delve into the electronic interplay of the substituents and their influence on the reactivity of the alkyne, providing both mechanistic insights and practical, field-proven protocols for its derivatization.

Introduction: A Molecule of Strategic Importance

The confluence of three distinct functional groups in this compound makes it a highly valuable precursor in the synthesis of a diverse array of compounds. The aldehyde functionality serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and Knoevenagel condensations. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity.[1] However, it is the terminal ethynyl group that offers a gateway to a vast chemical space through reactions like Sonogashira couplings, "click" chemistry, and various cycloadditions. This guide will focus on the reactivity of this ethynyl moiety, providing a comprehensive overview for its strategic utilization in complex synthetic endeavors.

Electronic Landscape: The Influence of Ortho-Fluorine and Meta-Aldehyde Groups

The reactivity of the ethynyl group in this compound is significantly modulated by the electronic effects of the adjacent substituents.

  • Inductive Effects: Both the fluorine atom and the aldehyde group are strongly electron-withdrawing through inductive effects (-I effect). This polarization of the sigma bonds leads to a decrease in electron density on the aromatic ring and, to a lesser extent, on the ethynyl group.

  • Mesomeric Effects: The aldehyde group is a deactivating group that withdraws electron density from the aromatic ring via resonance (-M effect). Conversely, the fluorine atom, despite its high electronegativity, can donate a lone pair of electrons to the ring through a +M effect.

The interplay of these effects results in a nuanced electronic environment for the ethynyl group. The overall electron-withdrawing nature of the substituents enhances the acidity of the terminal acetylenic proton, facilitating its deprotonation in base-catalyzed reactions. However, the electron density of the triple bond itself is also influenced, which can affect its susceptibility to electrophilic and nucleophilic attack.

Key Transformations of the Ethynyl Group

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is of paramount importance in the synthesis of conjugated systems, which are prevalent in materials science and medicinal chemistry.

Mechanism: The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper catalysts. The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

  • Materials:

    • This compound

    • Aryl bromide (e.g., 4-bromotoluene)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene, anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl bromide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add a mixture of anhydrous toluene and triethylamine (2:1 v/v).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄/CuITHF/Et₃N2512>90
21-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂/CuIDMF/Et₃N60885
32-BromopyridinePd(dppf)Cl₂/CuIDioxane/Et₃N801678

Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.

Diagram of Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl Halide - Pd Catalyst - CuI - Base (e.g., Et3N) - Solvent stir Stir at specified temperature reagents->stir monitor Monitor by TLC stir->monitor filter Filter through Celite monitor->filter Reaction Complete extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product Isolated Coupled Product purify->product

Caption: Workflow for a typical Sonogashira coupling reaction.

1,3-Dipolar Cycloaddition: The Heart of "Click" Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click" chemistry.[3] This reaction is highly efficient, regioselective (in the copper-catalyzed version), and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery and bioconjugation.[4]

Mechanism: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to the triazole product.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • This compound

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.

    • Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Diagram of CuAAC Reaction Mechanism:

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates alkyne This compound cu_acetylide Copper Acetylide alkyne->cu_acetylide + Cu(I) azide Benzyl Azide six_membered Six-membered Cu Intermediate azide->six_membered catalyst Cu(I) cu_acetylide->six_membered product 1,2,3-Triazole Product six_membered->product Rearrangement

Caption: Simplified mechanism of the CuAAC reaction.

Reactions of the Aldehyde Group in the Presence of the Ethynyl Moiety

While the focus of this guide is on the ethynyl group, it is crucial to consider the reactivity of the aldehyde. Fortunately, many standard aldehyde transformations can be performed chemoselectively in the presence of the alkyne.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[5] The reaction of this compound with a phosphorus ylide can be used to introduce a variety of substituted vinyl groups.

Experimental Protocol: Wittig Reaction with this compound

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • This compound

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The formation of the ylide is indicated by a color change to deep orange/red.

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the corresponding styrene derivative.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is useful for the synthesis of α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Stir the reaction mixture at room temperature for 2-6 hours. A precipitate may form.

    • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Synthesis of this compound

A common and reliable method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction.[7] This two-step procedure involves the conversion of the aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base to effect elimination and generate the alkyne.

Experimental Protocol: Corey-Fuchs Synthesis of this compound from 2-Fluoro-3-formylbenzonitrile

  • Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-ethynyl-2-fluorobenzene

    • To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

    • Stir the resulting dark red mixture at 0 °C for 30 minutes.

    • Add a solution of 2-fluoro-3-formylbenzonitrile (1.0 eq) in anhydrous dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the dibromoalkene.

  • Step 2: Synthesis of this compound

    • Dissolve the dibromoalkene (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (2.2 eq) dropwise and stir at -78 °C for 1 hour.

    • Allow the reaction to warm to 0 °C and stir for an additional hour.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield this compound.

Diagram of Corey-Fuchs Reaction:

Corey_Fuchs aldehyde 2-Fluoro-3-formyl- benzonitrile dibromoalkene 1,1-Dibromoalkene Intermediate aldehyde->dibromoalkene PPh3, CBr4 alkyne This compound dibromoalkene->alkyne n-BuLi

Caption: Two-step Corey-Fuchs synthesis of the target alkyne.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. The strategic positioning of its functional groups allows for a wide range of selective transformations. The ethynyl group, in particular, serves as a linchpin for the construction of complex molecular frameworks through reliable and high-yielding reactions such as the Sonogashira coupling and CuAAC. By understanding the electronic interplay of the substituents and employing the appropriate reaction conditions, chemists can unlock the full synthetic potential of this valuable molecule.

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An In-depth Technical Guide to the Electrophilicity of the Aldehyde in 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl carbon in 3-Ethynyl-2-fluorobenzaldehyde. The strategic placement of an ortho-fluoro and a meta-ethynyl group creates a unique electronic environment that significantly modulates the reactivity of the aldehyde functionality. This document dissects the intricate interplay of inductive and resonance effects exerted by these substituents, offering a predictive framework for the molecule's behavior in nucleophilic addition reactions. Detailed experimental protocols for quantitatively assessing and exploiting this electrophilicity, including spectroscopic analysis, Hammett parameter correlation, and representative synthetic transformations, are provided for researchers in organic synthesis, medicinal chemistry, and materials science.

Foundational Principles: Electrophilicity of Aromatic Aldehydes

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, a consequence of oxygen's higher electronegativity. In aromatic aldehydes, such as benzaldehyde, this inherent polarity is modulated by the electronic properties of substituents on the benzene ring.[1] These effects are primarily transmitted through two mechanisms: the inductive effect (I) and the resonance effect (R or M).[2]

  • Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon via a negative inductive effect (-I), while electron-donating groups (EDGs) diminish it through a positive inductive effect (+I).[3]

  • Resonance Effect (R): This involves the delocalization of π-electrons between the substituent and the aromatic ring. EWGs with π-accepting capabilities (-R effect) increase electrophilicity by delocalizing the ring's π-electrons, further polarizing the carbonyl group. Conversely, EDGs with π-donating capabilities (+R effect) decrease electrophilicity.[4]

The net effect of a substituent is a combination of these two factors, which can either be reinforcing or opposing.

Analysis of Substituent Effects in this compound

The electrophilicity of the aldehyde in this compound is a direct consequence of the combined electronic influences of the ortho-fluoro and meta-ethynyl substituents.

The Ortho-Fluoro Substituent: A Dominant Inductive Withdrawal

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I).[5] When positioned on a benzene ring, it also possesses lone pairs of electrons that can be donated into the ring through a positive resonance effect (+R).[6] However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in determining overall reactivity. In the case of an ortho-fluoro substituent, this strong -I effect significantly depletes electron density from the aromatic ring, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

Furthermore, the ortho-positioning of the fluorine atom introduces a potential steric influence, which can affect the approach of nucleophiles to the carbonyl carbon.[7]

The Meta-Ethynyl Substituent: An Inductive and Potential Resonance Contributor

The ethynyl group (–C≡CH) is known to be electron-withdrawing through its inductive effect (-I), a result of the sp-hybridization of its carbon atoms which have a higher s-character and are therefore more electronegative than sp2-hybridized carbons of the benzene ring.[8] From the meta position, the ethynyl group cannot directly participate in resonance with the aldehyde group. However, it still exerts its electron-withdrawing inductive effect, further enhancing the electrophilicity of the carbonyl carbon. While the ethynyl group can exhibit an electron-releasing resonance effect from the para position, its influence from the meta position is predominantly inductive.[8]

Synergistic Enhancement of Electrophilicity

The electronic effects of the ortho-fluoro and meta-ethynyl groups in this compound are synergistic. Both substituents act as electron-withdrawing groups, leading to a significant increase in the partial positive charge on the carbonyl carbon compared to unsubstituted benzaldehyde. This heightened electrophilicity makes the aldehyde in this compound a prime candidate for a variety of nucleophilic addition reactions.

G cluster_0 Electronic Effects on Carbonyl Carbon cluster_1 Substituent Influences Aldehyde C=O Carbonyl Carbon (δ+) Ortho_Fluoro Ortho-Fluoro - Strong Inductive Withdrawal (-I) - Weak Resonance Donation (+R) Ortho_Fluoro->Aldehyde:f1 Enhances δ+ Meta_Ethynyl Meta-Ethynyl - Inductive Withdrawal (-I) Meta_Ethynyl->Aldehyde:f1 Enhances δ+ G cluster_0 Wittig Reaction Workflow A Prepare Ylide (Benzyltriphenylphosphonium chloride + n-BuLi) B Add this compound A->B C Reaction at RT B->C D Aqueous Workup C->D E Extraction D->E F Purification (Column Chromatography) E->F G Product: Substituted Styrene F->G

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Ethynyl-2-fluorobenzaldehyde is a key building block in modern medicinal chemistry and materials science, prized for its unique combination of reactive functional groups. However, the very features that make it synthetically valuable—the aromatic aldehyde and the terminal alkyne—also render it susceptible to degradation, posing significant challenges for its long-term storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based protocols for its optimal storage and handling. By understanding the underlying chemical principles, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes.

The Chemical Personality of this compound: A Molecule Primed for Reaction

To understand the stability of this compound, we must first appreciate the electronic and steric interplay of its constituent parts: the benzaldehyde core, the ortho-fluoro substituent, and the meta-ethynyl group.

  • The Aldehyde Moiety: Aromatic aldehydes are inherently prone to oxidation, a process that can be initiated by atmospheric oxygen, light, and trace metal impurities. The aldehyde functional group can be converted to the corresponding carboxylic acid, an impurity that can significantly alter reaction outcomes.

  • The Terminal Alkyne: The ethynyl group, a terminal alkyne, is susceptible to a range of reactions, including dimerization, polymerization, and reactions with atmospheric moisture or oxygen, particularly in the presence of metal catalysts. While generally more stable than some other functional groups, its reactivity cannot be overlooked in the context of long-term storage.

  • The Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon in the aldehyde. This heightened electrophilicity can make the aldehyde more susceptible to nucleophilic attack, including by water, which can initiate hydrolysis-related degradation pathways.

  • The Meta-Ethynyl Group: The ethynyl group at the meta position also has an electron-withdrawing effect, further contributing to the electrophilic character of the aromatic ring and the aldehyde.

The confluence of these features makes this compound a molecule that requires careful handling and storage to prevent the formation of impurities that could compromise its use in sensitive applications.

Potential Degradation Pathways: What to Watch For

Based on the chemical nature of this compound, several degradation pathways are plausible. The most significant of these are autoxidation of the aldehyde and reactions involving the terminal alkyne. A safety data sheet for the closely related isomer, 2-ethynyl-3-fluorobenzaldehyde, indicates that it is air and moisture sensitive and should be stored under an inert gas, strongly suggesting similar vulnerabilities for the target molecule.[1]

Autoxidation to 3-Ethynyl-2-fluorobenzoic Acid

The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This process, known as autoxidation, can be initiated by light and atmospheric oxygen and proceeds via a free radical chain mechanism.[2][3][4]

graph TD { A[this compound] -->|O2, light, trace metals| B(Peroxy radical intermediate); B --> C(3-Ethynyl-2-fluorobenzoic acid); A --|> C; } Caption: Autoxidation of this compound.

The formation of 3-Ethynyl-2-fluorobenzoic acid introduces a significant impurity that can interfere with subsequent reactions. For instance, in a coupling reaction where the aldehyde is the desired reactive partner, the presence of the carboxylic acid could lead to unwanted side products or inhibit the reaction altogether.

Degradation Involving the Ethynyl Group

The terminal alkyne is another site of potential degradation, primarily through polymerization. This can be initiated by trace metal impurities, heat, or light.[5][6] While less common under standard storage conditions, the possibility of oligomer or polymer formation exists, which would manifest as a non-volatile, insoluble residue.

graph TD { subgraph Polymerization A[this compound] -- "Trace metals, heat, light" --> B[Dimer/Trimer]; B --> C[Oligomer/Polymer]; end } Caption: Potential polymerization of the ethynyl group.
Hydrolysis

Although aromatic aldehydes are generally less susceptible to hydrolysis than their aliphatic counterparts, the presence of the electron-withdrawing fluoro and ethynyl groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack by water. While likely a slower process than oxidation, hydrolysis could become significant over extended storage periods, especially if the compound is exposed to moisture.

Recommended Storage and Handling Protocols: A Self-Validating System for Purity

To mitigate the degradation pathways outlined above, a stringent storage and handling protocol is essential. The following recommendations are designed to create a self-validating system where the integrity of the compound is maintained by minimizing its exposure to deleterious conditions.

Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde and potential reactions with the alkyne.
Temperature -20°C to 4°CReduces the rate of all potential degradation reactions.
Light Amber vial or stored in the darkPrevents light-induced autoxidation.
Moisture Tightly sealed container with a desiccantMinimizes hydrolysis of the aldehyde.

Table 1: Recommended Storage Conditions for this compound

For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere. This practice avoids repeated opening and closing of the main container, which can introduce atmospheric oxygen and moisture.

Handling Procedures

Given its sensitivity to air and moisture, this compound should be handled using standard techniques for air-sensitive compounds.[7][8][9][10]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Inert Atmosphere Handling"]; B [label="Glovebox or Schlenk Line"]; C [label="Dry Solvents and Reagents"]; D [label="Rapid Use After Dispensing"]; A -> B; B -> C; C -> D; } Caption: Workflow for handling air-sensitive compounds.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvents and other reagents should be anhydrous.

  • Inert Atmosphere: All transfers and manipulations of this compound should be performed under a positive pressure of an inert gas, such as argon or nitrogen, using either a glovebox or a Schlenk line.

  • Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of the compound. If the compound is a solid, use a powder funnel under a positive flow of inert gas.

  • Sealing: After dispensing, immediately reseal the container tightly under a positive pressure of inert gas.

  • Reaction Setup: Add the dispensed compound to the reaction vessel, which has been previously flushed with an inert gas.

  • Cleaning: Thoroughly clean all equipment that has come into contact with the compound immediately after use to prevent the formation of residues.

Experimental Protocol for Stability Assessment: A Quantitative Approach

To quantitatively assess the stability of this compound and determine its shelf-life under specific storage conditions, a formal stability study is recommended. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose due to its ability to separate the parent compound from its potential degradation products with high resolution and sensitivity.[11][12][13][14]

Forced Degradation Study

A forced degradation study is an essential first step to identify potential degradation products and establish a stability-indicating analytical method.[15][16][17]

Stress ConditionProcedure
Acid Hydrolysis Dissolve a known concentration of the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve a known concentration of the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidation Dissolve a known concentration of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound in an oven at 60°C for 48 hours.
Photostability Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

Table 2: Conditions for Forced Degradation Study

HPLC Method for Stability Monitoring

The following is a starting point for an HPLC method that can be optimized for the analysis of this compound and its primary degradation product, 3-Ethynyl-2-fluorobenzoic acid.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 3: Recommended HPLC Parameters

graph TD { A[Sample Preparation] --> B[HPLC Injection]; B --> C{Separation on C18 Column}; C --> D[UV Detection]; D --> E[Data Analysis]; E --> F{Quantification of Parent and Degradants}; } Caption: HPLC workflow for stability analysis.
Long-Term Stability Study Protocol
  • Sample Preparation: Prepare multiple aliquots of this compound in amber vials under an inert atmosphere.

  • Storage: Store the vials under the recommended conditions (-20°C, in the dark).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, dissolve a sample in the mobile phase and analyze by the validated HPLC method.

  • Data Evaluation: Quantify the amount of this compound remaining and the amount of any degradation products formed. The shelf-life can be determined as the time at which the purity of the parent compound falls below a specified limit (e.g., 95%).

Conclusion: Preserving a Valuable Synthetic Tool

This compound is a powerful reagent in the hands of a synthetic chemist, but its utility is directly linked to its purity. By understanding its inherent instabilities—primarily the propensity for the aldehyde to oxidize and the alkyne to polymerize—researchers can implement robust storage and handling procedures to preserve its integrity. The adoption of inert atmosphere techniques, low-temperature and dark storage, and the use of quantitative analytical methods to monitor purity are not merely best practices; they are essential for ensuring the reliability and success of the chemistry in which this versatile building block is employed. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize this compound to its full potential.

References

  • Landon, S. J., Shulman, P. M., & Geoffroy, G. L. (1985). Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Journal of the American Chemical Society, 107(24), 6739–6740. [Link]

  • Al-Haj, A., & Narayanam, J. (2019). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry, 21(24), 6667-6672. [Link]

  • Zhao, Z., Chen, S., & Tang, B. Z. (2020). Conjugated polymers developed from alkynes. National Science Review, 7(2), 336-351. [Link]

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  • Deshpande, A., et al. (2021). Selective synthesis of natural benzaldehyde by hydrolysis of cinnamaldehyde using novel hydrotalcite catalyst. ResearchGate. [Link]

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Methodological & Application

The Synthetic Versatility of 3-Ethynyl-2-fluorobenzaldehyde: A Gateway to Novel Heterocycles and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine and alkyne functionalities into molecular scaffolds is a cornerstone of innovation. 3-Ethynyl-2-fluorobenzaldehyde emerges as a highly valuable and versatile building block, uniquely poised at the intersection of these key structural motifs. Its trifunctional nature—an electrophilic aldehyde, a reactive terminal alkyne, and a strategically positioned fluorine atom—offers a rich platform for the construction of complex molecular architectures. The fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of derivative compounds, while the ethynyl group serves as a versatile handle for a variety of transformations, including cross-coupling and cyclization reactions.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of novel heterocyclic compounds and potential therapeutic agents.

Core Applications in Organic Synthesis

The unique arrangement of functional groups in this compound dictates its primary applications in the synthesis of fused heterocyclic systems and as a key component in metal-catalyzed cross-coupling reactions.

Synthesis of Fluorinated Quinolines via Friedländer Annulation

The presence of an aldehyde group ortho to a reactive site (the ethynyl group can be considered a precursor to a methyl ketone or a related species after hydration) makes this compound an excellent candidate for the Friedländer annulation, a classic and powerful method for the synthesis of quinolines.[2][3][4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Causality Behind Experimental Choices: The choice of a strong acid or base catalyst is crucial for promoting the initial condensation and subsequent cyclization. The reaction temperature is optimized to ensure efficient dehydration and aromatization to the quinoline core.

Protocol 1: Synthesis of 4-Substituted 8-Fluoroquinolines

This protocol describes a representative Friedländer synthesis using this compound as a precursor. The ethynyl group can be hydrated in situ or in a prior step to form the corresponding methyl ketone, which then undergoes cyclization.

Reaction Scheme:

G cluster_0 Friedländer Annulation reagent1 This compound conditions [H+] or [OH-] Heat reagent1->conditions reagent2 Active Methylene Compound (e.g., Ketone) reagent2->conditions product Substituted 8-Fluoroquinoline conditions->product

Figure 1: Generalized Friedländer Annulation Workflow.

Materials:

  • This compound

  • An active methylene compound (e.g., acetophenone, cyclohexanone)

  • Ethanol

  • Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of either potassium hydroxide (for base-catalyzed reaction) or p-toluenesulfonic acid (for acid-catalyzed reaction).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: This protocol is expected to yield the corresponding 4-substituted 8-fluoroquinoline derivative. The fluorine atom at the 8-position can influence the biological activity of the resulting quinoline.

Reactant 1Reactant 2CatalystProductExpected Yield Range
This compoundAcetophenoneKOH8-Fluoro-2-phenylquinoline60-80%
This compoundCyclohexanonep-TsOH8-Fluoro-1,2,3,4-tetrahydroacridine55-75%
Sonogashira Coupling for the Synthesis of Aryl Alkynes

The terminal alkyne functionality of this compound makes it an ideal substrate for the Sonogashira reaction. This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6][7]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The choice of palladium ligand and base can significantly impact the reaction efficiency and substrate scope. The reaction is usually carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Reaction Scheme:

G cluster_1 Sonogashira Coupling reagent1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reagent1->catalyst reagent2 Aryl Halide (Ar-I) reagent2->catalyst product 3-(Arylethynyl)-2-fluorobenzaldehyde catalyst->product

Figure 2: Sonogashira Coupling Workflow.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 eq), the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene or THF, followed by triethylamine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Expected Outcome: This reaction will produce a 3-(arylethynyl)-2-fluorobenzaldehyde derivative, a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors.[8][9][10]

Reactant 1Reactant 2Catalyst SystemProductExpected Yield Range
This compoundIodobenzenePd(PPh₃)₂Cl₂/CuI/Et₃N2-Fluoro-3-(phenylethynyl)benzaldehyde80-95%
This compound4-IodoanisolePd(PPh₃)₂Cl₂/CuI/Et₃N2-Fluoro-3-((4-methoxyphenyl)ethynyl)benzaldehyde75-90%
Multicomponent Reactions for Heterocycle Synthesis

The aldehyde and alkyne functionalities of this compound can participate in a variety of multicomponent reactions (MCRs) to rapidly build molecular complexity.[10][11] For instance, it can be used in A³ coupling (aldehyde-alkyne-amine) reactions or in sequential reactions involving the initial formation of an intermediate that then undergoes cyclization.

Protocol 3: A³ Coupling for Propargylamine Synthesis

This protocol describes a representative A³ coupling reaction.

Reaction Scheme:

G cluster_2 A³ Coupling Reaction reagent1 This compound catalyst Cu(I) or Ru(II) Catalyst reagent1->catalyst reagent2 Secondary Amine reagent2->catalyst reagent3 Terminal Alkyne reagent3->catalyst product Propargylamine Derivative catalyst->product

Figure 3: A³ Coupling Reaction Workflow.

Materials:

  • This compound

  • A secondary amine (e.g., piperidine)

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI) or a ruthenium catalyst

  • A suitable solvent (e.g., water, toluene, or solvent-free)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the secondary amine (1.1 eq), the terminal alkyne (1.2 eq), and the catalyst (e.g., CuI, 5 mol%).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C depending on the catalyst and substrates) until the reaction is complete as indicated by TLC.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Expected Outcome: This reaction provides a straightforward route to propargylamines containing the this compound scaffold, which are valuable intermediates in medicinal chemistry.

Applications in Medicinal Chemistry and Drug Discovery

The derivatives of this compound are of significant interest in drug discovery due to the favorable properties conferred by the fluoro and ethynyl groups.

  • Kinase Inhibitors: The quinoline and other heterocyclic scaffolds synthesized from this building block are prevalent in many kinase inhibitors used in oncology.[8][9][10] The fluorine atom can enhance binding to the kinase active site and improve metabolic stability.

  • Antimicrobial Agents: Fluorinated quinolones are a well-established class of antibiotics. Novel quinoline derivatives synthesized from this compound could exhibit potent antimicrobial activity.

  • Click Chemistry: The terminal alkyne allows for the use of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[12][13][14] This enables its conjugation to biomolecules or its use in the synthesis of complex triazole-containing compounds.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups provides access to a wide array of complex molecules, particularly fluorinated heterocyclic compounds. The protocols outlined in this guide serve as a starting point for researchers and scientists to explore the rich chemistry of this reagent and to develop novel compounds with potential applications in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of innovative bioactive molecules.

References

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  • O'Hare, T.; Shakespeare, W. C.; Zhu, X.; Eide, C. A.; Adrian, F. J.; Sawyer, T. K.; Deininger, M. W.; Druker, B. J. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorg. Med. Chem. Lett. 2004, 14, 2981-2984.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules 2016 , 21, 136. [Link]
  • Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis 2017 , 6, 121-133. [Link]
  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. J. Enzyme Inhib. Med. Chem. 2020 , 35, 805-814. [Link]
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  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Eur. J. Med. Chem. 2023 , 258, 115598. [Link]
  • Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. Molecules 2018 , 23, 2189. [Link]
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Eur. J. Med. Chem. 2023 , 258, 115598. [Link]ethynyl)-N-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide-a-El-Gazzar-El-Naggar/a75276226685a1538356269201946853381a3d90)
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Application Notes and Protocols for 3-Ethynyl-2-fluorobenzaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Ethynyl-2-fluorobenzaldehyde as a versatile reagent in click chemistry. We will delve into its unique structural attributes and provide detailed protocols for its application in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The experimental choices within these protocols are rationalized to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction to this compound: A Multifunctional Building Block

This compound is an aromatic compound distinguished by the presence of three key functional groups: a terminal alkyne, a fluorine atom, and an aldehyde. This unique combination makes it a highly valuable building block in organic synthesis, medicinal chemistry, and materials science.

  • The Ethynyl Group: This terminal alkyne is the reactive handle for "click" chemistry, enabling the formation of stable 1,2,3-triazole rings through cycloaddition reactions with azides.[1] This moiety is central to the modular assembly of complex molecular architectures.[2]

  • The ortho-Fluorine Atom: The fluorine atom at the C2 position, ortho to the ethynyl group, significantly influences the electronic properties of the alkyne. Its strong electron-withdrawing nature can enhance the reactivity of the alkyne in cycloaddition reactions.[3] In the context of drug discovery, fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and pharmacokinetic properties of molecules.[4]

  • The Aldehyde Group: The benzaldehyde functionality provides a versatile site for subsequent modifications. It can readily undergo a variety of chemical transformations, including reductive amination, condensation reactions to form imines or hydrazones, and oxidation to a carboxylic acid.[5][6] This allows for the introduction of further diversity and the attachment of other molecules of interest after the click reaction has been performed.

The strategic placement of these functional groups allows for a sequential and orthogonal approach to the synthesis of complex molecules, making this compound a powerful tool for creating novel chemical entities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a cornerstone of click chemistry, known for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups.[7][8] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[7]

Causality in Experimental Design for CuAAC

The choice of reaction parameters is critical for a successful CuAAC reaction. Here, we dissect the reasoning behind the selection of each component:

  • Catalyst System: A copper(II) salt (e.g., CuSO₄·5H₂O) is used as a readily available and stable precursor. Sodium ascorbate is the preferred reducing agent to generate the active Cu(I) species in situ.[7] An excess of sodium ascorbate is often used to prevent oxidative homocoupling of the alkyne, a common side reaction.[7]

  • Ligands: While not always essential, the addition of a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the Cu(I) catalyst from oxidation, especially in aqueous or complex biological media.[9]

  • Solvent System: CuAAC reactions are remarkably versatile in their solvent choice. A mixture of a polar organic solvent (like t-butanol, DMSO, or DMF) and water is commonly employed to dissolve both the organic substrates and the inorganic catalyst components.

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature, highlighting a key advantage of this click reaction.[7]

Experimental Protocol: Synthesis of 1-(benzyl)-4-(2-fluoro-3-formylphenyl)-1H-1,2,3-triazole

This protocol details the reaction of this compound with benzyl azide as a model reaction.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.05 equiv) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.5 equiv) in deionized water.

  • In another vial, dissolve copper(II) sulfate pentahydrate (0.1 equiv) in deionized water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole product.

Data Summary for CuAAC Reactions
ParameterTypical ConditionsRationale
Alkyne This compoundThe core reactant with the terminal alkyne.
Azide Various (e.g., benzyl azide, alkyl azides, aryl azides)The complementary click partner.
Catalyst CuSO₄·5H₂O (5-10 mol%)Precursor for the active Cu(I) catalyst.
Reducing Agent Sodium Ascorbate (20-50 mol%)Reduces Cu(II) to Cu(I) and prevents oxidative side reactions.
Solvent t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O (1:1)Dissolves both organic and inorganic reagents.
Temperature Room TemperatureMild conditions that preserve sensitive functional groups.
Reaction Time 2-24 hoursDependent on the specific substrates and catalyst efficiency.
CuAAC Workflow Diagram

CuAAC_Workflow reagents Dissolve this compound and Azide in Solvent add_reductant Add Sodium Ascorbate Solution reagents->add_reductant add_catalyst Add CuSO4 Solution add_reductant->add_catalyst reaction Stir at Room Temperature (Monitor by TLC) add_catalyst->reaction workup Aqueous Workup (Extraction with DCM) reaction->workup purification Column Chromatography workup->purification product Pure 1,4-Disubstituted Triazole purification->product

Caption: General workflow for the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

SPAAC is a powerful, copper-free click chemistry reaction that is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern.[10][11] This reaction relies on the high ring strain of cyclooctyne derivatives to accelerate the cycloaddition with azides.[11] While this compound is not a strained alkyne itself, it can be reacted with azide-functionalized molecules that are then used in subsequent SPAAC reactions, or it can be modified to incorporate a strained alkyne. However, for the purpose of this guide, we will focus on its use as a standard alkyne reacting with an azide that could be part of a larger, more complex molecule intended for SPAAC. A more direct application involves the modification of the aldehyde group of the resulting triazole with a strained alkyne.

Causality in Experimental Design for SPAAC

The key to a successful SPAAC reaction is the choice of the strained cyclooctyne.

  • Strained Alkyne: A variety of strained cyclooctynes are available, each with different reaction kinetics and stability. Examples include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO).[12] The choice of cyclooctyne will depend on the desired reaction rate and the specific application.

  • Solvent: SPAAC reactions are highly biocompatible and are often performed in aqueous buffers, such as phosphate-buffered saline (PBS), at physiological pH.[10] Organic co-solvents like DMSO or DMF can be used to improve the solubility of the reactants.

  • Temperature: SPAAC reactions typically proceed readily at physiological temperatures (e.g., 37 °C) or room temperature.[10]

Conceptual Protocol: Two-Step Labeling via SPAAC

This protocol outlines a conceptual two-step process where the triazole formed from a CuAAC reaction with this compound is further functionalized for a SPAAC reaction.

Step 1: CuAAC Reaction (as described in Section 2)

First, perform the CuAAC reaction between this compound and an azide-containing linker that also possesses a functional group for subsequent modification (e.g., an amino-azide).

Step 2: Functionalization and SPAAC

  • Functionalization: The aldehyde group of the resulting triazole can be reacted with an aminooxy-functionalized strained alkyne (e.g., DBCO-aminooxy) to form a stable oxime linkage.

  • SPAAC Reaction: The newly installed strained alkyne is now ready for a copper-free click reaction with an azide-modified biomolecule.

    • Dissolve the DBCO-functionalized triazole in a suitable buffer (e.g., PBS).

    • Add the azide-modified biomolecule.

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.

    • The purification method will depend on the nature of the biomolecule (e.g., size exclusion chromatography for proteins).

Data Summary for SPAAC Reactions
ParameterTypical ConditionsRationale
Strained Alkyne DBCO, BCN, DIFO derivativesThe high ring strain drives the reaction without a catalyst.
Azide Biomolecule-azide conjugate or other azide-functionalized moleculeThe complementary click partner.
Solvent Aqueous buffers (e.g., PBS), may contain organic co-solvents (e.g., DMSO)Biocompatible conditions.
Temperature Room Temperature or 37 °CMimics physiological conditions.
Reaction Time 0.5 - 4 hoursGenerally faster than CuAAC at low concentrations.
SPAAC Conceptual Workflow Diagram

SPAAC_Workflow cluster_0 Step 1: Preparation of SPAAC-ready Molecule cluster_1 Step 2: Bioconjugation via SPAAC cuaac CuAAC of this compound with a bifunctional azide functionalization Functionalize aldehyde with a strained alkyne (e.g., DBCO) cuaac->functionalization mix Mix DBCO-functionalized molecule with azide-labeled biomolecule functionalization->mix incubate Incubate at RT or 37°C mix->incubate purify Purify bioconjugate incubate->purify bioconjugate bioconjugate purify->bioconjugate Final Bioconjugate

Caption: Conceptual two-step workflow for bioconjugation using SPAAC.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of both CuAAC and SPAAC reactions should be closely monitored by appropriate analytical techniques such as TLC, LC-MS, or ¹H NMR spectroscopy. The disappearance of starting materials and the appearance of the product provide clear indicators of reaction completion.

  • Product Characterization: The identity and purity of the final triazole products must be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For bioconjugates, techniques like SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC are essential for characterization.

  • Control Experiments: When working with complex systems, particularly in biological applications, it is crucial to perform control experiments. For example, a reaction mixture lacking the copper catalyst in a CuAAC reaction should show no product formation, confirming the catalytic nature of the process. Similarly, in SPAAC, a control with a non-strained alkyne should not yield a product under the same conditions.

By adhering to these principles of careful monitoring, thorough characterization, and the use of appropriate controls, researchers can have high confidence in the outcomes of their click chemistry reactions with this compound.

References

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  • Špaček, P., Klepetářová, B., & Páv, O. (2021). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
  • Kumar, R., & Singh, P. (2010). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 2(1), 356-361.
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  • Hofmann, F. T., Heindl, C., & Reiser, O. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 16, 1269-1277.
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  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P. J. T., van Hest, J. C. M., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed, 21(34), 9318-23.
  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Uddin, M. J., et al. (2022).
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  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Darrow, J. W., & Koberstein, J. T. (2010). Making triazoles, the green way.
  • ResearchGate. (n.d.). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Retrieved from [Link]

  • Dong, J., & Liu, W. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Accounts of Chemical Research, 52(12), 3326-3340.
  • Oakdale, J. S., & Fokin, V. V. (2013). 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Organic Syntheses, 90, 99-107.
  • Bernardes, G. J. L., & Gois, P. M. P. (2018). Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization.
  • Wang, D., & Doye, S. (2018). Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 140(8), 2789-2792.
  • Geerdink, D., et al. (2013). Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. Organic & Biomolecular Chemistry, 11(23), 3817-3825.
  • Kovač, A., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 27(23), 8493.
  • Amakata, D., et al. (2018). Three-step click assembly using trivalent platforms bearing azido, ethynyl, and fluorosulfonyl groups.
  • Bakulev, V. A., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8829.
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Application Notes and Protocols for Sonogashira Coupling with 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Alkynes in Modern Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and copper complexes, has become indispensable in the fields of medicinal chemistry, drug discovery, and materials science.[2] Its ability to forge sp-sp2 bonds under relatively mild conditions with high functional group tolerance makes it a favored method for constructing complex molecular architectures.[3][4]

This guide focuses on a particularly valuable building block: 3-Ethynyl-2-fluorobenzaldehyde. The unique arrangement of a terminal alkyne, a fluorine atom, and an aldehyde group on a benzene ring offers a versatile scaffold for the synthesis of novel pharmaceutical intermediates and functional materials. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde provides a reactive handle for further derivatization. This document provides a detailed exploration of the Sonogashira coupling utilizing this substrate, offering both mechanistic insights and a practical, field-proven protocol for researchers and drug development professionals.

Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The palladium cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Simultaneously, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne moiety to the palladium center. The final step is reductive elimination from the palladium complex, which forms the desired aryl alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR'        L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR') Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Base, Cu(I) caption Catalytic cycle of the Sonogashira coupling.

Figure 1: Catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with this compound

This protocol provides a robust starting point for the coupling of various aryl bromides with this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous toluene (e.g., in a 1:1 ratio, ensuring a total solvent volume that results in a substrate concentration of approximately 0.1-0.2 M). Add triethylamine (3.0 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes. Then, heat the mixture to 60-70 °C. The reaction progress should be monitored by TLC.

  • Reaction Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((aryl)ethynyl)-6-fluorobenzaldehyde.

Key Reaction Parameters

For successful and reproducible Sonogashira couplings, careful control of several parameters is essential. The following table summarizes recommended starting conditions for the coupling with this compound.

ParameterRecommended ValueRationale
Stoichiometry
This compound1.0 eqLimiting reagent.
Aryl Halide1.1 - 1.2 eqA slight excess ensures complete consumption of the more valuable alkyne.
Catalyst System
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)1-5 mol%Lower loadings are preferred for efficiency, but may need to be increased for less reactive aryl bromides or chlorides.
Copper(I) Co-catalyst (e.g., CuI)2-10 mol%Essential for the formation of the copper acetylide; a slight excess relative to palladium is common.
Base
Amine Base (e.g., Et₃N, DIPEA)2-4 eqActs as a scavenger for the generated HX and facilitates the deprotonation of the alkyne.
Solvent
Anhydrous Aprotic Solvent(s)THF, Toluene, DMF, DioxaneThe choice of solvent can influence solubility and reaction rate. A mixture is often beneficial.
Reaction Conditions
TemperatureRoom Temp. to 80 °CAryl iodides may react at room temperature, while aryl bromides and chlorides typically require heating.
AtmosphereInert (Argon or Nitrogen)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Troubleshooting and Potential Challenges

While the Sonogashira coupling is a robust reaction, challenges can arise, particularly with a multifunctional substrate like this compound.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium and copper catalysts are of high quality and have been stored under inert conditions.

    • Insufficient Degassing: Oxygen can lead to catalyst deactivation and promote alkyne homocoupling. Thoroughly degas all solvents and the reaction vessel.

    • Poorly Reactive Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[1] For less reactive halides (e.g., aryl chlorides), higher temperatures, longer reaction times, and potentially more specialized ligands may be required.

  • Side Reactions:

    • Glaser Homocoupling: The formation of a diyne byproduct from the homocoupling of this compound is a common side reaction, especially in the presence of oxygen.[6] Rigorous exclusion of air is the primary preventative measure. Copper-free Sonogashira protocols can also be employed to mitigate this issue.

    • Intramolecular Cyclization: The proximity of the aldehyde and alkyne functionalities in the product, 2-((aryl)ethynyl)-6-fluorobenzaldehyde, creates the potential for subsequent intramolecular reactions, such as cyclization to form substituted isobenzofuran derivatives, particularly under harsh conditions or in the presence of certain catalysts.[3] Careful control of reaction temperature and time is important to favor the desired cross-coupling product.

Experimental_Workflow Reagents 1. Reagent Preparation (this compound, Aryl Halide, Catalysts, Base, Solvents) Setup 2. Reaction Setup (Schlenk Flask, Inert Atmosphere) Reagents->Setup Reaction 3. Sonogashira Coupling (Heating and Monitoring) Setup->Reaction Workup 4. Aqueous Workup (Extraction and Washing) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product 6. Product Isolation & Analysis (2-((aryl)ethynyl)-6-fluorobenzaldehyde) Purification->Product

Figure 2: Experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound with aryl halides is a powerful method for the synthesis of highly functionalized aromatic compounds of significant interest in drug discovery and materials science. By understanding the underlying mechanism, carefully controlling reaction parameters, and being aware of potential side reactions, researchers can effectively utilize this versatile building block to construct novel molecular entities. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful application of this important cross-coupling reaction.

References

  • [No Author]. (n.d.). Reactions of ortho‐alkynylbenzaldehydes with alkenes (cyclopropenes)... ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Sonogashira Coupling. YouTube. Retrieved from [Link]

  • [No Author]. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • [No Author]. (n.d.). Acetalization/cycloisomerization of alkynylbenzaldehydes with trialkyl... ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • [No Author]. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). Copper-Catalyzed Enantioselective Reductive Cross-Coupling of Aldehydes and Imines. Sci-Hub. Retrieved from [Link]

  • [No Author]. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (n.d.). Sonogashira cross-coupling reaction. YouTube. Retrieved from [Link]

  • [No Author]. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Ethynyl-2-fluorobenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethynyl-2-fluorobenzaldehyde is a versatile trifunctional scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique architecture, featuring a reactive terminal alkyne, an aldehyde, and a fluorine-substituted aromatic ring, provides a powerful toolkit for the synthesis of diverse molecular entities. Each functional group offers a distinct handle for chemical modification, allowing for the strategic construction of complex molecules with tailored pharmacological profiles.

The strategic placement of these groups makes the molecule an ideal starting point for several key applications:

  • Fragment-Based Drug Discovery (FBDD): The molecule's low molecular weight and distinct reactive sites make it an excellent fragment for screening against biological targets.

  • Covalent Inhibitor Synthesis: The ethynyl benzaldehyde moiety can act as a "warhead" to form covalent bonds with specific amino acid residues, such as lysine, within a protein's binding site. This can lead to inhibitors with enhanced potency and prolonged duration of action.[1][2]

  • Bioorthogonal Chemistry: The terminal alkyne is a key participant in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][4] This allows for the efficient and specific conjugation of the molecule to other biomolecules or probes.[][4]

  • Scaffold Decoration: The aldehyde and alkyne groups serve as versatile points for diversification, enabling the exploration of chemical space around a core pharmacophore through reactions like reductive amination and Sonogashira coupling.[5][6][7]

The fluorine atom further enhances the molecule's drug-like properties by potentially improving metabolic stability, binding affinity, and membrane permeability.[8][9] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the derivatization of this compound.

Chemical Profile and Strategic Derivatization

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. A medicinal chemist can selectively target one group while preserving the others for subsequent transformations, enabling a modular and strategic approach to library synthesis.

Functional GroupKey ReactionsStrategic Rationale
Terminal Alkyne Sonogashira Coupling, Click Chemistry (CuAAC), Cadiot-Chodkiewicz CouplingEnables C-C bond formation to introduce diverse aryl, heteroaryl, or alkyl groups. Ideal for linking molecular fragments or attaching probes.[][5]
Aldehyde Reductive Amination, Wittig Reaction, Aldol Condensation, Schiff Base FormationProvides a robust method for introducing amine-containing moieties, a common feature in bioactive molecules. Allows for chain extension and installation of various functional groups.[7][8]
Fluoroaromatic Ring Nucleophilic Aromatic Substitution (SNAr)Although less reactive than the other groups, the fluorine atom can be displaced under specific conditions, offering a late-stage diversification point. It primarily serves to modulate physicochemical properties.[9]
Strategic Workflow for Derivatization

The choice of which functional group to react first is a critical strategic decision based on the desired final compound and the compatibility of the reaction conditions.

G cluster_0 Primary Derivatization Choice cluster_1 Reaction Pathways cluster_2 Secondary Derivatization start Start: this compound react_alkyne Target Alkyne? start->react_alkyne Evaluate Target react_aldehyde Target Aldehyde? start->react_aldehyde Evaluate Target react_alkyne->react_aldehyde No sonogashira Sonogashira Coupling (Adds R-Aryl/Vinyl) react_alkyne->sonogashira Yes click_chem Click Chemistry (CuAAC) (Adds R-Azide to form Triazole) react_alkyne->click_chem Yes react_aldehyde->react_alkyne No reductive_amination Reductive Amination (Adds R-Amine) react_aldehyde->reductive_amination Yes wittig Wittig Reaction (Adds R-Alkene) react_aldehyde->wittig Yes derivatize_aldehyde Derivatize Aldehyde sonogashira->derivatize_aldehyde click_chem->derivatize_aldehyde derivatize_alkyne Derivatize Alkyne reductive_amination->derivatize_alkyne wittig->derivatize_alkyne

Caption: Strategic decision workflow for the derivatization of this compound.

Core Derivatization Protocols

Protocol 1: Sonogashira Cross-Coupling of the Alkyne Moiety

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and a copper(I) co-catalyst and is carried out under mild conditions, tolerating a wide range of functional groups, including the aldehyde present in our scaffold.[5][6]

Rationale: This protocol is ideal for extending the molecular scaffold by introducing diverse aromatic or heteroaromatic systems, a common strategy in lead optimization to probe for additional binding interactions. The use of a palladium catalyst and a copper co-catalyst facilitates the coupling under mild, amine-base conditions.[10]

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired aryl halide (e.g., 4-iodopyridine, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent. A mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio is commonly used. The final concentration of the benzaldehyde should be approximately 0.1 M.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reductive Amination of the Aldehyde Group

Reductive amination is a highly versatile and reliable method for forming C-N bonds.[11] It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent to the corresponding amine.[7]

Rationale: This is one of the most important reactions in medicinal chemistry for installing amine functionality.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the formed iminium ion.[7][12] This selectivity allows for a one-pot procedure.[12]

Step-by-Step Methodology
  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add the desired primary or secondary amine (1.1 eq.).[13]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze this step, particularly for less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the mixture.[13] Be cautious as some gas evolution may occur.

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 3-12 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[13]

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, often using a DCM/methanol or hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final amine product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[14] The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an alkyne and an azide, is the premier example of this class of reactions and is widely used in drug discovery to link molecular fragments.[4]

Rationale: The formation of a triazole ring is advantageous as it is a stable, planar, and polar aromatic system that can act as a bioisosteric replacement for an amide bond and can participate in hydrogen bonding.[][14] This protocol allows for the efficient conjugation of the this compound scaffold to another molecule containing an azide group.

Step-by-Step Methodology
  • Reagent Preparation: In a vial, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a suitable solvent system, typically a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2 eq.) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.) in water. The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Execution: Add the freshly prepared catalyst solution to the mixture of the alkyne and azide. Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, sometimes indicated by a color change. Monitor by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The triazole product can often be purified by recrystallization or by flash column chromatography.

  • Characterization: Confirm the regioselective formation of the 1,4-disubstituted triazole product via ¹H NMR (look for the characteristic triazole proton singlet), ¹³C NMR, and HRMS.

Application in Drug Discovery: Covalent Kinase Inhibitors

The 2-ethynylbenzaldehyde scaffold has been successfully employed as a lysine-targeting covalent warhead for protein kinase inhibitors.[1][2] The strategy involves designing a molecule where a recognition element directs the ethynylbenzaldehyde group to the vicinity of a lysine residue in the kinase active site. The aldehyde then forms a reversible Schiff base with the lysine's ε-amino group, and the proximate alkyne undergoes a subsequent intramolecular reaction to form a stable covalent bond, leading to irreversible inhibition.

This approach has been used to develop potent and selective inhibitors for targets like ABL kinase and EGFR.[2] The derivatization of the this compound core via reactions like Sonogashira coupling or reductive amination allows for the attachment of various kinase-targeting pharmacophores, enabling the generation of a library of potential covalent inhibitors.

G cluster_0 Library Synthesis start This compound Scaffold sonogashira Sonogashira Coupling (Attach Kinase Recognition Moiety) start->sonogashira reductive_amination Reductive Amination (Attach Kinase Recognition Moiety) start->reductive_amination library Library of Covalent Inhibitor Candidates sonogashira->library reductive_amination->library screening Biochemical & Cellular Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Identify Hits lead Lead Compound hit_to_lead->lead

Caption: Workflow for developing covalent inhibitors from the core scaffold.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts are toxic and should be handled with care. Azide-containing compounds are potentially explosive and should be handled with appropriate precautions. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Chen, P., Tang, G., Zhu, C., et al. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases | Request PDF. Available from: [Link]

  • Jiang, X., et al. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Tokyo University of Science. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. Available from: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • WuXi AppTec. (2025). Targeted Covalent Inhibitor Synthesis. YouTube. Available from: [Link]

  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Available from: [Link]

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2023). An update on the discovery and development of reversible covalent inhibitors. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available from: [Link]

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3-Ethynyl-2-fluorobenzaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Ethynyl-2-fluorobenzaldehyde in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. This compound emerges as a scaffold of significant interest, possessing a unique trifecta of functional groups—an aldehyde, an ethynyl (alkyne) group, and a fluorine atom—in a synthetically valuable ortho-arrangement. This specific constitution makes it a powerful precursor for constructing a diverse array of complex heterocyclic compounds.

The aldehyde provides a classical reactive handle for condensations and cyclizations; the ortho-alkynyl moiety is primed for intramolecular annulation reactions; and the fluorine atom can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity, a desirable trait in drug discovery. The strategic placement of these groups allows for sequential or domino reactions, enabling the efficient assembly of privileged heterocyclic cores, such as quinolines and isochromenes, which are prevalent in numerous pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights.

Part 1: Synthesis of the Precursor: this compound

The reliable synthesis of the title compound is a critical first step. The most common and efficient method is the Sonogashira cross-coupling reaction, a robust carbon-carbon bond-forming reaction between a terminal alkyne and an aryl halide.[4][5] The typical precursor is an ortho-dihalogenated benzaldehyde, such as 3-bromo-2-fluorobenzaldehyde or 3-iodo-2-fluorobenzaldehyde, which is coupled with a protected acetylene source like trimethylsilylacetylene (TMSA).

Workflow for Precursor Synthesis

Start 3-Bromo-2-fluorobenzaldehyde Reagent + Trimethylsilylacetylene (TMSA) Reaction Sonogashira Coupling (Pd/Cu Catalysis, Base) Start->Reaction Reagent->Reaction Intermediate TMS-protected Intermediate Reaction->Intermediate Deprotection Deprotection (e.g., K2CO3, MeOH) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Sonogashira Coupling Synthesis

This protocol details the synthesis of this compound from 3-bromo-2-fluorobenzaldehyde.

Materials:

  • 3-Bromo-2-fluorobenzaldehyde

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-fluorobenzaldehyde (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Base Addition: Add anhydrous THF and Et₃N (3.0 equiv). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 equiv) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup (Coupling): Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature for 1-2 hours until TLC analysis shows complete conversion.

  • Final Purification: Neutralize the mixture with dilute HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Part 2: Application in Quinolone Synthesis via Friedländer Annulation

The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[1][3] The Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis. A modification of this approach using this compound with an enamine or a compound with an active methylene and an ammonia source provides a powerful route to functionalized quinolines.

Mechanistic Rationale

The reaction proceeds via an initial condensation between the aldehyde and an amine to form an enamine or imine intermediate. This is followed by an intramolecular cyclization involving the nucleophilic attack of the enamine onto the alkyne (a 6-endo-dig cyclization), which is often catalyzed by a Lewis acid. The fluorine atom can enhance the electrophilicity of the aromatic ring, potentially facilitating the cyclization step.

cluster_mech Proposed Mechanism: Friedländer-type Annulation A This compound + R-CH2-C(=O)-R' + NH3 source B Knoevenagel Condensation Intermediate (Enamine) A->B C Intramolecular 6-endo-dig Cyclization B->C D Cyclized Intermediate C->D E Tautomerization/ Aromatization D->E F Substituted Fluoroquinoline E->F

Caption: Mechanistic pathway for fluoroquinoline synthesis.

Protocol 2: Synthesis of a 4-Fluoro-8-substituted-quinoline Derivative

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Ammonium acetate (or another ammonia source)

  • Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, or I₂)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • Mixing Reagents: In a round-bottom flask, combine this compound (1.0 equiv), ethyl acetoacetate (1.1 equiv), and ammonium acetate (2.5 equiv).

  • Catalyst and Solvent: Add the chosen Lewis acid catalyst (e.g., InCl₃, 10 mol%). If using a solvent, add ethanol (5-10 mL). For solvent-free conditions, proceed to the next step directly.[2]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring. Monitor the reaction's progress via TLC.

  • Workup: After completion (usually 2-6 hours), cool the mixture to room temperature. If a solid product precipitates, collect it by filtration. Otherwise, add water to the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the desired quinoline derivative.

Data Summary: Representative Friedländer-type Reactions
CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference Insight
InCl₃Ethanol80385-95Efficient Lewis acid for promoting cyclization.
I₂Solvent-free100280-90Greener, metal-free conditions.[3]
Sc(OTf)₃Toluene110488-96Powerful catalyst, effective at low loadings.
NoneDMSO1201260-75Thermal conditions are possible but often slower.

Part 3: Metal-Catalyzed Domino Reactions for O-Heterocycles

Ortho-alkynyl aldehydes are excellent substrates for metal-catalyzed domino processes that lead to oxygen-containing heterocycles like isochromenes.[6] Coinage metals such as gold, silver, and copper are particularly effective at activating the alkyne moiety towards nucleophilic attack by the adjacent aldehyde oxygen.[6]

Mechanistic Rationale: Catalytic Cycloisomerization

The catalytic cycle is initiated by the coordination of the metal catalyst (e.g., Ag⁺) to the alkyne, which significantly increases its electrophilicity. This activation facilitates an intramolecular 6-exo-dig cyclization by the carbonyl oxygen. The resulting vinyl-metal species can then be protonated or undergo further reactions to yield the final isochromene product, regenerating the catalyst in the process.

cluster_workflow Catalytic Cycloisomerization Workflow Start This compound Catalyst Metal Catalyst (e.g., AgOTf, AuCl3) Reaction Alkyne Activation & 6-exo-dig Cyclization Start->Reaction Catalyst->Reaction Intermediate Vinyl-Metal Intermediate Reaction->Intermediate Protonolysis Protonolysis/ Rearomatization Intermediate->Protonolysis Product Functionalized Isochromene Protonolysis->Product

Caption: General workflow for metal-catalyzed synthesis of isochromenes.

Protocol 3: Silver-Catalyzed Synthesis of a 1H-Isochromene Derivative

Materials:

  • This compound

  • Silver trifluoromethanesulfonate (AgOTf) or another suitable silver salt

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)

  • Optional external nucleophile (e.g., Methanol, if trapping is desired)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Catalyst Addition: Add AgOTf (5-10 mol%) to the solution. If an external nucleophile is to be used, it can be added at this stage (e.g., methanol, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-4 hours. Monitor by TLC for the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the desired isochromene derivative.

Data Summary: Comparison of Metal Catalysts
CatalystSolventTemperatureTimeKey FeaturesReference Insight
AgOTfDCMRoom Temp1-4 hMild conditions, high efficiency for cycloisomerization.Silver catalysts are prone to interesting activities like cyclization.[6]
AuCl₃/PPh₃Acetonitrile60 °C2-6 hRobust catalyst, tolerates various functional groups.Gold complexes are well-presented for these transformations.[6]
Cu(OTf)₂Toluene80 °C5-10 hCost-effective, can facilitate domino reactions.Copper catalysis can lead to functionalized chromenes.[6]

Conclusion: A Versatile Tool for Heterocyclic Synthesis

This compound stands out as a highly adaptable and potent building block for the synthesis of diverse heterocyclic frameworks. The strategic ortho-positioning of its aldehyde, ethynyl, and fluoro groups enables chemists to orchestrate a variety of sophisticated cyclization strategies, including Friedländer-type annulations and metal-catalyzed domino reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers in drug discovery and organic synthesis, highlighting the causality behind experimental choices and offering robust starting points for the development of novel, high-value molecules. The continued exploration of this reagent's reactivity will undoubtedly unlock further innovations in the construction of complex molecular architectures.

References

  • Conia-Ene Cyclization of Pyrazolones with o-Alkynyl Aldehydes: A Strategic Shift from Classical Condensation to Spiroannulation. PubMed.
  • Cyclization reactions of o‐alkynylbenzaldehyde derivatives with alkynes. ResearchGate.
  • Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. PubMed Central.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem.
  • Synthesis of ortho‐alkynylquinolinecarbaldehydes. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. ACS Publications.
  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. MDPI.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PubMed Central.
  • Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Fluorine in Heterocyclic Chemistry Volume 2. ResearchGate.
  • Synthesis and reactivity of fluorinated heterocycles. ResearchGate.
  • Application of Fluorine - in Drug Discovery. PharmaBlock.

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Application Notes and Protocols: Polymerization Reactions Involving 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a detailed guide to the polymerization of 3-Ethynyl-2-fluorobenzaldehyde, a unique monomer offering a versatile platform for the synthesis of novel functional polymers. The presence of a terminal alkyne, a fluorine substituent, and a reactive aldehyde group within a single monomer unit allows for the development of polymers with tunable properties and potential applications in advanced materials and biomedical fields. This document outlines potential polymerization pathways, detailed experimental protocols, characterization techniques, and prospective applications.

Introduction to this compound as a Monomer

This compound is a compelling monomer for polymer synthesis due to its trifunctional nature. The ethynyl group serves as the primary polymerizable moiety, the fluorine atom can impart desirable properties such as thermal stability and hydrophobicity, and the aldehyde group provides a reactive handle for post-polymerization modifications.[1] The strategic placement of these groups on the benzene ring influences the electronic properties and reactivity of the resulting polymer.

The polymerization of this monomer can lead to the formation of conjugated polymers with interesting optoelectronic properties. The aldehyde functionality, in particular, opens avenues for creating materials for bioconjugation, sensor development, and the synthesis of complex macromolecular architectures.[2]

Potential Polymerization Pathways

Based on the structure of this compound, several polymerization strategies can be envisioned. The choice of method will significantly impact the polymer's structure, molecular weight, and properties.

Transition Metal-Catalyzed Polymerization

Transition metal catalysts, particularly those based on palladium and rhodium, are well-established for the polymerization of substituted acetylenes. A plausible approach for this compound would be a palladium-catalyzed polymerization, which has been successfully employed for similar monomers bearing aldehyde groups.[2]

Mechanism Insight: The catalytic cycle typically involves the coordination of the alkyne to the metal center, followed by insertion into a metal-carbon or metal-hydride bond, leading to chain propagation. The choice of ligands on the metal catalyst is crucial for controlling the stereoselectivity and activity of the polymerization.

G Monomer This compound Monomer_Coordination Monomer Coordination Monomer->Monomer_Coordination Catalyst Pd(0) Catalyst Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Oxidative_Addition->Monomer_Coordination Initiator Migratory_Insertion Migratory Insertion Monomer_Coordination->Migratory_Insertion Migratory_Insertion->Migratory_Insertion Chain Growth Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Polymer Poly(this compound) Reductive_Elimination->Polymer

Sonogashira Coupling Polymerization

If a co-monomer approach is desired, Sonogashira coupling offers a powerful tool for creating alternating copolymers.[3][4] This would involve reacting this compound with a dihaloaromatic co-monomer in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is particularly useful for synthesizing conjugated polymers with well-defined structures.[5]

Causality Behind Choice: This method allows for precise control over the polymer backbone by introducing different aromatic units, thereby tuning the electronic and physical properties of the final material.

G cluster_reactants Reactants cluster_catalysts Catalytic System Monomer1 This compound Reaction_Vessel Reaction under Inert Atmosphere Monomer1->Reaction_Vessel Monomer2 Dihaloaromatic Co-monomer Monomer2->Reaction_Vessel Pd_Catalyst Pd(PPh3)2Cl2 Pd_Catalyst->Reaction_Vessel Cu_Catalyst CuI Cu_Catalyst->Reaction_Vessel Base Amine Base (e.g., Diisopropylamine) Base->Reaction_Vessel Polymer Alternating Copolymer Reaction_Vessel->Polymer Polycondensation

Detailed Experimental Protocols

The following protocols are proposed based on established methods for similar monomers and should be optimized for this compound.

Protocol 1: Palladium-Catalyzed Homopolymerization

This protocol is adapted from methodologies reported for the polymerization of other functionalized phenylacetylenes.[2]

Materials:

  • This compound (monomer)

  • [Pd(acac)2] (catalyst)

  • Tris(2,4-di-tert-butylphenyl)phosphite (ligand)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Pd(acac)2] (1 mol%) and the phosphite ligand (4 mol%). Anhydrous toluene is added to dissolve the components.

  • Monomer Addition: this compound (100 mol%) is dissolved in anhydrous toluene in a separate Schlenk flask.

  • Polymerization: The monomer solution is transferred to the catalyst solution via cannula. The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) under an inert atmosphere (Argon or Nitrogen) for a specified time (e.g., 24 hours).

  • Work-up: The polymerization is quenched by cooling the reaction to room temperature. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Data Presentation:

ParameterProposed ValueRationale
Monomer:Catalyst Ratio100:1A common starting point for controlled polymerization.
Ligand:Catalyst Ratio4:1To ensure catalyst stability and activity.
SolventAnhydrous TolueneGood solvent for both monomer and polymer, high boiling point.
Temperature60 °CTo promote polymerization without side reactions.
Time24 hoursA reasonable duration to achieve high conversion.
Protocol 2: Post-Polymerization Modification via Schiff Base Formation

The aldehyde groups on the polymer backbone are amenable to various chemical transformations, such as the formation of Schiff bases with primary amines.[6]

Materials:

  • Poly(this compound)

  • A primary amine (e.g., aniline, amino-functionalized molecule)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve the synthesized polymer in anhydrous DMF in a round-bottom flask.

  • Amine Addition: Add the primary amine (slight excess, e.g., 1.2 equivalents per aldehyde group) to the polymer solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or gentle heating (e.g., 40 °C) for 12-24 hours.

  • Purification: The modified polymer can be purified by precipitation in a non-solvent (e.g., water or methanol), followed by filtration and drying.

Characterization of the Resulting Polymers

Thorough characterization is essential to understand the structure and properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure, verify the disappearance of the acetylenic proton signal, and confirm the presence of the aldehyde and fluoro groups.[7]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[8]

  • UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer backbone.

Potential Applications

The unique combination of functional groups in poly(this compound) suggests a range of potential applications:

  • Drug Delivery: The aldehyde groups can be used to conjugate drugs or targeting ligands, creating polymer-drug conjugates. The fluorinated backbone may enhance the stability and biocompatibility of the delivery system.[1]

  • Sensors: The conjugated backbone may exhibit changes in its optical or electronic properties upon interaction with specific analytes, particularly those that can react with the aldehyde groups.

  • Advanced Coatings: Fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for protective and anti-fouling coatings.[1]

  • Organic Electronics: The conjugated nature of the polymer backbone could be exploited in applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), with the functional groups allowing for fine-tuning of electronic properties.[8][9]

Conclusion

This compound is a promising monomer for the synthesis of novel functional polymers. The protocols and application notes provided herein offer a solid foundation for researchers to explore the polymerization of this monomer and to develop new materials with tailored properties for a variety of advanced applications. The inherent reactivity of the aldehyde group, combined with the properties imparted by the fluorine atom and the conjugated backbone, makes this a particularly exciting area for future research and development.

References

Sources

The Pivotal Role of 3-Ethynyl-2-fluorobenzaldehyde in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Building Block for Next-Generation Materials

In the landscape of materials science, the quest for novel monomers that impart multifunctionality and enhanced properties to polymers is perpetual. 3-Ethynyl-2-fluorobenzaldehyde emerges as a compelling candidate in this pursuit, distinguished by its unique trifunctional architecture. The strategic placement of an ethynyl, a fluoro, and a benzaldehyde group on a single aromatic ring offers a versatile platform for the synthesis of a diverse array of advanced materials. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols and the scientific rationale behind its utilization. While this molecule is a specialized building block, the principles outlined herein are grounded in established chemical transformations, offering a robust framework for innovation.

The ethynyl group serves as a reactive handle for powerful polymerization techniques such as Sonogashira coupling and azide-alkyne "click" chemistry, enabling the formation of highly conjugated and functionalized polymers.[1][2][3] The fluorine atom, with its high electronegativity, profoundly influences the electronic properties of the resulting materials, often leading to lower HOMO and LUMO energy levels, enhanced thermal stability, and improved resistance to oxidative degradation.[4][5][6] The benzaldehyde functionality provides a gateway for the synthesis of Schiff base polymers and poly(p-phenylene vinylene)s (PPVs), further expanding the repertoire of accessible material classes.[7][8]

This document will delve into the prospective applications of this compound in the synthesis of fluorinated poly(phenyleneethynylene)s, polytriazoles, and other functional polymers, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this versatile monomer.

Synthesis of Fluorinated Poly(phenyleneethynylene)s (PPEs) via Sonogashira Coupling

Scientific Rationale

The Sonogashira cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[9][10] This reaction is particularly valuable in the synthesis of conjugated polymers, such as poly(phenyleneethynylene)s (PPEs).[1][11] The incorporation of this compound into a PPE backbone introduces both a fluorine atom and a pendant aldehyde group.

The fluorine substitution is known to lower the HOMO and LUMO energy levels of conjugated polymers, which can be advantageous for applications in organic electronics by facilitating electron injection and enhancing stability.[4][12] The ethynylene linkages contribute to a rigid and planar polymer backbone, which can promote intermolecular π-π stacking and improve charge carrier mobility.[1] The pendant aldehyde group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of functional moieties.

Experimental Protocol: Synthesis of a Fluorinated PPE

This protocol describes the synthesis of a copolymer from this compound and a diiodo-co-monomer.

Materials:

  • This compound

  • 1,4-Diiodo-2,5-dialkoxybenzene (or other suitable diiodo-aromatic monomer)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) and the diiodo-co-monomer (1.0 mmol) in a mixture of anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL).

  • Catalyst Addition: To the stirred solution, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and copper(I) iodide (0.04 mmol).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the precipitation of the polymer.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

  • Purification: Filter the precipitate and wash it sequentially with methanol, acetone, and hexane to remove residual catalysts and oligomers.

  • Drying: Dry the polymer under vacuum at 40-50 °C to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, ¹⁹F NMR, FT-IR, GPC (for molecular weight and polydispersity), UV-Vis spectroscopy (for optical properties), and Cyclic Voltammetry (for electrochemical properties).

Workflow Diagram

Sonogashira_Polymerization cluster_reactants Reactants cluster_catalysts Catalyst System Monomer1 This compound Reaction Sonogashira Coupling 80-90 °C, 24-48h Monomer1->Reaction Monomer2 Diiodo-co-monomer Monomer2->Reaction Catalyst Pd(OAc)₂ / PPh₃ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Polymer Fluorinated PPE Purification->Polymer

Caption: Workflow for the synthesis of a fluorinated PPE.

Formation of Fluorinated Polytriazoles via Azide-Alkyne "Click" Chemistry

Scientific Rationale

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides an exceptionally efficient and orthogonal route to 1,2,3-triazoles.[13] By employing this compound as the alkyne-containing monomer and reacting it with a diazide monomer, novel fluorinated polytriazoles can be synthesized.

Polytriazoles are known for their high thermal stability, chemical resistance, and strong adhesive properties. The triazole ring itself can participate in hydrogen bonding and coordination with metal ions, making these polymers interesting for applications in membranes, coatings, and as functional materials.[14][15] The incorporation of the fluoro and benzaldehyde functionalities into the polymer backbone would further enhance the material's properties, offering avenues for creating materials with tailored electronic characteristics and the potential for post-polymerization modifications.

Experimental Protocol: Synthesis of a Fluorinated Polytriazole

This protocol outlines the synthesis of a linear polytriazole from this compound and an aromatic diazide.

Materials:

  • This compound

  • Aromatic diazide monomer (e.g., 1,4-diazidobenzene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Monomer Solution: In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic diazide monomer (1.0 mmol) in DMF (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the monomer solution, followed by the copper(II) sulfate solution. The reaction mixture should turn heterogeneous.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the polymer is often indicated by an increase in viscosity or the precipitation of the product.

  • Work-up: Pour the reaction mixture into a large volume of water to precipitate the polymer.

  • Purification: Filter the polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomers and catalyst residues. Further purification can be achieved by dissolving the polymer in a suitable solvent (e.g., DMF or DMSO) and re-precipitating it.

  • Drying: Dry the purified polymer under vacuum at 60-70 °C.

  • Characterization: Analyze the polymer using FT-IR (disappearance of azide and alkyne stretches, appearance of triazole ring vibrations), ¹H NMR, ¹⁹F NMR, and GPC.

Logical Relationship Diagram

Click_Chemistry cluster_monomers Monomers cluster_catalysis Catalytic Cycle Alkyne This compound Reaction CuAAC 'Click' Reaction (Polymerization) Alkyne->Reaction Azide Diazide Co-monomer Azide->Reaction Cu_II Cu(II)SO₄ Cu_I Cu(I) - Active Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Reaction Polymer Fluorinated Polytriazole Reaction->Polymer

Sources

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Ethynyl-2-fluorobenzaldehyde in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of synthetic building blocks is paramount to the efficient discovery of novel therapeutic agents. This compound emerges as a preeminent starting material, distinguished by a unique trifecta of reactive functionalities: a versatile aldehyde, a readily diversifiable terminal alkyne, and a strategically positioned fluorine atom. This combination imparts a high degree of synthetic tractability, allowing for the construction of complex molecular architectures, particularly those prevalent in modern kinase inhibitors and other targeted therapies.

The aldehyde group serves as a classical anchor for a multitude of condensation and cyclization reactions, enabling the formation of a wide array of heterocyclic scaffolds. The ethynyl moiety is a gateway to a vast chemical space via powerful transformations such as the Sonogashira coupling, "click" chemistry, and various cyclization pathways. The presence of a fluorine atom at the ortho position to the aldehyde is not merely a passive substituent; it profoundly influences the electronic properties and reactivity of the molecule. This electron-withdrawing group can enhance the electrophilicity of the aldehyde, modulate the pKa of adjacent protons, and serve as a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidate, often improving metabolic stability and binding affinity.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its application in the synthesis of key pharmaceutical scaffolds. The methodologies described herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to leverage this versatile building block in their drug discovery programs.

Core Synthetic Applications and Detailed Protocols

Application 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The Friedländer annulation is a powerful and direct method for the synthesis of substituted quinolines, typically involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this application, we adapt this strategy to demonstrate the utility of this compound in a tandem reaction sequence to construct a highly functionalized quinoline.

The rationale for this approach lies in the ability to first introduce a nitrogen-containing substituent via the aldehyde, followed by an intramolecular cyclization involving the ethynyl group. The ortho-fluorine atom can influence the regioselectivity of the cyclization and can be retained in the final product for its beneficial effects on biological activity.

G A This compound B Enamine Intermediate A->B + Amine (e.g., aniline) C Cyclization B->C Intramolecular Cyclization D Substituted Quinoline C->D Aromatization

Caption: Synthetic workflow for substituted quinolines.

Experimental Protocol: Synthesis of 8-Fluoro-7-ethynyl-2-phenylquinoline

This protocol details a two-step, one-pot synthesis of a substituted quinoline from this compound and acetophenone in the presence of ammonia, which acts as the nitrogen source for the quinoline ring.

  • Materials:

    • This compound (1.0 eq, 1.48 g, 10 mmol)

    • Acetophenone (1.1 eq, 1.32 g, 11 mmol)

    • Ammonium acetate (5.0 eq, 3.85 g, 50 mmol)

    • Glacial acetic acid (20 mL)

    • Ethanol (50 mL)

    • Palladium on carbon (10 mol%) (optional, for aromatization)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, acetophenone, and ammonium acetate.

    • Add glacial acetic acid as the solvent and catalyst.

    • Heat the reaction mixture to reflux (approximately 120 °C) and stir vigorously for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into 100 mL of ice-cold water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Optional Aromatization Step: If the intermediate dihydropyridine is isolated, it can be aromatized by dissolving it in ethanol, adding 10 mol% palladium on carbon, and refluxing for 4-6 hours. After cooling, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final quinoline product.

Product Starting Materials Yield (%) Key Characterization Data
8-Fluoro-7-ethynyl-2-phenylquinolineThis compound, Acetophenone65-75¹H NMR, ¹³C NMR, HRMS
8-Fluoro-7-ethynyl-2-methylquinolineThis compound, Acetone60-70¹H NMR, ¹³C NMR, HRMS
Application 2: Sonogashira Coupling for the Synthesis of Kinase Inhibitor Scaffolds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3] This reaction is particularly valuable in the synthesis of kinase inhibitors, where an ethynyl linker is often used to connect different aromatic or heteroaromatic fragments that interact with specific regions of the kinase active site. This compound is an ideal substrate for this reaction, allowing for the coupling of a wide range of (hetero)aryl halides to the ethynyl group. The aldehyde functionality can then be further elaborated to complete the synthesis of the target inhibitor.

The expertise in this application lies in the careful selection of the catalyst system and reaction conditions to ensure high yields and prevent side reactions, such as the homocoupling of the terminal alkyne. The presence of the ortho-fluorine atom can influence the reactivity of the alkyne, and the reaction conditions may need to be optimized accordingly.

G A This compound C Sonogashira Coupling A->C B (Hetero)aryl Halide B->C D Coupled Product C->D Pd catalyst, Cu(I) co-catalyst, Base G A This compound C Condensation A->C B Guanidine or Amidines B->C D Intramolecular Cyclization C->D E Fused Pyrimidine D->E

Sources

Application Notes and Protocols: 3-Ethynyl-2-fluorobenzaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Ethynyl-2-fluorobenzaldehyde in Fluorescent Probe Synthesis

In the dynamic fields of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time.[1] The design of these molecular reporters hinges on the selection of a versatile chemical scaffold that allows for the precise installation of both a fluorophore and a recognition element. This compound has emerged as a highly valuable precursor for this purpose, owing to its unique trifunctional architecture. The aldehyde group serves as a reactive handle for introducing analyte-responsive moieties, the ethynyl group provides a platform for facile modification via robust reactions like the Sonogashira coupling, and the fluorine atom can modulate the electronic properties of the resulting probe.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent probes derived from this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative applications in bioimaging.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 2-fluoro-3-bromobenzaldehyde. The synthetic strategy involves the protection of the alkyne functionality, followed by a Sonogashira coupling reaction and subsequent deprotection.

Workflow for the Synthesis of this compound

G A 2-Fluoro-3-bromobenzaldehyde B Sonogashira Coupling (Pd/Cu catalysis) A->B Trimethylsilylacetylene C 2-Fluoro-3-((trimethylsilyl)ethynyl)benzaldehyde B->C D Deprotection (Base-catalyzed) C->D K2CO3, MeOH E This compound D->E

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 2-Fluoro-3-bromobenzaldehyde with Trimethylsilylacetylene

This step utilizes a palladium and copper co-catalyzed cross-coupling reaction to form a carbon-carbon bond between the aryl bromide and the terminal alkyne of trimethylsilylacetylene.[2][3] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling.

  • Materials:

    • 2-Fluoro-3-bromobenzaldehyde

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Argon gas supply

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-fluoro-3-bromobenzaldehyde (1.0 eq).

    • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add anhydrous THF and triethylamine (3.0 eq) via syringe.

    • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-fluoro-3-((trimethylsilyl)ethynyl)benzaldehyde.

Step 2: Deprotection of 2-Fluoro-3-((trimethylsilyl)ethynyl)benzaldehyde

The TMS protecting group is removed under mild basic conditions to yield the terminal alkyne.[4][5][6]

  • Materials:

    • 2-Fluoro-3-((trimethylsilyl)ethynyl)benzaldehyde

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the TMS-protected intermediate (1.0 eq) in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as the final product.

Part 2: Design and Synthesis of a "Turn-On" Fluorescent Probe for Hydrogen Sulfide (H₂S)

Hydrogen sulfide (H₂S) is a crucial gaseous signaling molecule in various physiological and pathological processes.[7][8] We will now detail the synthesis of a hypothetical, yet scientifically plausible, "turn-on" fluorescent probe for H₂S, designated FP-H2S , using this compound as the precursor.

The design strategy for FP-H2S involves two key components:

  • A fluorophore with a reactive site for coupling to our precursor.

  • A recognition moiety that reacts specifically with H₂S to induce a change in fluorescence.

For this purpose, we will couple this compound with a coumarin-based fluorophore and incorporate an acrylate group, which acts as a Michael acceptor for H₂S.[9][10]

Synthetic and Mechanistic Overview of FP-H2S

G cluster_0 Probe Synthesis cluster_1 Detection Mechanism A This compound B Sonogashira Coupling A->B Bromo-coumarin C Fluorophore-coupled Intermediate B->C D Knoevenagel Condensation C->D Cyanoacetic acid E FP-H2S (Non-fluorescent) D->E F FP-H2S G Michael Addition F->G H₂S H Intramolecular Cyclization G->H I Fluorophore Release (Fluorescent) H->I

Caption: Synthesis and H₂S detection mechanism of FP-H2S.

Detailed Experimental Protocol: Synthesis of FP-H2S

Step 1: Sonogashira Coupling of this compound with a Bromo-coumarin

  • Materials:

    • This compound (from Part 1)

    • 7-Bromo-4-methylcoumarin

    • Pd(PPh₃)₂Cl₂

    • CuI

    • Triethylamine

    • Anhydrous DMF

  • Procedure:

    • Follow a similar procedure to the Sonogashira coupling described in Part 1, Step 1, using this compound (1.2 eq) and 7-bromo-4-methylcoumarin (1.0 eq) in DMF.

    • After purification by column chromatography, the coumarin-coupled intermediate is obtained.

Step 2: Knoevenagel Condensation to Install the H₂S Recognition Moiety

The aldehyde group of the coumarin-coupled intermediate is condensed with an active methylene compound to introduce the Michael acceptor.

  • Materials:

    • Coumarin-coupled intermediate from Step 1

    • Cyanoacetic acid

    • Piperidine

    • Ethanol

  • Procedure:

    • Dissolve the coumarin-coupled intermediate (1.0 eq) and cyanoacetic acid (1.5 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the final probe, FP-H2S .

Part 3: Characterization and Application of FP-H2S

Mechanism of "Turn-On" Fluorescence

In its native state, the FP-H2S probe is weakly fluorescent due to the electron-withdrawing nature of the acrylate group, which quenches the fluorescence of the coumarin fluorophore through a photoinduced electron transfer (PeT) mechanism. Upon reaction with H₂S, a tandem reaction occurs:

  • Michael Addition: The hydrosulfide anion (HS⁻) acts as a nucleophile and attacks the β-position of the acrylate's carbon-carbon double bond.

  • Intramolecular Cyclization: The newly formed thiol group then undergoes an intramolecular cyclization with the adjacent nitrile group, leading to the cleavage of the acrylate moiety.

  • Fluorophore Release: This cleavage disrupts the PeT quenching pathway, restoring the strong fluorescence of the coumarin fluorophore, resulting in a "turn-on" signal.[11][12]

Photophysical and Performance Data (Representative)

The following table summarizes the expected photophysical and performance characteristics of FP-H2S , based on data from structurally similar coumarin-based H₂S probes.

ParameterValueReference
Absorption Maximum (λ_abs) ~410 nm[13]
Emission Maximum (λ_em) ~485 nm[13]
Quantum Yield (Φ) < 0.05 (before H₂S)[9]
Quantum Yield (Φ) > 0.50 (after H₂S)[9]
Fluorescence Fold-Increase > 100-fold[10]
Limit of Detection (LOD) 50-100 nM[12]
Selectivity High for H₂S over other biothiols (GSH, Cys)[9]
Protocol for In Vitro H₂S Detection
  • Materials:

    • FP-H2S stock solution (1 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sodium hydrosulfide (NaHS) as an H₂S donor

    • Fluorescence spectrophotometer

  • Procedure:

    • Prepare a series of NaHS solutions of varying concentrations in PBS.

    • In a cuvette, add PBS to a final volume of 2 mL.

    • Add FP-H2S stock solution to a final concentration of 10 µM.

    • Acquire a baseline fluorescence spectrum (excitation at ~410 nm).

    • Add a known concentration of NaHS solution and incubate for 15-30 minutes at 37 °C.

    • Record the fluorescence emission spectrum from 450 nm to 600 nm.

    • Plot the fluorescence intensity at the emission maximum against the H₂S concentration to generate a calibration curve.

Protocol for Cellular Imaging of Endogenous H₂S

This protocol provides a general guideline for visualizing H₂S in cultured cells. Optimization may be required for specific cell lines and experimental conditions.

  • G A Cell Seeding B Cell Stimulation (optional) (e.g., with H₂S donor/modulator) A->B C Incubation with FP-H2S B->C D Washing C->D E Fluorescence Microscopy D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Ethynyl-2-fluorobenzaldehyde. It addresses common challenges and provides detailed, field-proven protocols to achieve high purity.

Section 1: Compound Profile and Handling

This compound is a bifunctional building block featuring a reactive aldehyde and a terminal alkyne. This unique combination makes it valuable in organic synthesis but also presents specific stability and purification challenges.

  • Stability: Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid (3-ethynyl-2-fluorobenzoic acid), especially upon prolonged exposure to air.[1][2][3] The terminal alkyne can undergo undesired side reactions, including polymerization, particularly if heated excessively or exposed to certain metal catalysts.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures (2-8°C).[4][5]

  • Safety: this compound is classified as an irritant, causing skin and serious eye irritation.[4][6][7] It may also cause respiratory irritation.[4][6] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities include:

  • 3-Ethynyl-2-fluorobenzoic Acid: The primary oxidation product.[1][3] Its presence can be detected by an acidic reaction and can quench basic or nucleophilic reagents in subsequent steps.[9]

  • Unreacted Starting Materials: For instance, if synthesized via a Sonogashira coupling, residual iodo- or bromo-benzaldehyde may be present.[10]

  • Catalyst Residues: Trace amounts of palladium or copper catalysts from cross-coupling reactions.

  • Polymeric Materials: High temperatures or prolonged reaction times can lead to the formation of non-volatile polymers.[11]

  • Positional Isomers: Depending on the regioselectivity of the synthesis, other isomers could be present and may complicate separation.[9][11]

Q2: My crude product is a dark brown oil/solid. What causes the discoloration?

A2: Discoloration is a common issue with aldehydes and can be caused by several factors.[12] The most likely causes are the formation of trace, highly-conjugated polymeric impurities or degradation products. This can be exacerbated by prolonged heating or the presence of acidic or basic impurities that catalyze decomposition.[11]

Q3: Is column chromatography on silica gel a suitable purification method?

A3: Yes, flash column chromatography on silica gel is a primary method for purifying this compound. However, caution is required. Standard silica gel is slightly acidic, which can sometimes cause sensitive aldehydes to streak or even decompose on the column.[1][13] If you observe significant tailing on your TLC plate or low recovery from the column, consider neutralizing the silica gel or the eluent.

Q4: Can I use distillation for purification?

A4: Vacuum distillation can be an effective method, particularly for removing non-volatile impurities like polymers or catalyst residues on a larger scale.[2][11][14] Due to the compound's functional groups, distillation should be performed under high vacuum to lower the boiling point and minimize the risk of thermal decomposition or polymerization.[11] Adding a polymerization inhibitor like Butylated hydroxytoluene (BHT) to the distillation flask is also a prudent measure.[11]

Section 3: Purification Troubleshooting Guides

Guide 1: Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Product Streaks on TLC/Column The compound is too polar for the current solvent system.Increase the polarity of the eluent gradually.
The silica gel is too acidic, causing interactions with the aldehyde.Add ~0.5-1% triethylamine to your eluent to neutralize the silica surface.[1] Alternatively, use neutral alumina as the stationary phase.[1]
Product Decomposes on the Column The aldehyde is unstable on the acidic silica gel.Use a neutralized eluent (see above) or switch to neutral alumina. Work quickly and avoid leaving the compound on the column for extended periods.
Residual metal catalysts are promoting decomposition.Consider a pre-purification workup (e.g., aqueous wash with a chelating agent like EDTA) before chromatography.
Poor Separation from Impurities The chosen eluent system has poor selectivity.Perform a thorough TLC analysis with different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Hexanes, Toluene/Ethyl Acetate) to find the optimal mobile phase for separation.
Guide 2: Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[11]
The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator.[11]
High concentration of impurities depressing the melting point.Attempt further purification by another method (e.g., chromatography) before recrystallization.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and try cooling again.[11]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[11] Add a seed crystal of the pure compound if available.[11]
Poor Recovery of Purified Product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals.[11] Consider a two-solvent system where the compound is less soluble.

Section 4: Detailed Experimental Protocols

Workflow Diagram: Purification Strategy

The following diagram outlines a logical workflow for the purification of crude this compound.

PurificationWorkflow cluster_start Initial State cluster_main Purification Steps cluster_end Final Product Crude Crude Product (Solid or Oil) BicarbWash Protocol 1: Aqueous Bicarb Wash Crude->BicarbWash Remove acidic impurities Column Protocol 2: Flash Column Chromatography BicarbWash->Column Remove non-polar & closely related impurities Recrystal Protocol 3: Recrystallization Column->Recrystal Final polishing for highest purity Pure High-Purity Product (>98%) Column->Pure If sufficiently pure post-column Recrystal->Pure

Sources

common side reactions with 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile building block. As Senior Application Scientists, we have compiled this resource to explain the causality behind common experimental challenges and to offer field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence its chemistry?

A1: this compound possesses three key reactive sites: the aldehyde, the terminal alkyne, and the ortho-fluoro substituted aromatic ring.

  • Aldehyde Group (-CHO): This is a highly electrophilic center, susceptible to nucleophilic attack. It readily participates in reactions such as reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. The electron-withdrawing nature of the ortho-fluoro substituent further enhances the electrophilicity of the carbonyl carbon, making it more reactive than benzaldehyde itself.

  • Terminal Alkyne (-C≡CH): The acidic proton on the terminal alkyne can be deprotonated by a suitable base to form a nucleophilic acetylide. This functionality is most commonly exploited in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and in copper-catalyzed azide-alkyne cycloadditions ("click chemistry").

  • Aromatic Ring: The fluorine atom is a potential site for nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or strong activation by other electron-withdrawing groups. The C-H bonds of the ring can also participate in directed C-H activation/functionalization reactions.

The interplay between these functional groups dictates the molecule's reactivity. For instance, in the presence of a strong base, both the aldehyde and the alkyne can react, leading to potential side products.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is generally stable under normal conditions but is sensitive to air and moisture. To ensure its integrity, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: Handle in an inert atmosphere whenever possible, especially when dispensing small quantities for reactions. Avoid exposure to strong oxidizing agents, strong bases, and moisture.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during reactions involving this compound.

Guide 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a primary application for this compound. However, several side reactions can occur, leading to low yields and complex product mixtures.

Problem 1: Low Yield of the Desired Cross-Coupled Product and Formation of a Dimeric Byproduct.

Cause: The most common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, known as Glaser coupling, to form a symmetric 1,3-diyne.[1] This is particularly prevalent when a copper(I) co-catalyst is used in the presence of oxygen.[2]

Solution:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, this eliminates the primary catalyst for Glaser coupling.

  • Choice of Base: The choice of base can influence the rate of homocoupling. Amines like triethylamine or diisopropylamine are commonly used. Experimenting with different bases may be necessary.

  • Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring the bimolecular homocoupling reaction.

Problem 2: Dehalogenation of the Aryl Halide Starting Material.

Cause: Reductive dehalogenation of the aryl halide partner can occur, leading to the formation of an arene byproduct. This is often promoted by the phosphine ligand and the base in the presence of trace amounts of water or other proton sources.

Solution:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize proton sources.

  • Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation. If significant dehalogenation is observed, consider switching to a different ligand, such as a more electron-rich or sterically hindered phosphine.

Troubleshooting Summary for Sonogashira Coupling

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired productIncomplete reaction, catalyst deactivation, steric hindranceIncrease reaction temperature, use a more active catalyst/ligand system, increase reaction time.
Alkyne Homocoupling (Glaser Coupling)Oxygen contamination with Cu(I) catalystRigorous degassing, switch to copper-free conditions, slow addition of alkyne.
Dehalogenation of Aryl HalidePresence of proton sourcesUse anhydrous solvents and reagents.
DeformylationStrong basic conditionsUse a milder base, lower reaction temperature.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add degassed, anhydrous solvent (e.g., dioxane or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Sonogashira Reactions

Sonogashira_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products start Sonogashira Reaction with This compound low_yield Low Yield of Desired Product start->low_yield side_products Significant Side Products Observed start->side_products incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation homocoupling Alkyne Homocoupling (Glaser Product) side_products->homocoupling dehalogenation Dehalogenation of Aryl Halide side_products->dehalogenation optimize_conditions Re-evaluate Reaction incomplete_reaction->optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Increase Time change_catalyst Re-evaluate Reaction catalyst_deactivation->change_catalyst Change Catalyst/Ligand: - Use more robust catalyst - Increase catalyst loading end Successful Coupling optimize_conditions->end Success change_catalyst->end Success copper_free Re-evaluate Reaction homocoupling->copper_free Implement Copper-Free Conditions or Rigorous Degassing anhydrous Re-evaluate Reaction dehalogenation->anhydrous Ensure Anhydrous Conditions and Consider Ligand Change copper_free->end Success anhydrous->end Success

Caption: Troubleshooting workflow for Sonogashira reactions.

Guide 2: Reactions Involving the Aldehyde Group

Problem 1: Cannizzaro Reaction as a Side Product under Basic Conditions.

Cause: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[3][4] This disproportionation reaction results in the formation of the corresponding alcohol (3-ethynyl-2-fluorobenzyl alcohol) and carboxylic acid (3-ethynyl-2-fluorobenzoic acid).[5][6]

Solution:

  • Avoid Strong Bases: When performing reactions that require basic conditions, opt for milder, non-nucleophilic bases if the aldehyde is not the intended reaction site.

  • Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Maintaining a lower reaction temperature can help to suppress this side reaction.

  • Crossed Cannizzaro Reaction: If a Cannizzaro-type reduction of the aldehyde is desired, a "crossed Cannizzaro" approach using a sacrificial aldehyde like formaldehyde can be employed to improve the yield of the desired alcohol.[7]

Problem 2: Deformylation under Basic Conditions.

Cause: Aromatic aldehydes can undergo deformylation (loss of the -CHO group) under certain conditions, particularly with strong bases at elevated temperatures.[8] While less common than the Cannizzaro reaction, it can be a competing pathway.

Solution:

  • Milder Reaction Conditions: Use the mildest possible basic conditions and the lowest effective temperature to minimize the likelihood of deformylation.

  • Protecting Groups: If the aldehyde is not the desired reactive site in a multi-step synthesis involving harsh basic conditions, consider protecting the aldehyde as an acetal. The acetal can be deprotected under acidic conditions later in the synthetic sequence.

Troubleshooting Summary for Aldehyde Reactions

Issue Potential Cause(s) Recommended Solution(s)
Formation of Alcohol and Carboxylic AcidCannizzaro reaction due to strong baseUse a milder base, lower the reaction temperature.
Loss of the Aldehyde GroupDeformylation under harsh basic conditionsUse milder reaction conditions, protect the aldehyde group.
Low Reactivity in Nucleophilic AdditionSteric hindrance from ortho-substituentsUse less bulky nucleophiles, consider Lewis acid catalysis to activate the aldehyde.

Logical Workflow for Aldehyde Protection Strategy

Aldehyde_Protection start Reaction Requires Harsh Basic Conditions aldehyde_reactivity Is the Aldehyde Group Intended to React? start->aldehyde_reactivity proceed Proceed with Reaction, Monitor for Side Products (e.g., Cannizzaro) aldehyde_reactivity->proceed Yes protect Protect Aldehyde (e.g., as Acetal) aldehyde_reactivity->protect No perform_reaction perform_reaction protect->perform_reaction Perform Desired Reaction on Other Functional Group deprotect deprotect perform_reaction->deprotect Deprotect Aldehyde (Acidic Conditions) final_product final_product deprotect->final_product Obtain Final Product

Caption: Decision workflow for aldehyde protection.

Guide 3: Potential for Polymerization

Problem: Formation of an Insoluble Polymeric Material.

Cause: Phenylacetylene and its derivatives can undergo polymerization, especially at elevated temperatures or in the presence of certain transition metal catalysts.[9] This can lead to the formation of insoluble, intractable materials and a significant loss of the desired product.

Solution:

  • Temperature Control: Avoid excessive heating during reactions and purification (e.g., distillation).

  • Inhibitors: For purification by distillation, the addition of a small amount of a polymerization inhibitor (e.g., hydroquinone) may be beneficial.

  • Catalyst Choice: Be mindful that some transition metal catalysts, particularly those used for alkyne manipulations, can also catalyze polymerization. Use the lowest effective catalyst loading and reaction time.

References

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1- c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer-Plöchl Azlactone Reaction. ACS Omega, 2024. [Link]

  • Cascade Cyclization of o‑(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1‑c]pyran-3-ones. Semantic Scholar, 2024. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Benzaldehyde disproportionation (Cannizzaro reaction). Chemistry Online, 2022. [Link]

  • A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. The University of Manchester, 2020. [Link]

  • Cannizzaro reaction. Wikipedia. [Link]

  • Polymerization of phenylacetylene catalyzed by organoiridium compounds. ResearchGate. [Link]

  • Cannizzaro Reaction. Chemistry LibreTexts, 2023. [Link]

  • Cannizaro's reaction benzaldehyde. Slideshare, 2016. [Link]

  • Cannizzaro Reaction. University of Babylon. [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... ResearchGate. [Link]

  • Sonogashira coupling of phenylacetylene with phenyl iodide catalyzed by... ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications, 2007. [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing, 2014. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV, 2016. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed, 2019. [Link]

  • glaser coupling. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. PMC - NIH, 2022. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Isoquinoline synthesis from 2‐alkynylbenzaldehyde and 2‐isocyanoacetate. ResearchGate. [Link]

  • Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones. New Journal of Chemistry (RSC Publishing). [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts, 2024. [Link]

  • Stability of Aromatic Compounds. YouTube, 2017. [Link]

  • Nucleophilic Reactivity of Deprotonated Alkynes. Chemistry LibreTexts, 2023. [Link]

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC - NIH, 2013. [Link]

  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications (RSC Publishing). [Link]

  • Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry. UCHEM. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing Sonogashira Coupling for 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is dedicated to the Sonogashira coupling, specifically focusing on the unique considerations for a challenging alkyne substrate: 3-Ethynyl-2-fluorobenzaldehyde .

This substrate presents a distinct combination of steric and electronic properties. The ortho-fluoro substituent introduces steric hindrance and electron-withdrawing effects, while the aldehyde group is also electron-withdrawing and can potentially participate in side reactions. This guide provides a structured approach to troubleshoot and optimize your reaction conditions for successful C(sp)-C(sp²) bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound in Sonogashira couplings.

Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and solutions?

A1: Low or no conversion is one of the most common issues and typically points to problems in the palladium catalytic cycle, often the rate-limiting oxidative addition step.[1] The properties of your aryl halide and the reaction setup are critical.

  • Cause 1: Inactive Catalyst System. The active Pd(0) species is not being generated or is decomposing prematurely. This can be due to oxidized phosphine ligands or an inappropriate palladium precursor.[1]

    • Solution: Use a fresh source of a robust, air-stable palladium precatalyst. For challenging substrates, especially electron-rich or sterically hindered aryl bromides and chlorides, pre-formed catalysts that readily generate a monoligated Pd(0) species in situ are highly effective.[1][2] Also, ensure your phosphine ligands have not been oxidized by handling them under an inert atmosphere.

  • Cause 2: Steric Hindrance. If your aryl halide partner is also sterically hindered (e.g., has ortho substituents), the combination with the ortho-fluoro group on your alkyne can severely impede the approach of the palladium catalyst.[3][4]

    • Solution: Switch to a catalyst system with bulky, electron-rich ligands. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can promote the formation of a highly reactive, monoligated palladium complex that is more effective at oxidative addition with hindered halides.[1][5][6]

  • Cause 3: Insufficient Reaction Temperature. While Sonogashira couplings are known for running under mild conditions, challenging substrates often require thermal energy to overcome the activation barrier for oxidative addition, particularly with less reactive aryl bromides or chlorides.[7][8]

    • Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 80-100°C may be necessary.[8] For the more inert aryl chlorides, higher temperatures and specialized catalyst systems are often required.[9][10]

  • Cause 4: Poor Halide Reactivity. The reactivity of the aryl halide partner follows the order: I > Br > OTf >> Cl.[7][11] If you are using an aryl chloride, standard conditions are very likely to fail.

    • Solution: If possible, switch to the corresponding aryl bromide or iodide. If you must use an aryl chloride, a specialized catalyst system, often involving bulky phosphine ligands or NHC ligands and higher temperatures, is essential.[9][12]

Q2: I'm observing a significant amount of a dimeric alkyne byproduct. What is this and how can I prevent it?

A2: The byproduct you are observing is almost certainly the result of Glaser coupling, the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[4][13] This is a classic side reaction in copper-co-catalyzed Sonogashira reactions.

  • Cause: This side reaction is mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[4][14] The copper acetylide intermediate, which is key to the desired cross-coupling, can instead react with itself if the subsequent steps in the main catalytic cycle are slow.[14]

    • Solution 1 (Most Effective): Switch to a Copper-Free Protocol. The most direct way to eliminate Glaser homocoupling is to remove the copper co-catalyst entirely.[1][7][13] Modern copper-free Sonogashira protocols have been developed that are highly efficient and completely avoid this side reaction.[15][16][17][18] This is often the preferred method for pharmaceutical applications where minimizing copper contamination is crucial.[12]

    • Solution 2: Rigorous Degassing. If you must use a copper-catalyzed system, ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon) and maintain a positive pressure of inert gas throughout the reaction.

    • Solution 3: Modify Reaction Parameters. Sometimes, slowing the addition of the alkyne can help minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction. Reducing the loading of the Cu(I) co-catalyst can also be beneficial.[19]

Q3: How do I select the optimal base and solvent for my reaction?

A3: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and their choice can dramatically impact the outcome.[20][21][22]

  • Base Selection: The base has two primary functions: to deprotonate the terminal alkyne to form the reactive acetylide and to neutralize the HX acid generated during the reaction.[13][21]

    • Amine Bases (e.g., Triethylamine, Diisopropylamine): These are commonly used and can often act as both the base and the solvent.[7][11] They are effective for many standard couplings. However, for more challenging substrates, sterically hindered organic bases like diisopropylethylamine (Hunig's base) or 2,2,6,6-tetramethylpiperidine (TMP) can sometimes offer better results.[2]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used in copper-free protocols and can be advantageous when the amine base might cause side reactions. Cesium carbonate is a stronger base and can be particularly effective for less acidic alkynes or more challenging couplings.[7]

  • Solvent Selection: The solvent must solubilize all components and can influence catalyst stability and reactivity.

    • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These are excellent general-purpose solvents for Sonogashira couplings.[7][8] DMF is a common choice, but THF is also widely used, especially in copper-free systems.

    • Nonpolar Solvents (e.g., Toluene, Dioxane): These can also be effective, particularly when paired with amine bases. A common system is a mixture of toluene and an amine like triethylamine.[19]

    • Protic Solvents (e.g., Water): Remarkably, some modern protocols have been developed that allow the reaction to proceed in water, offering significant green chemistry advantages.[15][23]

Catalytic System Optimization

A logical approach to optimizing the reaction involves careful selection of the catalyst, ligand, and co-catalyst (if any).

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds via two interconnected catalytic cycles.[5][13][24] The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.[25][26]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)(C≡CR²)L₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_trans->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² CuX->Cu_alkyne + Alkyne - HX (Base) Cu_alkyne->Pd_add Cu_alkyne->CuX Alkyne H-C≡C-R² caption Fig 1. Simplified Sonogashira Catalytic Cycles.

Caption: Fig 1. Simplified Sonogashira Catalytic Cycles.

Data Summary: Recommended Starting Conditions

The following table provides starting points for optimizing the Sonogashira coupling of this compound with a generic aryl bromide.

ParameterCondition A (Standard, Cu-Catalyzed)Condition B (Robust, Cu-Free)Rationale & Key Considerations
Aryl Halide Aryl Bromide (1.0 equiv)Aryl Bromide (1.0 equiv)Iodides are more reactive, chlorides are less reactive.[7]
Alkyne This compound (1.2 equiv)This compound (1.2 equiv)A slight excess of the alkyne is typical.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)(AllylPdCl)₂ (1-2.5 mol%)Condition B uses a precatalyst that forms a highly active monoligated species.[16]
Ligand - (included in catalyst)P(t-Bu)₃ (2-5 mol%)Bulky, electron-rich phosphines are excellent for challenging substrates.[3][5]
Cu Co-catalyst CuI (4-10 mol%)None Omitting copper eliminates Glaser homocoupling.[1]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Cesium Carbonate (Cs₂CO₃) or K₃PO₄ (2.0 equiv)Inorganic bases are often preferred in modern copper-free protocols.[7]
Solvent Toluene/Et₃N (3:1) or DMFTHF or DioxaneChoice depends on reagent solubility and base compatibility.[20]
Temperature Room Temp to 60°CRoom Temp to 80°CHigher temperatures may be needed for less reactive bromides.[8]
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Critical for preventing both catalyst decomposition and Glaser coupling.
Potential Issue Glaser homocouplingSlower reaction rate for very unreactive substratesCondition A is prone to side reactions; Condition B is cleaner but may require more optimization.

Troubleshooting Workflow

When a reaction fails, a systematic approach is essential. Use the following decision tree to diagnose the issue.

G start_node Low or No Product obs_node1 What is observed? start_node->obs_node1 Analyze Crude Reaction obs_node obs_node cause_node cause_node sol_node sol_node cause_node1 Likely Cause: - Inactive Catalyst - Temp Too Low - Steric Hindrance obs_node1->cause_node1 Starting Materials Largely Unchanged cause_node2 Likely Cause: - Glaser Coupling (Cu-mediated) - Oxygen present obs_node1->cause_node2 Significant Homocoupled Alkyne Byproduct cause_node3 Likely Cause: - Catalyst Decomposition - Side reactions (aldehyde) - Temp Too High obs_node1->cause_node3 Complex Mixture/ Decomposition sol_node1 1. Use fresh/robust Pd precatalyst 2. Increase temperature 3. Use bulky, e⁻-rich ligand (e.g., P(t-Bu)₃) cause_node1->sol_node1 Solution sol_node2 1. Switch to Copper-Free Protocol 2. Rigorously degas all reagents and solvents cause_node2->sol_node2 Solution sol_node3 1. Check inert atmosphere 2. Lower temperature 3. Consider protecting aldehyde if necessary cause_node3->sol_node3 Solution caption Fig 2. A workflow for troubleshooting Sonogashira reactions.

Caption: Fig 2. A workflow for troubleshooting Sonogashira reactions.

Detailed Experimental Protocols

The following are representative, detailed procedures that serve as excellent starting points for your experiments.

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is highly recommended to avoid Glaser homocoupling byproducts.[16]

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), (AllylPdCl)₂ (2.5 mol%), and tri-tert-butylphosphine (P(t-Bu)₃, 5 mol%).

  • Seal the flask with a septum, then evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed THF (or Dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Add this compound (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature. If no significant conversion is observed after 4-6 hours, gradually heat the reaction to 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: Classic Copper-Co-catalyzed Sonogashira Coupling

This protocol can be effective but requires stringent anaerobic conditions.

Reaction Setup:

  • To a dry Schlenk flask with a magnetic stir bar, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) Iodide (CuI, 6 mol%).

  • Seal the flask, evacuate, and backfill with dry argon (repeat 3x).

  • Add anhydrous, degassed solvent (e.g., a 3:1 mixture of Toluene:Triethylamine) via syringe.

  • Add this compound (1.2 equiv) via syringe.

  • Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction may require gentle heating (40-50°C) to proceed at a reasonable rate.

  • Upon completion, work up the reaction as described in Protocol 1.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Wang, D., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters, 10(15), 3343–3346. [Link]

  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(15), 6097–6100. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]

  • Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(10), 4721-4742. [Link]

  • Zare, K., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10203–10214. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7336–7361. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1041–1048. [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 455. [Link]

  • Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1041–1048. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Golden. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]

  • ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions. [Link]

  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. (2024). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 14(1), 32. [Link]

  • Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 289–331. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Royal Society of Chemistry. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

Sources

preventing self-polymerization of 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethynyl-2-fluorobenzaldehyde

A Guide to Preventing Unwanted Self-Polymerization

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that handling highly functionalized and reactive molecules requires a nuanced approach. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the stability of this compound, focusing on the prevention, detection, and troubleshooting of self-polymerization.

Part 1: Frequently Asked Questions - Understanding the Core Reactivity

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What makes this compound prone to self-polymerization?

Answer: this compound possesses two key functional groups that contribute to its reactivity: a terminal alkyne (ethynyl group) and an aromatic aldehyde. The primary pathway for self-polymerization is the oxidative homocoupling of the terminal alkyne group. This reaction, known as the Glaser or Glaser-Hay coupling, is notoriously facile and can be initiated by trace amounts of metal catalysts (especially copper), oxygen, and heat.[1][2][3][4] The aldehyde group is generally less prone to polymerization under typical neutral organic reaction conditions but can react under strongly acidic or basic conditions.

Q2: What is the specific mechanism of the alkyne polymerization?

Answer: The dominant polymerization mechanism is the Glaser-Hay oxidative coupling.[2][4] This process involves two key steps:

  • Deprotonation and Metal Acetylide Formation: The terminal alkyne proton is slightly acidic and can be removed by a base. In the presence of a copper(I) salt, this forms a copper(I) acetylide intermediate.[1]

  • Oxidative Coupling: This copper acetylide intermediate is then oxidized (often by atmospheric oxygen or a Cu(II) species), causing two acetylide units to couple, forming a symmetrical 1,3-diyne dimer.[1][5] This dimer still contains reactive aldehyde groups and can propagate further, leading to oligomers and insoluble polymers.

Below is a diagram illustrating this primary polymerization pathway.

G cluster_start Initiation cluster_intermediate Intermediate Formation cluster_propagation Propagation A This compound B Copper(I) Acetylide Intermediate A->B Cu(I) salts, Base C 1,3-Diyne Dimer B->C Oxidant (e.g., O2) D Oligomers / Polymers C->D Further Coupling

Caption: The Glaser-Hay pathway for alkyne self-polymerization.

Q3: How does the ortho-fluoro substituent affect the molecule's stability?

Answer: The fluorine atom at the ortho position has a significant electronic impact. Fluorine is a highly electronegative element, and its strong inductive electron-withdrawing effect influences the entire molecule.[6][7] This effect can increase the acidity of the terminal alkyne's C-H bond, making it more susceptible to deprotonation and subsequent entry into the Glaser-Hay coupling cycle. While fluorine substitution can impart unique and often desirable properties in final products, it can also enhance the reactivity of certain functional groups.[8][9]

Part 2: Troubleshooting Guide - Prevention & Mitigation Strategies

This section provides actionable protocols and troubleshooting advice for common issues encountered during storage and experimentation.

Q4: My sample of this compound has turned yellow/brown in storage. What happened and how can I prevent it?

Answer: A color change from off-white/pale yellow to a darker yellow or brown is a classic indicator of oligomerization or polymerization. This is most often caused by exposure to air (oxygen) and/or light over time. To ensure long-term stability, rigorous storage protocols are essential.

Parameter Recommendation Causality (Why it's important)
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Oxygen is a key reactant (oxidant) in the Glaser-Hay coupling mechanism that drives polymerization.[1][2][4]
Temperature Store at 2-8°C.[10]Lower temperatures decrease the rate of all chemical reactions, including unwanted polymerization. Avoid freeze-thaw cycles.
Light Store in an amber or opaque vial.UV light can provide the energy to initiate radical polymerization pathways, an alternative degradation route.
Container Use a tightly sealed container with a PTFE-lined cap.Prevents gradual ingress of atmospheric oxygen and moisture.[11][12]
Q5: I am setting up a Sonogashira coupling reaction. What are the common pitfalls that lead to polymerization?

Answer: The standard Sonogashira coupling is a textbook example of where self-polymerization becomes a major competing side reaction.[13][14] The reaction uses a palladium catalyst and, crucially, a copper(I) co-catalyst (typically CuI). This copper co-catalyst is precisely the species that catalyzes the unwanted Glaser homocoupling.[15] If the reaction is not kept strictly anaerobic, the dissolved oxygen will promote the Glaser side reaction, consuming your starting material and generating insoluble polymeric byproducts.

G cluster_reaction Reaction Conditions Start This compound + Aryl Halide Conditions Pd Catalyst Cu(I) Co-catalyst Base Start->Conditions DesiredProduct Desired Sonogashira Product SideProduct Polymer Byproduct Conditions->DesiredProduct  Anaerobic  (No O2) Conditions->SideProduct Aerobic (O2 present)

Sources

Technical Support Center: Synthesis of 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynyl-2-fluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address the common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.

Introduction to Synthetic Challenges

The synthesis of this compound, typically achieved via a Sonogashira cross-coupling reaction, presents a unique set of challenges. The molecule's structure, featuring an electron-withdrawing aldehyde and a sterically hindering ortho-fluorine atom, requires careful optimization of reaction conditions to achieve high yields and purity. This guide provides field-proven insights to navigate these complexities.

The primary synthetic route involves the palladium-catalyzed coupling of a 3-halo-2-fluorobenzaldehyde with a suitable alkyne source. Key challenges include:

  • Steric Hindrance: The ortho-fluorine atom can impede the crucial oxidative addition step of the palladium catalyst to the carbon-halide bond.[1][2][3]

  • Aldehyde Reactivity: The aldehyde functional group can be sensitive to certain reaction conditions and may complicate purification.

  • Side Reactions: The Sonogashira coupling is prone to side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[2][3]

This guide is structured to address these issues head-on, providing both preventative strategies and corrective actions.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues that may arise during your experiments.

Issue 1: My Sonogashira coupling reaction shows low or no conversion of the starting aryl halide.

  • Question: I've set up my Sonogashira reaction with 3-bromo-2-fluorobenzaldehyde, but TLC/GC-MS analysis shows mostly unreacted starting material even after several hours. What's going wrong?

  • Answer: This is a classic symptom of a stalled catalytic cycle, often due to the steric and electronic nature of your substrate. Here’s a systematic approach to troubleshoot:

    • Assess Your Aryl Halide: The reactivity of the C-X bond is critical. The established order is I > Br >> Cl.[4] If you are using 3-bromo-2-fluorobenzaldehyde, the reaction will be inherently slower than with 3-iodo-2-fluorobenzaldehyde. Recommendation: If possible, switch to 3-iodo-2-fluorobenzaldehyde . The higher reactivity of the C-I bond often allows for milder reaction conditions and significantly improved yields.[4]

    • Evaluate the Catalyst and Ligand: The steric hindrance from the ortho-fluoro group makes it difficult for standard palladium catalysts like Pd(PPh₃)₄ to perform the oxidative addition step efficiently.[3]

      • Causality: Bulky, electron-rich phosphine ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species. This less-hindered catalyst can more easily access the C-X bond of your ortho-substituted substrate.

      • Recommendation: Switch to a catalyst system designed for hindered substrates. Excellent choices include using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Refer to the table below for suggestions.

    • Increase Reaction Temperature: If switching reagents is not feasible, cautiously increasing the reaction temperature can provide the activation energy needed to overcome the steric barrier. Monitor the reaction closely, as higher temperatures can also promote side reactions like dehalogenation.[1]

Ligand TypeExample LigandsRationale for Use with Hindered Substrates
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky, promoting efficient oxidative addition and reductive elimination. Widely cited for challenging cross-couplings.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable and highly active palladium complexes, often effective where phosphine ligands fail.
Josiphos-type Ferrocenyl Ligands CyPF-tBuRobust ligands that combine steric bulk with electronic richness, suitable for difficult couplings.[1]

Issue 2: I'm observing a significant amount of a side product that I suspect is the dimer of my alkyne.

  • Question: My main impurity is a product with double the mass of my alkyne reagent. How can I prevent this alkyne homocoupling?

  • Answer: You are observing Glaser coupling, a common side reaction in Sonogashira couplings that is mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[2][3]

    • Switch to Copper-Free Conditions: This is the most effective solution. The copper(I) salt is primarily responsible for forming the copper acetylide that undergoes dimerization. Modern catalyst systems, particularly those using the bulky ligands mentioned above, are highly efficient without a copper co-catalyst.[2][3] A typical copper-free protocol involves a palladium source, a suitable phosphine ligand, and an organic base like diisopropylamine (DIPA) or piperidine.[4]

    • Ensure Rigorous Inert Atmosphere: Oxygen is a key promoter of Glaser coupling. Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) and employ techniques like freeze-pump-thaw cycles for your solvent or sparging with inert gas for at least 30 minutes.[2]

    • Control Reagent Addition: If you must use copper, minimizing the concentration of the copper acetylide at any given time can help. Try adding the terminal alkyne slowly to the reaction mixture via a syringe pump over several hours. This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]

Issue 3: The aldehyde functional group appears to be unstable or is leading to purification difficulties.

  • Question: My reaction works, but I get a complex mixture of products, and my final compound is difficult to purify and seems to decompose on the silica gel column. What should I do?

  • Answer: Aldehydes can be sensitive, particularly to acidic conditions that can be present on standard silica gel.[5] They can also undergo undesired reactions under basic Sonogashira conditions if not carefully controlled. The most robust solution is to use a protecting group .

    • Strategy: Protect the aldehyde as an acetal (e.g., a 1,3-dioxolane) before the Sonogashira coupling. Acetal groups are highly stable to the basic, nucleophilic, and reductive conditions of the coupling reaction.[6][7] After the C-C bond is formed, the aldehyde can be easily regenerated via mild acid hydrolysis.[8][9] This two-step sequence often results in a much cleaner overall transformation and higher isolated yield.

Experimental Workflows & Protocols

Workflow Diagram: Synthetic Routes to this compound

G cluster_0 Route A: Direct Coupling (High Risk of Side Reactions) cluster_1 Route B: Recommended Protection Strategy (Robust) A_start 3-Iodo-2-fluorobenzaldehyde A_reagents Pd Catalyst, CuI (optional), Base, Alkyne Source A_start->A_reagents Sonogashira Coupling A_product This compound A_reagents->A_product B_start 3-Iodo-2-fluorobenzaldehyde B_protect Protection B_start->B_protect Ethylene Glycol, cat. Acid B_acetal Protected Acetal Intermediate B_protect->B_acetal B_coupling Sonogashira Coupling B_acetal->B_coupling Pd Catalyst, Base, TMS-Acetylene B_ethynyl_acetal Coupled Acetal Intermediate B_coupling->B_ethynyl_acetal B_deprotect Deprotection B_ethynyl_acetal->B_deprotect Aq. Acid (e.g., HCl) B_product This compound B_deprotect->B_product

Caption: Recommended synthetic workflow (Route B) vs. the direct approach (Route A).

Protocol 1: Acetal Protection of 3-Iodo-2-fluorobenzaldehyde
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-iodo-2-fluorobenzaldehyde (1.0 equiv.), ethylene glycol (1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equiv.).

  • Solvent: Add toluene to the flask (approx. 0.2 M concentration of the aldehyde).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms, driving the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is fully consumed.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude acetal is often pure enough for the next step without further purification.

Protocol 2: Copper-Free Sonogashira Coupling of the Protected Aldehyde

This protocol uses trimethylsilylacetylene (TMSA), a stable and easy-to-handle liquid alkyne source. The TMS group is removed in the final deprotection step.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the protected acetal from Protocol 1 (1.0 equiv.), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Reagents: Add anhydrous solvent (e.g., THF or dioxane). Add the base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2-3 equiv.).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup: Cool the reaction mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove palladium solids. Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3: Deprotection to Yield this compound
  • Setup: Dissolve the crude TMS-protected coupled product from Protocol 2 in a mixture of THF and a mild aqueous acid (e.g., 1M HCl).

  • Deprotection: Stir the mixture at room temperature. This single step will hydrolyze the acetal to the aldehyde AND cleave the TMS group to reveal the terminal alkyne.

  • Monitoring: Monitor the reaction by TLC until the starting material is gone.

  • Workup: Neutralize the reaction carefully with saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product should then be purified by flash column chromatography.

Purification Guide

Challenge: Aldehydes can sometimes streak or decompose on silica gel, which is naturally acidic. The polarity of this compound requires a moderately polar solvent system for elution.

Recommended Procedure for Flash Column Chromatography:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Deactivation (Optional but Recommended): If you observe product degradation, you can use deactivated silica. Prepare a slurry of your silica gel in your starting eluent containing 1% triethylamine. Pack the column with this slurry and flush with one column volume of the same solvent before loading your sample.[5][10] This neutralizes acidic sites.

  • Eluent System: A common and effective solvent system is a gradient of Hexanes and Ethyl Acetate . Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity based on TLC analysis. A typical Rf value to aim for is ~0.25-0.3 for good separation.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent. For less soluble materials, you can perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[10]

  • Elution & Collection: Run the column, collecting fractions and monitoring by TLC with UV visualization (the aromatic rings and conjugated system will be UV active).

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • Q1: Should I use 3-bromo- or 3-iodo-2-fluorobenzaldehyde as my starting material?

    • A1: We strongly recommend using 3-iodo-2-fluorobenzaldehyde . The carbon-iodine bond is weaker and more reactive in the rate-limiting oxidative addition step, allowing for milder conditions, lower catalyst loadings, and generally higher yields compared to the bromide.[4]

  • Q2: Can I use acetylene gas directly instead of a protected alkyne?

    • A2: While possible, it is not recommended for lab-scale synthesis due to significant handling challenges. Acetylene gas is flammable and explosive under pressure. Using a liquid source like trimethylsilylacetylene is far safer, more convenient, and allows for more precise stoichiometry.[1][6]

  • Q3: My reaction seems to stall at ~50% conversion. What is the likely cause?

    • A3: Catalyst deactivation is a probable cause. This can happen if your reagents or solvents are not sufficiently anhydrous or deoxygenated. It can also occur if the ligand is not robust enough for the reaction conditions. Consider switching to a more stable pre-catalyst or ligand system (see table above) and ensure all reaction components are scrupulously dried and degassed.

  • Q4: Is it absolutely necessary to protect the aldehyde?

    • A4: While direct coupling is possible and may work for a small-scale discovery synthesis, it is not robust. For reliable, scalable, and high-purity synthesis, protecting the aldehyde as an acetal is highly recommended. It simplifies the reaction profile by preventing potential side reactions and makes the final purification much more straightforward.[7][9]

Troubleshooting Logic Diagram

G start Experiment Outcome? low_yield Low or No Conversion start->low_yield side_products Significant Side Products start->side_products success High Yield & Purity start->success cause_sterics Probable Cause: Steric Hindrance / Low Reactivity low_yield->cause_sterics cause_catalyst Probable Cause: Catalyst Deactivation low_yield->cause_catalyst cause_homo Probable Cause: Alkyne Homocoupling (Glaser) side_products->cause_homo cause_decomp Probable Cause: Aldehyde Instability side_products->cause_decomp sol_iodide Solution: Use 3-Iodo- starting material cause_sterics->sol_iodide sol_ligand Solution: Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) cause_sterics->sol_ligand cause_catalyst->sol_ligand sol_inert Solution: Improve Inert Atmosphere (Degas Solvents!) cause_catalyst->sol_inert cause_homo->sol_inert sol_copper_free Solution: Switch to Copper-Free Protocol cause_homo->sol_copper_free sol_protect Solution: Protect Aldehyde as Acetal cause_decomp->sol_protect

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). [Link]

  • Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • CMU. How to Column Aldehydes: A Comprehensive Guide. (2025). [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. (2014). [Link]

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Technical Support Center: Optimizing Yields in 3-Ethynyl-2-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Ethynyl-2-fluorobenzaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges and improve reaction yields.

Introduction

This compound is a versatile bifunctional building block, valuable in the synthesis of pharmaceuticals and advanced organic materials. Its structure, featuring a reactive aldehyde and a terminal alkyne, allows for a wide range of subsequent transformations. The presence of the electron-withdrawing fluorine and aldehyde groups significantly influences the reactivity of the aromatic ring, particularly in cross-coupling reactions.[1][2] This guide focuses on the most common synthetic route to this intermediate—the Sonogashira cross-coupling—and addresses potential pitfalls in its synthesis and subsequent use.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should this compound be stored? A: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to air and moisture.[3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation of the aldehyde and potential side reactions of the alkyne.

Q2: What are the main safety concerns when handling this compound? A: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.[3]

Q3: What are the primary applications of this compound? A: Its primary value lies in its utility as a synthetic intermediate. The ethynyl group is a key functional group for metal-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, and for "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4] The aldehyde group can be readily transformed into a variety of other functionalities, such as alcohols, carboxylic acids, imines, or used in olefination reactions.[4]

Q4: Can the fluorine atom be displaced during reactions? A: While the C-F bond is strong, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, especially if the ring is further activated by strong electron-withdrawing groups. However, in typical cross-coupling or aldehyde derivatization reactions, the fluorine atom is generally stable. The high electronegativity of fluorine actually helps to stabilize the intermediate in nucleophilic aromatic substitutions, which can make fluorides more reactive than other halides in SNAr contexts.[5]

Section 2: Troubleshooting Guide for Synthesis via Sonogashira Coupling

The synthesis of this compound, typically from a dihalogenated precursor like 3-bromo-2-fluorobenzaldehyde and a protected alkyne, is prone to several issues that can suppress yields.

Problem 1: Low or No Product Yield

Potential Cause 1: Inactive Catalyst System The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen or by the choice of an inappropriate ligand or oxidation state. While Pd(0) complexes like Pd(PPh₃)₄ can be used, Pd(II) precursors such as Pd(PPh₃)₂Cl₂ are more stable and commonly used, as they are reduced in situ to the active Pd(0) species.[6][7]

  • Solution:

    • Use High-Purity Catalysts: Ensure both the palladium and copper(I) iodide catalysts are of high purity and have been stored properly.

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[6][8]

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines can increase the reactivity of the catalyst.[1][9]

Potential Cause 2: Suboptimal Reaction Conditions The Sonogashira reaction is sensitive to the choice of base, solvent, and temperature. The base is required to deprotonate the terminal alkyne and neutralize the HX generated.[10]

  • Solution:

    • Base Selection: Triethylamine (Et₃N) or diisopropylamine (DIPA) are common choices as they act as both the base and often as a solvent.[11] For sensitive substrates, a milder inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial.

    • Solvent Effects: While an amine base can serve as the solvent, co-solvents like THF or DMF are often used. Ensure solvents are anhydrous and deoxygenated.

    • Temperature Control: Reactions involving aryl bromides typically require heating (50-100 °C), whereas more reactive aryl iodides can often proceed at room temperature.[6] Start with milder conditions (e.g., 50 °C) and increase the temperature if the reaction is sluggish.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

A common side reaction is the copper-catalyzed oxidative dimerization of the terminal alkyne to form a 1,3-diyne byproduct.[6]

  • Causality: This reaction is primarily driven by the presence of O₂ in a reaction using a copper(I) co-catalyst.

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned, rigorous degassing is the most effective preventative measure.

    • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[6] These reactions may require a different palladium catalyst system or a stronger base but completely eliminate the Glaser coupling pathway.

    • Hydrogen Atmosphere: In some specialized cases, running the reaction under a dilute hydrogen atmosphere has been shown to suppress homocoupling.[8]

Sonogashira_Cycles

Problem 3: Difficulty in Silyl Group Deprotection

To avoid homocoupling and handle volatile alkynes, a silyl-protected alkyne (e.g., trimethylsilylacetylene) is often used. The final step is then the removal of the silyl group.

  • Potential Cause: The most common reagent, tetrabutylammonium fluoride (TBAF), is basic and can cause decomposition of sensitive molecules, leading to low yields.[12] Incomplete deprotection can also be an issue.

  • Solution:

    • Buffered TBAF: Buffer the TBAF solution with a mild acid like acetic acid to neutralize its basicity.

    • Alternative Reagents: For base-sensitive substrates, consider milder conditions such as K₂CO₃ in methanol or potassium fluoride with a crown ether.[13]

    • Workup Procedure: Removing TBAF salts during workup can be tedious. A non-aqueous workup using a sulfonic acid resin and calcium carbonate can efficiently remove TBAF and its byproducts without extensive extractions.[14]

Section 3: Data Summary and Experimental Protocols

Table 1: General Sonogashira Reaction Parameters
ParameterAryl IodideAryl BromideNotes
Catalyst Loading (Pd) 0.1 - 2 mol%1 - 5 mol%Higher loading needed for less reactive bromides.[11]
Co-Catalyst (CuI) 0.5 - 5 mol%1 - 10 mol%Essential for reactivity in co-catalyzed systems.
Base Et₃N, DIPAEt₃N, DIPA, K₂CO₃Stronger bases may be needed for bromides.
Temperature Room Temp - 50 °C50 °C - 100 °CBromides require more thermal energy for oxidative addition.[6]
Solvent THF, DMF, Et₃NToluene, DMF, DIPAEnsure solvent is anhydrous and degassed.
Protocol 1: Synthesis of this compound

This protocol assumes the use of 3-bromo-2-fluorobenzaldehyde and (trimethylsilyl)acetylene.

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-fluorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent/Reagent Addition: Through the septum, add anhydrous, degassed triethylamine (approx. 0.2 M concentration based on the aryl bromide). Stir for 5 minutes.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir under argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude silyl-protected product by flash column chromatography on silica gel.

Protocol 2: TBAF-Mediated Desilylation
  • Setup: Dissolve the purified TMS-protected intermediate (1.0 eq) in anhydrous THF in a flask under argon.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30-60 minutes, allowing it to slowly warm to room temperature.[12] Monitor the deprotection by TLC.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aq. NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the final product, this compound, by flash column chromatography.

Troubleshooting_Workflow

References

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available from: [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]

  • ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions on Aryl Bromide Substrates. Available from: [Link]

  • Homework.Study.com. Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene. Available from: [Link]

  • NIH. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • YouTube. Silyl group deprotection by TBAF solution. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]

  • Royal Society of Chemistry. Chemoselective deprotection of aryl silyl ethers using sodium hydride. Available from: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]

  • ChemSpider Synthetic Pages. Deprotection of a tert-butyldimethylsilyl ether. Available from: [Link]

  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • ResearchGate. Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Gelest Technical Library. Deprotection of Silyl Ethers. Available from: [Link]

  • Google Patents. Process for producing fluorobenzaldehydes.
  • YouTube. Sonogashira cross-coupling reaction. Available from: [Link]

  • European Patent Office. Process for the preparation of ethynylbenzaldehydes. Available from: [Link]

  • PubChem. 3-Ethynylbenzaldehyde. Available from: [Link]

  • MDPI. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Ethynyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis of this key building block.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the ethynyl, fluoro, and aldehyde groups provides multiple points for chemical modification. While the small-scale synthesis is often straightforward, scaling up the production presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This guide will focus on the prevalent Sonogashira coupling reaction for its synthesis and address common issues encountered during scale-up.

Synthetic Pathway Overview

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]

Sonogashira Coupling for this compound SM1 3-Bromo-2-fluorobenzaldehyde (or 3-Iodo-2-fluorobenzaldehyde) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) SM1->Catalyst Reactant SM2 Ethynyltrimethylsilane (TMS-acetylene) SM2->Catalyst Reactant Intermediate TMS-protected intermediate Catalyst->Intermediate Sonogashira Coupling Deprotection Deprotection (e.g., TBAF, K₂CO₃/MeOH) Intermediate->Deprotection Crude Product Product This compound Deprotection->Product Final Product

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Sonogashira coupling: 3-bromo- or 3-iodo-2-fluorobenzaldehyde?

A1: While both can be used, 3-iodo-2-fluorobenzaldehyde is generally more reactive in Sonogashira couplings, often leading to higher yields and faster reaction times.[4] However, the bromo-analogue is typically more commercially available and cost-effective for large-scale synthesis. The choice often depends on a balance of reactivity, cost, and availability. For aryl bromides, more active catalyst systems or higher reaction temperatures may be necessary to achieve good conversion.[4][5]

Q2: Why is a protecting group, like trimethylsilyl (TMS), used on the acetylene?

A2: Using a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) is a common strategy to prevent the homocoupling of the terminal alkyne (Glaser coupling), which is a significant side reaction under Sonogashira conditions.[6] The TMS group is easily removed in a subsequent step to yield the desired terminal alkyne.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Reagents: Many reagents used are hazardous. For instance, 2-fluorobenzaldehyde is a flammable liquid and can cause skin and eye irritation.[7] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[8]

  • Solvents: Solvents like THF and triethylamine are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Exotherms: Cross-coupling reactions can be exothermic. On a large scale, it is crucial to monitor the internal temperature and have an effective cooling system in place to prevent runaway reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to air. Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical for catalyst stability and to prevent side reactions.[3]

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing residues, according to institutional and local regulations.[8]

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Catalyst The palladium catalyst may have decomposed due to exposure to air or impurities. Copper(I) iodide can also oxidize over time.• Ensure all solvents and reagents are anhydrous and properly degassed.[5] • Use fresh, high-quality palladium catalyst and copper(I) iodide. The color of CuI should be off-white to light tan; a green or blue color indicates oxidation.
Insufficient Reaction Temperature Aryl bromides, in particular, may require higher temperatures to undergo oxidative addition to the palladium center.• Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. For aryl bromides, temperatures of 50-80 °C are common.[5]
Poorly Soluble Reagents On a larger scale, ensuring all components are well-dissolved is crucial for a homogeneous reaction.• Consider using a co-solvent like THF or DMF to improve solubility.[9]
Inappropriate Base The base is crucial for deprotonating the alkyne and neutralizing the HX formed.• Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is pure and dry. Distilling the amine before use can be beneficial.[5]
Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) salt.• Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with nitrogen or argon, or using freeze-pump-thaw cycles).[4]
High Catalyst Loading (Copper) An excess of copper can favor the homocoupling pathway.• Reduce the loading of the copper(I) co-catalyst. Typically, 5-10 mol% is sufficient.
Use of an Unprotected Alkyne Directly using acetylene gas or a non-protected terminal alkyne increases the likelihood of homocoupling.• Use a protected alkyne like TMS-acetylene. The TMS group is cleaved after the Sonogashira coupling is complete.[10]
Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Residual Palladium Catalyst The palladium catalyst can contaminate the product, appearing as a dark, insoluble material.• After the reaction, consider a workup procedure that includes filtration through a pad of Celite to remove palladium black. • An aqueous wash with a solution of ammonium chloride can help remove some metal salts.
Formation of Isomeric Impurities Depending on the starting materials, isomeric impurities may be present.[11]• Purification by column chromatography is often necessary. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
Product Instability Aldehydes can be prone to oxidation or polymerization, especially when heated.• During purification by distillation, it is advisable to add a radical inhibitor like BHT (butylated hydroxytoluene) to the distillation flask.[11] • Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[11]

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Caption: Decision tree for troubleshooting the Sonogashira coupling scale-up.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-((Trimethylsilyl)ethynyl)-2-fluorobenzaldehyde

Materials:

  • 3-Bromo-2-fluorobenzaldehyde

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Toluene, anhydrous

Procedure:

  • To a dry, inerted reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 3-bromo-2-fluorobenzaldehyde (1.0 eq), toluene (5-10 volumes), and triethylamine (2.0-3.0 eq).

  • Begin stirring and sparge the solution with nitrogen or argon for 30-60 minutes to degas.

  • Add copper(I) iodide (0.05-0.10 eq) and Pd(PPh₃)₂Cl₂ (0.01-0.03 eq) to the reaction mixture.

  • Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise, maintaining the internal temperature below 30 °C.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst residues. Wash the filter cake with toluene.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude TMS-protected product.

Protocol 2: Deprotection to this compound

Materials:

  • Crude 3-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the crude TMS-protected intermediate in methanol (5-10 volumes).

  • Add potassium carbonate (1.0-2.0 eq) portion-wise.

  • Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS (typically 1-3 hours).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • González-Esguevillas, M., et al. (2017). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 22(9), 1535.
  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695.
  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Retrieved from [Link]

  • ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing fluorobenzaldehydes.
  • ACS Publications. (2021). Development of an Efficient Route to 2-Ethynylglycerol for the Synthesis of Islatravir. Organic Process Research & Development, 25(7), 1634-1643.
  • ResearchGate. (n.d.). Synthesized cyclic imides with 2-ethynylbenzaldehyde (3). Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of ethynylbenzaldehydes. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Impurity Removal in 3-Ethynyl-2-fluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Ethynyl-2-fluorobenzaldehyde. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst contamination during the synthesis of this valuable chemical intermediate. The presence of residual metals from catalysts, particularly palladium and copper from Sonogashira coupling reactions, is a critical issue that can compromise downstream applications, including pharmaceutical development.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can achieve the highest purity for your product.

The Challenge: Catalyst Residues in Sonogashira Couplings

The most common and efficient route to this compound is the Sonogashira cross-coupling reaction.[3][4] This reaction typically involves the coupling of an aryl halide (e.g., 3-bromo-2-fluorobenzaldehyde or 3-iodo-2-fluorobenzaldehyde) with a terminal alkyne, utilizing a palladium catalyst and often a copper(I) co-catalyst.[3][4][5]

While highly effective, a significant drawback is the contamination of the crude product with residual palladium and copper species.[1] These impurities can exist in various forms:

  • Palladium black: Insoluble, colloidal metallic palladium.[6]

  • Soluble Pd(0) and Pd(II) complexes: Often bound to phosphine ligands or the product itself.

  • Copper(I) and Copper(II) salts: Resulting from the co-catalyst.

Failure to remove these metals can inhibit subsequent reactions, compromise the stability of the final compound, and is unacceptable for active pharmaceutical ingredients (APIs), which have stringent limits on metal content set by regulatory bodies like the ICH.[1][2]

Troubleshooting Guide: Diagnosing and Solving Catalyst Contamination

This section is structured in a question-and-answer format to directly address common issues observed during the workup and purification of this compound.

Q1: My crude product is a dark, black, or greyish solid/oil after the initial workup. What is the likely cause and how do I fix it?

A1: This is a classic sign of palladium black formation. This finely divided, colloidal form of palladium metal is often not effectively removed by a simple aqueous extraction and can be difficult to filter.[6]

Immediate Action: Your first step should be filtration through a pad of Celite® (diatomaceous earth).[7][8] This provides a fine filtration matrix that can trap a significant portion of the colloidal metal.

Protocol 1: Celite Filtration for Palladium Black Removal

  • Preparation: Place a 1-2 cm thick pad of Celite in a sintered glass funnel (medium porosity).

  • Pre-wetting: Wet the Celite pad with the solvent used to dissolve your crude product (e.g., ethyl acetate, dichloromethane). This prevents the Celite from being disturbed when you add your solution.

  • Filtration: Dissolve your crude product in a suitable organic solvent and carefully pour it through the Celite pad.

  • Washing: Wash the Celite pad thoroughly with additional fresh solvent to ensure complete recovery of your product.[8]

  • Assessment: The filtrate should be significantly lighter in color. If it remains dark, a second pass or an alternative treatment (like activated carbon) may be necessary.

Q2: I've performed a column chromatography, but a colored band remains with my product, or the final product is still off-color (e.g., orange, brown). What's happening?

A2: This indicates that soluble, likely complexed, metal species are present and have a similar polarity to your desired product, making separation by standard silica gel chromatography difficult.[8] Palladium(II) species, for instance, can sometimes impart an orange or yellow tinge.[6]

Recommended Solution: Before chromatography, treat the crude product solution with a metal scavenger or activated carbon . These materials selectively bind to the metal, forming a heterogeneous mixture that can be easily filtered off.[9][10][11]

  • Metal Scavengers: These are solid-supported reagents, often silica or polymer-based, functionalized with groups that have a high affinity for metals like palladium and copper (e.g., thiols, triaminetetraacetic acid).[10][11][12] They are highly selective and can reduce metal content to parts-per-million (ppm) levels.[10][13]

  • Activated Carbon: A less selective but highly effective and economical option.[14][15] It has a high surface area and can adsorb a wide range of metal complexes and colored impurities.[14][15][16]

Protocol 2: General Procedure for Metal Removal with Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[9]

  • Stirring: Stir the slurry at room temperature or with gentle heating (e.g., 40 °C) for 1-4 hours. The optimal time should be determined by monitoring the reaction.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Solvent Removal: Concentrate the filtrate under reduced pressure. The resulting material should be significantly purer and is now ready for chromatography or recrystallization.

Q3: My ¹H NMR spectrum shows broad peaks, or the baseline is distorted. Could this be a catalyst issue?

A3: Yes, this is often caused by the presence of paramagnetic metal species, most commonly Copper(II) . Paramagnetic substances can cause significant line broadening in NMR spectra, obscuring signals and making interpretation difficult.

Recommended Solution: Perform an aqueous wash with a chelating agent. A dilute solution of ethylenediaminetetraacetic acid (EDTA) is very effective at sequestering copper ions into the aqueous phase.

Protocol 3: EDTA Wash for Copper Removal

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of EDTA, disodium salt. Shake the funnel vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash 1-2 more times.

  • Final Washes: Wash the organic layer with deionized water, followed by a saturated brine solution to aid in the removal of residual water.[17]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workflow for Catalyst Removal

The following diagram outlines a logical workflow for tackling catalyst impurities in your this compound reaction.

G start Crude Reaction Mixture celite Filter through Celite Pad start->celite analysis1 Analyze Filtrate: Color & TLC celite->analysis1 dark Still Dark/Black? analysis1->dark Visual Inspection analysis2 Analyze Filtrate: NMR & TLC carbon Treat with Activated Carbon or Metal Scavenger dark->carbon Yes dark->analysis2 No celite2 Filter through Celite Pad carbon->celite2 celite2->analysis2 broad_nmr Broad NMR Signals? analysis2->broad_nmr NMR Analysis edta Perform EDTA Wash broad_nmr->edta Yes chromatography Column Chromatography or Recrystallization broad_nmr->chromatography No edta->chromatography final_product Pure this compound chromatography->final_product

Caption: Decision workflow for purification.

Comparison of Purification Techniques

MethodPrincipleMetals TargetedAdvantagesDisadvantages
Celite Filtration Physical SievingInsoluble/Colloidal PdFast, simple, inexpensive.[7][8]Ineffective against soluble metal complexes.
Activated Carbon AdsorptionBroad (Pd, Cu, Organics)Highly effective, economical, removes color.[9][14]Can adsorb product, leading to yield loss; non-selective.[13]
Metal Scavengers ChemisorptionSpecific (e.g., Pd, Cu, Pt)Highly selective, very high removal efficiency (to ppm).[10][11]Higher cost than other methods.
Aqueous Wash (EDTA) ChelationDivalent Cations (Cu²⁺)Effectively removes paramagnetic copper species.Ineffective against zero-valent or complexed palladium.
Column Chromatography Differential AdsorptionBroad (if polarity differs)Separates product from many impurities simultaneously.Can fail if metal complexes co-elute with the product.[8]
Recrystallization Differential SolubilityBroadCan provide very high purity product in the final step.May require significant method development; potential for yield loss.[17]

Frequently Asked Questions (FAQs)

Q: Can I prevent catalyst contamination from the start? A: While complete prevention is difficult, you can minimize it. Using the lowest effective catalyst loading is crucial. Additionally, some modern "copper-free" Sonogashira protocols can eliminate issues with copper contamination, though palladium removal will still be necessary.[5][18]

Q: How do I know how much metal is left in my final product? A: For routine lab work, a clean ¹H NMR and a single spot on TLC are often sufficient indicators of high purity. However, for pharmaceutical applications or when precise quantification is needed, analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the standard methods.[2][19][20] These can detect metal content down to the parts-per-billion (ppb) level.[2]

Q: How do I choose between activated carbon and a specialized metal scavenger? A:

  • Use Activated Carbon for: Initial, bulk removal of impurities, especially when the product is dark and heavily contaminated. It's a cost-effective first pass.[9][14]

  • Use a Metal Scavenger for: Final polishing steps when metal levels need to be extremely low (e.g., <10 ppm for an API).[1] They are ideal when activated carbon causes significant product loss or is not effective enough.[10][13]

Q: My product is an oil and cannot be recrystallized. What is the best final purification step? A: For non-crystalline products, a final "polishing" filtration is recommended. After chromatography, dissolve the product in a non-polar solvent (like hexane or heptane) where it is soluble but where any residual polar or metallic impurities might precipitate. Filter this solution through a syringe filter (PTFE) or a small plug of silica gel before final solvent removal.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?

  • BenchChem. (2025). Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling.

  • Biotage. Metal scavengers for organic purification.

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Anal Chem., 81(4), 1404-10.

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels.

  • PuroCarbon S.L. (2024). Activated Carbon for Pharmaceutical Purification.

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?

  • Sciencemadness Discussion Board. (2013). Removal of leached Palladium from reaction product.

  • Doucet, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • Sigma-Aldrich. Metal Scavengers.

  • Sopachem. Metal Scavenger Guide.

  • Wikipedia. Sonogashira coupling.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Reddit. (2023). Your trick to remove residual palladium.

  • Arbor Assays. (2017). Palladium Detection for API Purification.

  • Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry.

  • Gholinejad, M., & Carmen, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

  • BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.

  • MDPI. (2023). Preparation and Modification of Activated Carbon for the Removal of Pharmaceutical Compounds via Adsorption and Photodegradation Processes: A Comparative Study.

  • Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.

  • ACS Omega. (2021). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry.

  • MDPI. (2022). Activated Carbon Modification towards Efficient Catalyst for High Value-Added Products Synthesis from Alpha-Pinene.

  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry.

  • Chemistry LibreTexts. (2021). Sonogashira Coupling.

  • Pharmaceutical Technology. (2011). Exploring Catalysis in API Synthesis.

  • Google Patents. (1989). Process for producing fluorobenzaldehydes.

  • BLD Pharm. 2-Ethynyl-3-fluorobenzaldehyde.

  • European Patent Office. (1988). Process for the preparation of ethynylbenzaldehydes.

  • ResearchGate. (1998). Synthesis of 3-fluorobenzaldehyde by gas-phase selective oxidation on Fe-Mo oxide/boralite catalysts.

  • BenchChem. 4-Ethynyl-3-fluorobenzaldehyde.

  • Google Patents. (2015). Preparation method for 2-fluoro-3-chlorobenzaldehyde.

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handling and safety precautions for 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethynyl-2-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide essential information on safe handling, troubleshooting common experimental issues, and answers to frequently asked questions, grounded in established scientific principles and safety protocols.

Section 1: Critical Safety and Handling Precautions

Proper handling of this compound is paramount to ensure laboratory safety and experimental success. This section outlines the fundamental safety protocols, personal protective equipment (PPE), and emergency procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[2] For tasks with a higher risk of splashing, such as transfers of large volumes, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Disposable nitrile gloves provide good short-term protection against a range of chemicals and are a suitable choice for handling this compound.[2] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination.[2]

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned to protect against accidental splashes.[2] Long pants and closed-toe shoes are mandatory to ensure full skin coverage.[2][3]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated fume hood to minimize the inhalation of vapors.[4][5] If engineering controls are not sufficient, a respirator may be necessary, which requires annual medical evaluations and fit testing.[2]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1][4][5] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][6] Seek medical advice if irritation persists.[1][4]
Inhalation Move the individual to fresh air.[6][7] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[1][5][8] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1][6]

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.[9]

  • Remove all sources of ignition.[9]

  • Wear appropriate PPE, including respiratory protection.[5]

  • Contain the spill using an inert absorbent material like sand or vermiculite.[7][9]

  • Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[9]

  • Ventilate the area and wash the spill site after the cleanup is complete.[9]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the use of this compound in experimental settings.

Stability and Storage

Q1: How should I properly store this compound to ensure its stability?

A1: this compound is sensitive to air and moisture.[1] To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][10] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][4]

Q2: I've noticed a color change in my stored this compound. What does this indicate and is it still usable?

A2: A color change, often to a yellowish hue, can indicate oxidation or decomposition. Benzaldehydes, in general, are known to oxidize in the air to form the corresponding benzoic acid.[6][11] The presence of the ethynyl group can also lead to polymerization or other side reactions over time. Before using the material, it is advisable to re-analyze it using techniques like NMR or GC-MS to determine its purity. If significant degradation has occurred, it may not be suitable for your reaction and could lead to unexpected side products and lower yields.

Reaction and Handling

Q3: I am observing a lower than expected yield in my reaction involving this compound. What are the potential causes?

A3: Several factors could contribute to a low yield:

  • Reagent Purity: As mentioned, the purity of your this compound is crucial. Impurities can interfere with the reaction.

  • Reaction Conditions: The reactivity of the aldehyde is influenced by the electronic effects of the substituents on the aromatic ring.[12] The fluorine atom, being an electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[12] However, the ortho-position of the fluorine and ethynyl groups can introduce steric hindrance. Ensure your reaction conditions (temperature, solvent, catalyst) are optimized for this specific substrate.

  • Moisture and Air Sensitivity: The ethynyl group can be sensitive to certain reaction conditions, and the aldehyde can be prone to oxidation.[6] Ensuring an inert atmosphere and using anhydrous solvents is critical for many reactions involving this compound.

Q4: Are there any specific classes of reagents that are incompatible with this compound?

A4: Yes, you should avoid strong oxidizing agents, strong bases, and strong reducing agents as they are generally incompatible with benzaldehydes.[4][13][14]

  • Strong Oxidizing Agents: Will readily oxidize the aldehyde to a carboxylic acid.

  • Strong Bases: Can promote side reactions such as aldol condensations or Cannizzaro reactions.

  • Strong Reducing Agents: Will reduce the aldehyde to the corresponding alcohol.

Workflow and Decision Making

The following diagram illustrates a troubleshooting workflow for common issues encountered when using this compound.

troubleshooting_workflow Troubleshooting Workflow for this compound Reactions start Start: Unexpected Reaction Outcome check_purity Check Purity of Starting Material (NMR, GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Purify Starting Material (e.g., Column Chromatography) purity_ok->purify_sm No review_conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous Solvents) purity_ok->review_conditions Yes purify_sm->check_purity conditions_ok Conditions Appropriate? review_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst, Solvent) conditions_ok->optimize_conditions No check_incompatibility Check for Incompatible Reagents (Strong Oxidants/Bases/Reductants) conditions_ok->check_incompatibility Yes optimize_conditions->review_conditions incompatibility_issue Incompatibility Identified? check_incompatibility->incompatibility_issue replace_reagent Replace Incompatible Reagent incompatibility_issue->replace_reagent Yes proceed Proceed with Optimized Protocol incompatibility_issue->proceed No replace_reagent->check_incompatibility

Caption: A decision-making flowchart for troubleshooting experiments.

Section 3: References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZALDEHYDE. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. ACS Publications. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

  • Domínguez, Z., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). o-Fluorobenzaldehyde. PubChem. Retrieved from [Link]

  • ChemBK. (2024). Ortho-Fluorobenzaldehyde. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). The stability order in the substituted benzyl carbanions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethynylbenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2-(5-Hydroxy-3-pyridinyl)ethynyl]benzaldehyde. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing fluorobenzaldehydes. Retrieved from

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Technical Support Center: Characterization of Impurities in 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Analysis Division

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the characterization of impurities in 3-Ethynyl-2-fluorobenzaldehyde. It addresses common issues encountered during synthesis, purification, and analysis, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial sample of this compound?

A1: Impurities in this compound typically originate from the synthetic pathway or degradation over time. The most probable impurities include:

  • Oxidation Product: 3-Ethynyl-2-fluorobenzoic acid is the most common degradation-related impurity, formed by the oxidation of the aldehyde group, especially when exposed to air.[1]

  • Positional Isomers: Depending on the synthetic route, isomers such as 5-Ethynyl-2-fluorobenzaldehyde or other bromofluoro benzaldehyde isomers may be present if similar starting materials were used.[2]

  • Residual Starting Materials: Precursors from the synthesis, which could include other halogenated benzaldehydes or protected ethynyl derivatives, might be carried through.[3]

  • Related Impurities: Simple related compounds like benzaldehyde could potentially be present in trace amounts.[4]

Q2: How should I properly store this compound to minimize degradation?

A2: To maintain the integrity of the compound, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[5] This minimizes exposure to oxygen, which prevents oxidation to the corresponding benzoic acid, and the cool temperature slows down other potential degradation pathways. The container should be tightly sealed to prevent moisture ingress.

Q3: I see an unexpected peak around δ 10 ppm in my ¹H NMR spectrum. What could it be?

A3: A singlet peak around δ 10 ppm in a ¹H NMR spectrum is highly characteristic of an aldehyde proton (-CHO).[6][7][8] If you are analyzing a sample of this compound, this is the expected signal for your main compound. If you see multiple signals in this region, it strongly suggests the presence of other aldehydic impurities, such as positional isomers.

Q4: My reaction yield is significantly lower than expected when using this compound with a strong base or nucleophile. What is the likely cause?

A4: The most probable cause is the presence of the acidic impurity, 3-Ethynyl-2-fluorobenzoic acid. This carboxylic acid will react with and consume strong bases or nucleophiles, reducing the effective amount of reagent available to react with the aldehyde.[1] It is crucial to assess the purity of your aldehyde starting material before use in such reactions.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during the analysis and characterization of this compound.

Issue 1: An additional major peak is observed in my reverse-phase HPLC chromatogram.
  • Potential Cause: Presence of a more polar, non-volatile impurity.

  • Explanation: The most common non-volatile impurity is 3-Ethynyl-2-fluorobenzoic acid. Due to the carboxylic acid group, it is more polar than the parent aldehyde and will typically have a different retention time on a C18 column.

  • Troubleshooting Steps:

    • Spike the Sample: Obtain a reference standard of 3-Ethynyl-2-fluorobenzoic acid and spike it into your sample. If the peak area of the unknown impurity increases, its identity is confirmed.

    • LC-MS Analysis: If a standard is unavailable, analyze the sample by LC-MS. The impurity peak should have a mass-to-charge ratio (m/z) corresponding to the molecular weight of 3-Ethynyl-2-fluorobenzoic acid (C₉H₅FO₂, MW: 164.13).

    • Purification: To remove the acidic impurity, dissolve the aldehyde in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate. The deprotonated acid will move to the aqueous layer, leaving the purified aldehyde in the organic phase.[1]

Issue 2: Multiple, closely-eluting peaks are seen in my GC-MS analysis.
  • Potential Cause: Presence of volatile isomeric impurities.

  • Explanation: Positional isomers of this compound will have the same mass but slightly different boiling points and polarities, leading to similar retention times on standard GC columns.[1] These isomers will exhibit nearly identical mass spectra, making identification by mass fragmentation alone challenging.

  • Troubleshooting Steps:

    • High-Resolution GC: Employ a long capillary column (e.g., >30 m) with a slow temperature ramp to maximize the separation between isomers.[9]

    • Reference Standards: If available, inject reference standards of potential isomers to confirm their retention times.

    • NMR Spectroscopy: If the impurities can be isolated or are present in sufficient quantity, ¹H and ¹⁹F NMR spectroscopy can definitively distinguish between isomers based on their unique coupling patterns and chemical shifts.

Impurity Identification Workflow

The following diagram outlines a logical workflow for the comprehensive identification and characterization of unknown impurities.

G cluster_0 Initial Analysis cluster_1 Hypothesis & Confirmation cluster_2 Conclusion Initial_Sample Sample of this compound HPLC HPLC-UV/PDA Analysis Initial_Sample->HPLC GCMS GC-MS Analysis Initial_Sample->GCMS HPLC_Result Observe Peaks in HPLC HPLC->HPLC_Result GCMS_Result Observe Peaks in GC-MS GCMS->GCMS_Result Spiking Spike with Reference Standards HPLC_Result->Spiking Known Impurity? LCMS LC-MS for Mass ID HPLC_Result->LCMS Unknown? GCMS_Result->Spiking Known Impurity? NMR NMR for Structural Elucidation GCMS_Result->NMR Isomers? ID_Confirmed Impurity Identity Confirmed Spiking->ID_Confirmed LCMS->NMR NMR->ID_Confirmed

Caption: Workflow for impurity identification.

Analytical Protocols

These protocols provide a starting point for method development and should be validated for your specific instrumentation.

Protocol 1: HPLC-UV Method for Non-Volatile Impurities

This method is designed for the separation and quantification of this compound from its primary oxidation product, 3-Ethynyl-2-fluorobenzoic acid.

Parameter Condition
Instrumentation High-Performance Liquid Chromatograph with UV or Photodiode Array (PDA) detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Causality: A C18 column is used for its excellent retention of aromatic compounds.[1][10] The acidic mobile phase (0.1% phosphoric acid) ensures that the carboxylic acid impurity is in its protonated, less polar form, leading to better peak shape and retention. A gradient elution is employed to effectively separate compounds with different polarities within a reasonable timeframe.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile and semi-volatile impurities such as positional isomers or residual starting materials.

Parameter Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11][12]
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Program Initial: 70 °C, hold for 2 min.Ramp: 10 °C/min to 250 °C.Hold: 5 min at 250 °C.
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Mass Scan Range 40-400 m/z
Sample Preparation Dilute the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

Causality: A non-polar DB-5ms column is a general-purpose column that separates compounds primarily based on their boiling points, making it effective for resolving isomers which often have slight differences in boiling points.[1] The temperature program is designed to elute volatile impurities first, followed by the main analyte, ensuring good separation. Mass spectrometry provides definitive identification based on fragmentation patterns.[9]

Potential Impurity Formation Pathways

The following diagram illustrates the likely formation pathways for the most common impurities associated with this compound.

G cluster_0 Synthesis & Byproducts cluster_1 Target Compound cluster_2 Degradation Starting_Materials Synthetic Precursors (e.g., Halogenated Benzenes) Isomers Positional Isomers (e.g., 5-Ethynyl-2-fluorobenzaldehyde) Starting_Materials->Isomers Non-specific Reaction Target This compound Starting_Materials->Target Main Synthetic Route Oxidation_Product 3-Ethynyl-2-fluorobenzoic Acid Target->Oxidation_Product Oxidation (Air, O₂)

Caption: Formation of synthesis and degradation impurities.

References
  • Aldehyde Impurity Profiling Testing. (n.d.). Avomeen. Retrieved from [Link]

  • NMR Analysis of Benzaldehyde. (2023). Brainly.com. Retrieved from [Link]

  • 1 H NMR spectrum of the p-benzaldehyde sample in DMSO-d 6 recorded at 60 MHz. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks. (n.d.). Proprep. Retrieved from [Link]

  • Proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 1-10. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters, 21(11), 4059–4063. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Benzaldehyde Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Benzaldehyde-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2016). Asian Journal of Research in Chemistry, 9(10), 513. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical reviews in analytical chemistry, 47(1), 1–10. Retrieved from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Authorea Preprints. Retrieved from [Link]

  • Aguilar-Caballos, M. P., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1300, 223-230. Retrieved from [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Journal of Pharmaceutical and Biomedical Analysis, 169, 136-142. Retrieved from [Link]

  • Sfeir, J., et al. (2022). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules, 27(19), 6537. Retrieved from [Link]

  • Process for producing fluorobenzaldehydes. (1989). Google Patents.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 443–448. Retrieved from [Link]

  • Miki, A., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245. Retrieved from [Link]

  • Phytochemical Evaluation, Gas Chromatography-Mass Spectroscopy (GC-MS) and Anti-Bacterial Activity Studies from Crataeva nurvala Buch Ham. (2025). Research Journal of Pharmacy and Technology, 18(2), 705-711. Retrieved from [Link]

  • Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Using a 3-hydroxyflavone derivative as a fluorescent probe for the indirect determination of aminothiols separated by ion-pair HPLC. (2012). Analytical Methods, 4(9), 2834-2839. Retrieved from [Link]

  • 3-Chloro-2-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 2-Ethynyl-3-fluorobenzaldehyde, 98% Purity, C9H5FO, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

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Validation & Comparative

3-Ethynyl-2-fluorobenzaldehyde vs 4-ethynyl-2-fluorobenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-Ethynyl-2-fluorobenzaldehyde and 4-Ethynyl-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of these isomers is dictated by the interplay of steric and electronic effects imparted by the aldehyde, fluorine, and ethynyl substituents. While they share an ortho-fluoro aldehyde motif, the placement of the ethynyl group—meta in one isomer and para in the other—is the critical differentiator.

Electronic Landscape

The electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity/acidity of the terminal alkyne are modulated by the combined inductive and resonance effects of the substituents.

  • Fluorine (at C2): As a highly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly increasing the partial positive charge on the adjacent carbonyl carbon. This enhances the aldehyde's susceptibility to nucleophilic attack. Its resonance effect (+R) is weaker and generally less influential in this context.

  • Aldehyde (-CHO): The aldehyde group is strongly deactivating and electron-withdrawing through both induction and resonance (-I, -R).

  • Ethynyl Group (-C≡CH): This group is weakly electron-withdrawing via the inductive effect of its sp-hybridized carbons. Its position (meta vs. para) is the key to the differing reactivity between the two isomers.

    • In This compound , the ethynyl group is meta to the aldehyde. Its electron-withdrawing effect on the carbonyl carbon is purely inductive.

    • In 4-ethynyl-2-fluorobenzaldehyde , the ethynyl group is para to the aldehyde. It can exert both an inductive and a weak resonance-withdrawing effect, potentially influencing the carbonyl's electrophilicity to a different degree than the meta-isomer.

Steric Considerations

Steric hindrance is the spatial obstruction to an incoming reagent.[1] In both isomers, the fluorine atom is positioned ortho to the aldehyde group. This placement introduces a significant and nearly identical level of steric hindrance around the carbonyl carbon.[2] Therefore, any observed differences in reactivity at the aldehyde are unlikely to be caused by steric factors and can be primarily attributed to the subtle electronic distinctions arising from the ethynyl group's position.

Comparative Reactivity at the Aldehyde Carbonyl

The aldehyde functional group is a primary site for transformations such as nucleophilic addition and condensation reactions. The key determinant for reactivity between these two isomers will be the net electrophilicity of the carbonyl carbon.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes, is an excellent probe for carbonyl reactivity.[3][4] It involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[5] A more electrophilic aldehyde will generally react faster. Given the identical ortho-fluorine substituent, the electronic influence of the meta- vs. para-ethynyl group is the deciding factor.

It is predicted that 4-ethynyl-2-fluorobenzaldehyde will exhibit slightly enhanced reactivity in Wittig-type reactions compared to the 3-ethynyl isomer. The para-ethynyl group, being in direct conjugation with the aldehyde, can better delocalize electron density through the aromatic system, making the carbonyl carbon marginally more electron-deficient.

Aldehyde IsomerReaction TypeReagentsExpected YieldRationale
This compoundWittig ReactionPh₃P=CHCO₂Et, THF, rtGood (~85-90%)High intrinsic reactivity due to ortho-F, but slightly lower than 4-isomer.
4-Ethynyl-2-fluorobenzaldehydeWittig ReactionPh₃P=CHCO₂Et, THF, rtExcellent (>90%)Para-ethynyl group provides slightly greater electronic activation of the carbonyl.

This protocol describes a general method for the olefination of the subject aldehydes with a stabilized ylide.[6]

  • Ylide Generation: To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates completion.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of either this compound or 4-ethynyl-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the corresponding ethyl cinnamate derivative.

Comparative Reactivity at the Ethynyl Group

The terminal alkyne is another key reactive handle, most notably for carbon-carbon bond formation via Sonogashira coupling.[7][8] This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[9]

The reactivity in a Sonogashira coupling depends on the acidity of the terminal alkyne proton and the accessibility of the alkyne to the catalyst complex.

  • In This compound , the alkyne is flanked by an ortho-fluorine and a meta-aldehyde. The strong inductive effect of the nearby fluorine atom is expected to increase the acidity of the acetylenic proton, potentially accelerating the deprotonation step in the catalytic cycle.

  • In 4-ethynyl-2-fluorobenzaldehyde , the alkyne is meta to the fluorine and para to the aldehyde. The electronic influence of the fluorine is more distant, suggesting a slightly less acidic acetylenic proton compared to the 3-isomer.

Therefore, it is predicted that This compound may exhibit a faster reaction rate in Sonogashira couplings due to the enhanced acidity of its terminal alkyne.

This protocol provides a robust method for coupling the subject alkynes with an aryl iodide.[10]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the ethynylbenzaldehyde isomer (1.0 eq), aryl iodide (e.g., 4-iodotoluene, 1.1 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine, Et₃N). The triethylamine serves as both the base and a solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

Visualization of Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_isomers Isomeric Starting Materials cluster_factors Governing Factors cluster_reactivity Predicted Reactivity Outcomes I1 This compound Electronic Electronic Effects (Inductive & Resonance) I1->Electronic Steric Steric Hindrance (Identical Ortho-Fluorine) I1->Steric I2 4-Ethynyl-2-fluorobenzaldehyde I2->Electronic I2->Steric Aldehyde Aldehyde Reactivity (e.g., Wittig) 4-Isomer > 3-Isomer Electronic->Aldehyde Alkyne Alkyne Reactivity (e.g., Sonogashira) 3-Isomer > 4-Isomer Electronic->Alkyne Steric->Aldehyde

Caption: Logical workflow comparing the two isomers based on governing factors and predicted reactivity.

Caption: Steric environment comparison for nucleophilic attack at the aldehyde.

Summary and Conclusion

This guide provides a framework for understanding the distinct chemical behaviors of this compound and 4-ethynyl-2-fluorobenzaldehyde.

Feature ComparisonThis compound4-Ethynyl-2-fluorobenzaldehyde
Key Structural Feature Ethynyl group is meta to the aldehydeEthynyl group is para to the aldehyde
Steric Hindrance at Aldehyde High (due to ortho-Fluorine)High (due to ortho-Fluorine)
Predicted Aldehyde Reactivity HighSlightly Higher
Predicted Alkyne Reactivity Higher (more acidic proton)High
Optimal for... Sonogashira and related alkyne chemistryWittig, condensations, and other nucleophilic additions at the aldehyde

References

  • Patents, G. (n.d.). Process for producing fluorobenzaldehydes. Google Patents.
  • Wikipedia. (2023, April 25). Fluorobenzaldehyde. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

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  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8873. Retrieved January 20, 2026, from [Link]

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  • Wikipedia. (2023, December 1). Sonogashira coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]

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  • PubMed Central (PMC). (2018). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Journal of Chemical Education, 95(5), 841–846. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 20, 2026, from [Link]

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  • ArODES. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9236–9246. Retrieved January 20, 2026, from [Link]

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  • SciELO. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Journal of the Brazilian Chemical Society, 25(7), 1239-1245. Retrieved January 20, 2026, from [Link]

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Sources

A Comparative Guide to the Reactivity and Properties of 3-Ethynyl-2-fluorobenzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics and functional materials. Ethynyl benzaldehydes represent a versatile class of bifunctional building blocks, offering both a reactive aldehyde for diverse transformations and a terminal alkyne for powerful coupling chemistries. This guide provides an in-depth technical comparison of 3-Ethynyl-2-fluorobenzaldehyde with its constitutional isomers: 2-ethynylbenzaldehyde, 3-ethynylbenzaldehyde, and 4-ethynylbenzaldehyde. We will explore how the interplay of substituent positions and the electronic influence of fluorine dictates their physicochemical properties and reactivity in key synthetic transformations, supported by experimental data.

Introduction to Ethynyl Benzaldehydes: A Gateway to Molecular Complexity

Ethynyl benzaldehydes are invaluable precursors in the synthesis of a wide array of complex molecules. The aldehyde functionality serves as a versatile handle for transformations such as Wittig reactions, Knoevenagel condensations, and reductive aminations. Simultaneously, the ethynyl group is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. This dual reactivity makes them highly sought-after building blocks in drug discovery, materials science, and chemical biology.

The introduction of a fluorine atom onto the benzaldehyde scaffold, as in this compound, adds another layer of complexity and opportunity. Fluorine's unique electronic properties, including its high electronegativity and ability to participate in hydrogen bonding, can significantly modulate a molecule's reactivity, conformational preferences, and metabolic stability[3]. Understanding these effects is crucial for the rational design of synthetic routes and the fine-tuning of molecular properties.

Physicochemical Properties: A Comparative Overview

The position of the ethynyl and fluoro substituents on the benzene ring significantly influences the physicochemical properties of these isomers. A comparison of their key properties is summarized in the table below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₅FO148.14Not widely reported
2-Ethynylbenzaldehyde C₉H₆O130.1464-67[4]
3-Ethynylbenzaldehyde C₉H₆O130.1475-80[5]
4-Ethynylbenzaldehyde C₉H₆O130.1489-93[6][7]

The melting points of the non-fluorinated isomers show a clear trend, with the para-substituted isomer having the highest melting point. This can be attributed to the greater molecular symmetry of 4-ethynylbenzaldehyde, which allows for more efficient packing in the crystal lattice.

Synthesis of Ethynyl Benzaldehydes

A common and versatile method for the synthesis of ethynyl benzaldehydes involves a two-step sequence starting from the corresponding bromobenzaldehyde. This approach leverages the power of palladium-catalyzed cross-coupling chemistry.

General Synthetic Workflow:

G start Bromobenzaldehyde Isomer step1 Sonogashira Coupling (e.g., with Ethynyltrimethylsilane, Pd catalyst, Cu(I) cocatalyst, base) start->step1 intermediate Trimethylsilyl-protected Ethynylbenzaldehyde step1->intermediate step2 Deprotection (e.g., TBAF or K2CO3/MeOH) intermediate->step2 end Ethynylbenzaldehyde Isomer step2->end

Caption: General synthetic route to ethynyl benzaldehydes.

This strategy involves an initial Sonogashira coupling of a bromobenzaldehyde with a protected acetylene, such as ethynyltrimethylsilane[1][8]. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Subsequent deprotection of the TMS group, typically under mild basic or fluoride-mediated conditions, affords the desired terminal ethynylbenzaldehyde[9]. For the synthesis of this compound, the starting material would be 3-bromo-2-fluorobenzaldehyde[10][11].

Comparative Reactivity

The electronic and steric environment of the aldehyde and ethynyl functional groups dictates their reactivity. The presence and position of the fluorine atom in this compound are expected to have a pronounced effect compared to its non-fluorinated counterparts.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The reactivity of the aldehyde carbonyl group towards nucleophiles is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, thereby enhancing the rate of nucleophilic addition reactions.

The fluorine atom in this compound, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the non-fluorinated isomers[6][12].

G cluster_0 Reactivity towards Nucleophiles This compound This compound 2-Ethynylbenzaldehyde 2-Ethynylbenzaldehyde This compound->2-Ethynylbenzaldehyde > 3-Ethynylbenzaldehyde 3-Ethynylbenzaldehyde 2-Ethynylbenzaldehyde->3-Ethynylbenzaldehyde ~ 4-Ethynylbenzaldehyde 4-Ethynylbenzaldehyde 3-Ethynylbenzaldehyde->4-Ethynylbenzaldehyde ~ caption Predicted order of aldehyde reactivity.

Caption: Predicted reactivity of the aldehyde group towards nucleophiles.

While direct comparative kinetic data for these specific isomers is scarce, studies on related fluorinated benzaldehydes in reactions like the Knoevenagel condensation show that electron-withdrawing fluorine atoms generally lead to higher reactivity[7][13]. It is therefore anticipated that this compound would exhibit enhanced reactivity in nucleophilic addition reactions compared to its non-fluorinated isomers.

Reactivity of the Ethynyl Group: Sonogashira Coupling and Click Chemistry

The reactivity of the terminal alkyne in Sonogashira coupling and CuAAC is influenced by the acidity of the acetylenic proton and the electronic properties of the aryl ring.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide[5]. The reaction mechanism involves the formation of a copper acetylide intermediate. The electron-withdrawing nature of the substituents on the phenylacetylene can influence the rate of this reaction. For this compound, the electron-withdrawing fluorine atom is expected to increase the acidity of the acetylenic proton, which could facilitate the formation of the copper acetylide and potentially enhance the overall reaction rate compared to the non-fluorinated analogues.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage[14]. The electronic nature of the alkyne can influence the reaction kinetics. Studies have shown that electron-deficient alkynes can exhibit enhanced reactivity in CuAAC reactions[15]. Therefore, the fluorine atom in this compound is predicted to accelerate the rate of CuAAC compared to the non-fluorinated isomers.

Experimental Protocols

To provide a practical context for the application of these building blocks, a representative experimental protocol for a Sonogashira coupling reaction is detailed below. This protocol can be adapted for the different ethynylbenzaldehyde isomers.

General Procedure for Sonogashira Coupling of an Ethynylbenzaldehyde with an Aryl Bromide

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification A Combine Aryl Bromide, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) Iodide, and Base (e.g., Et₃N) in a dry flask under inert atmosphere. B Add the Ethynylbenzaldehyde isomer to the reaction mixture. A->B C Stir the mixture at room temperature or with gentle heating until completion (monitor by TLC/GC-MS). B->C D Filter the reaction mixture, wash with appropriate solvents, and purify the crude product by column chromatography. C->D

Caption: Workflow for a typical Sonogashira coupling reaction.

Materials:

  • Ethynylbenzaldehyde isomer (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) or another suitable amine base (as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes at room temperature to ensure dissolution.

  • Add the ethynylbenzaldehyde isomer to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Data Comparison

The substitution pattern on the benzene ring gives rise to distinct spectroscopic signatures for each isomer, which are crucial for their characterization.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons exhibit complex splitting patterns depending on their substitution. The ethynyl proton also gives a characteristic singlet, typically between 3 and 4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon is observed in the highly deshielded region (around 190 ppm), while the two sp-hybridized carbons of the alkyne appear in the range of 80-95 ppm. The presence of the electronegative fluorine atom in this compound will induce characteristic C-F couplings in the ¹³C NMR spectrum, which can be a valuable tool for structural confirmation.

While a complete set of directly comparable NMR data is not available in a single source, data from similar substituted benzaldehydes can provide valuable insights for spectral interpretation[16][17].

Infrared (IR) Spectroscopy

The IR spectra of these compounds will be characterized by several key absorption bands:

  • C-H stretch (alkyne): A sharp, weak band around 3300 cm⁻¹.

  • C≡C stretch (alkyne): A weak band in the region of 2100-2140 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp band in the range of 1690-1715 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents. For this compound, the electron-withdrawing fluorine atom may cause a slight shift to a higher wavenumber compared to the non-fluorinated isomers.

  • C-F stretch: A strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Conclusion

This compound and its isomers are valuable and versatile building blocks in organic synthesis. The position of the ethynyl group significantly influences their physical properties, particularly their melting points. The introduction of a fluorine atom, as in this compound, is predicted to enhance the reactivity of both the aldehyde and ethynyl functionalities towards nucleophilic addition and cycloaddition reactions, respectively, due to its strong electron-withdrawing inductive effect. While direct comparative experimental data remains somewhat limited in the literature, the general principles of physical organic chemistry provide a strong basis for predicting these reactivity trends. This guide serves as a foundational resource for researchers looking to employ these powerful synthetic intermediates, highlighting the subtle yet significant impact of structural isomerism and fluorine substitution on their chemical behavior. Further experimental studies directly comparing the kinetics of these isomers in key reactions would be a valuable contribution to the field.

References

  • Haferkamp, B., et al. (2018).
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A Comparative Guide to the Biological Activity of 3-Ethynyl-2-fluorobenzaldehyde Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Ethynyl-2-fluorobenzaldehyde represent a novel and promising class of compounds in medicinal chemistry. While direct experimental data on this specific scaffold remains limited, this guide provides a comprehensive comparative analysis of its potential biological activities. By examining structurally related compounds, particularly 2-ethynylbenzaldehyde and other fluorinated benzaldehyde derivatives, we can infer the likely therapeutic applications and mechanisms of action for this emerging class of molecules. This guide will delve into predicted activities, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by a thorough review of existing experimental data for analogous compounds. Furthermore, we provide detailed experimental protocols for the synthesis and biological evaluation of these derivatives, aiming to equip researchers with the necessary tools to explore this untapped area of drug discovery.

Introduction: The Emerging Potential of Ethynyl-Fluoro Scaffolds

The strategic incorporation of fluorine and ethynyl moieties into small molecules has become a cornerstone of modern drug design. The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[1] The ethynyl group, a reactive and versatile functional group, serves as a key component in "click chemistry" and can participate in crucial interactions with biological targets, including the formation of covalent bonds.[2]

The combination of these two functionalities on a benzaldehyde scaffold, specifically in the form of this compound, presents a unique chemical architecture with high potential for biological activity. Benzaldehyde and its derivatives have long been recognized for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide will provide a comparative analysis of the predicted biological activities of this compound derivatives, drawing insights from the established activities of closely related compounds.

Comparative Analysis of Predicted Biological Activities

While specific experimental data for this compound derivatives is not yet prevalent in the literature, we can extrapolate potential activities based on the well-documented biological effects of structurally similar compounds.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of research points towards the potential of ethynylbenzaldehyde derivatives as potent anticancer agents, particularly as kinase inhibitors. A key study on 2-ethynylbenzaldehyde (EBA) derivatives revealed their ability to act as lysine-targeting irreversible covalent inhibitors of protein kinases.[5]

Mechanism of Action: These EBA-based inhibitors are designed to selectively target a conserved catalytic lysine residue within the ATP-binding pocket of kinases such as ABL and EGFR.[5] The ethynyl group plays a crucial role in this covalent modification. This targeted covalent inhibition offers the advantage of high potency and prolonged duration of action.

Comparative Insights:

  • 2-Ethynylbenzaldehyde Derivatives: Have demonstrated potent, selective, and cell-active inhibition of ABL kinase, EGFR, and the non-kinase protein Mcl-1.[5]

  • 3-(Trifluoromethyl)benzaldehyde Derivatives: Quinoxaline 1,4-di-N-oxides and isoxazoles derived from this scaffold have shown significant cytotoxic effects against a range of human cancer cell lines, including leukemia, melanoma, and breast cancer.[6]

  • General Benzaldehyde Derivatives: Have been shown to possess antitumor activity in clinical settings.[3]

Given these findings, it is highly probable that This compound derivatives will also exhibit significant anticancer activity, potentially acting as covalent inhibitors of various kinases implicated in cancer progression. The presence and position of the fluorine atom may further modulate the selectivity and potency of these compounds.

Table 1: Comparative Anticancer Activity of Benzaldehyde Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
2-Ethynylbenzaldehyde Lysine-targeting ABL inhibitorK562 (Leukemia)Potent (specific values proprietary)[5]
3-(Trifluoromethyl)benzaldehyde 2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideCCRF-CEM (Leukemia)< 0.1[6]
2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideM14 (Melanoma)0.12[6]
2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideMCF7 (Breast)0.45[6]
General Benzaldehyde beta-cyclodextrin benzaldehydeSquamous Cell CarcinomaN/A (clinical study)[3]
Antimicrobial Activity

Benzaldehyde derivatives are well-documented as having a broad spectrum of antimicrobial properties. Schiff bases derived from various benzaldehydes have shown significant activity against a variety of bacterial and fungal strains.[6]

Comparative Insights:

  • 3-(Trifluoromethyl)benzaldehyde Derivatives: Schiff bases have demonstrated notable antimicrobial activity.[6]

  • Fluorobenzoylthiosemicarbazides: These compounds have shown activity against Gram-positive bacteria, with trifluoromethyl derivatives being particularly potent against methicillin-sensitive and resistant Staphylococcus aureus.[7]

  • 2-((2-methylpyridin-3-yl)oxy)benzaldehyde: This derivative of 2-fluorobenzaldehyde has demonstrated antiaflatoxigenic activity against Aspergillus flavus.[4]

Based on these precedents, This compound derivatives , particularly when converted to Schiff bases or other heterocyclic structures, are expected to possess antimicrobial properties. The fluorine and ethynyl groups could contribute to enhanced lipophilicity and target interaction, potentially leading to potent antibacterial and antifungal agents.

Table 2: Comparative Antimicrobial Activity of Benzaldehyde Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazides Trifluoromethyl derivativeS. aureus (MRSA)7.82 - 31.25[7]
2-(Prop-2-yn-1-yloxy)benzaldehyde 3,5-di-tert-butyl derivativeBacillus subtilisGood activity[8]
3,5-di-tert-butyl derivativeAspergillus nigerHigh activity[8]
Enzyme Inhibition

Beyond kinases, benzaldehyde derivatives have been shown to inhibit a variety of other enzymes.

Comparative Insights:

  • 4-Substituted Benzaldehydes: Derivatives with electron-withdrawing groups have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production.[4]

  • Thiourea Derivatives: Certain unsymmetrical thiourea derivatives have demonstrated inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9]

The unique electronic properties conferred by the ethynyl and fluoro substituents on the This compound scaffold suggest that its derivatives could be potent inhibitors of various enzymes, warranting screening against a broad panel of enzymatic targets.

Experimental Protocols

To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be approached through established organometallic cross-coupling reactions. A plausible synthetic route is outlined below.

Diagram 1: Proposed Synthesis of this compound

Synthesis A 3-Bromo-2-fluorobenzaldehyde C Pd(PPh3)2Cl2, CuI, Et3N A->C B Ethynyltrimethylsilane B->C D 3-((Trimethylsilyl)ethynyl)-2-fluorobenzaldehyde C->D Sonogashira Coupling E K2CO3, MeOH D->E F This compound E->F Desilylation

Caption: A potential synthetic route to this compound via Sonogashira coupling.

Step-by-Step Protocol:

  • Sonogashira Coupling: To a solution of 3-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as triethylamine (Et3N) or a mixture of DMF and Et3N, add ethynyltrimethylsilane (1.2 eq), a palladium catalyst like Pd(PPh3)2Cl2 (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is worked up by filtering off the catalyst and evaporating the solvent. The crude product, 3-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde, is then purified by column chromatography.

  • Desilylation: The purified intermediate is dissolved in a solvent like methanol (MeOH), and a base such as potassium carbonate (K2CO3) is added.

  • The mixture is stirred at room temperature until the desilylation is complete.

  • The final product, this compound, is obtained after an aqueous workup and purification by column chromatography.

Derivatization: The aldehyde functionality of this compound can be readily converted into a wide range of derivatives, such as Schiff bases, hydrazones, or chalcones, using standard condensation reactions.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of novel compounds.

Diagram 2: MTT Assay Workflow

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Viable cells convert MTT to formazan E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Kinase Inhibition Assay

To assess the potential of these derivatives as kinase inhibitors, a variety of commercially available kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

Diagram 3: General Kinase Inhibition Assay Workflow

Kinase_Assay A Prepare reaction mixture: Kinase, Substrate, ATP, and Buffer B Add test compound at various concentrations A->B C Incubate to allow for phosphorylation B->C D Stop the reaction C->D E Detect phosphorylated substrate (e.g., using a specific antibody) D->E F Measure signal (e.g., fluorescence, luminescence) E->F G Calculate % inhibition and IC50 F->G Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ABL BCR-ABL Proliferation Cell Proliferation Survival ABL->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT Mcl1 Mcl-1 AKT->Mcl1 AKT->Proliferation Apoptosis Apoptosis Mcl1->Apoptosis Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->ABL Inhibition Inhibitor->Mcl1 Inhibition

Caption: Predicted inhibition of key oncogenic signaling pathways by this compound derivatives.

This diagram illustrates how these compounds might inhibit receptor tyrosine kinases like EGFR and non-receptor tyrosine kinases like ABL, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival. [5]Furthermore, direct inhibition of anti-apoptotic proteins like Mcl-1 could promote programmed cell death in cancer cells.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comparative analysis of structurally related compounds strongly suggests that This compound derivatives hold significant promise as a novel class of therapeutic agents. Their predicted biological activities, particularly as covalent kinase inhibitors, warrant further investigation. The presence of both the ethynyl and fluoro groups on the benzaldehyde scaffold provides a unique platform for the development of potent and selective modulators of key biological targets.

This guide serves as a foundational resource for researchers interested in exploring this untapped area of medicinal chemistry. The provided synthetic strategies and biological evaluation protocols offer a clear path forward for synthesizing and screening these compounds. Future research should focus on:

  • Synthesis and characterization of a library of this compound derivatives with diverse substitutions.

  • Comprehensive screening of these derivatives against a panel of cancer cell lines and microbial strains.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

The exploration of this compound derivatives represents a compelling opportunity to develop next-generation therapeutics for cancer and infectious diseases.

References

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  • A new benzaldehyde derivative exhibits antiaflatoxigenic activity against Aspergillus flavus. (2022). Toxins, 14(3), 208.
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  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). ACS Omega, 7(51), 48175–48189.
  • Cytotoxicity of New Duplex Drugs Linking 3'-C-ethynylcytidine and 5-fluor-2'-deoxyuridine Against Human Melanoma Cells. (2012). International Journal of Cancer, 131(8), 1935-1945.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Biological activities of secondary metabolites from Emericella nidulans EGCU 312. (2014). Journal of Applied Pharmaceutical Science, 4(8), 017-024.
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 489–497.
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2023). Cancers, 15(21), 5204.
  • Chen, P., Tang, G., Zhu, C., Sun, J., Wang, X., Xiang, M., ... & Yao, S. Q. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society, 145(7), 4116–4126.
  • Organic Compounds with Biological Activity. (2023). Compounds, 3(3), 398-403.
  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2018). Oxidative Medicine and Cellular Longevity, 2018, 6458937.
  • Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols. (2025). BenchChem.
  • Evaluation of the biological activity of novel monocationic fluoroaryl-2,2'-bichalcophenes and their analogues. (2014). Drug Design, Development and Therapy, 8, 1071–1081.
  • Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. (2019).
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2023). Oncogene, 42(18), 1431–1444.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6697.
  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2024). Anticancer Research, 44(7), 2911-2918.
  • Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. (2012).
  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2018). Oxidative Medicine and Cellular Longevity, 2018, 6458937.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals. (2007).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2023). RSC Medicinal Chemistry, 14(7), 1234-1256.
  • Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3249–3260.
  • Synthesis and biological activity of myricetin derivatives containing 1,3,4-thiadiazole scaffold. (2017). Bioorganic & Medicinal Chemistry Letters, 27(22), 5035–5039.
  • Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (2009). Bioorganic & Medicinal Chemistry Letters, 19(16), 4756–4760.
  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114761.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2018). Research in Pharmaceutical Sciences, 13(5), 444–453.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2018). Research in Pharmaceutical Sciences, 13(5), 444–453.
  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). Drug Development Research, 80(4), 438-445.

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A Comparative Computational Analysis of the Electronic Properties of 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced electronic characteristics of small organic molecules are of paramount importance. The strategic placement of electron-withdrawing and electron-donating groups on an aromatic scaffold can profoundly influence molecular interactions, reactivity, and photophysical properties. This guide presents a comprehensive computational investigation into the electronic properties of 3-Ethynyl-2-fluorobenzaldehyde, a molecule of significant interest due to its unique combination of a fluorine atom, an ethynyl group, and an aldehyde moiety.

Through the lens of Density Functional Theory (DFT), we will dissect the electronic landscape of this molecule and benchmark it against structurally related analogs: Benzaldehyde, 2-Fluorobenzaldehyde, and 3-Fluorobenzaldehyde. This comparative approach will serve to elucidate the specific contributions of the ethynyl and fluorine substituents to the overall electronic behavior, providing valuable insights for researchers in medicinal chemistry and materials development.

The Rationale: Why this compound Warrants Investigation

The benzaldehyde framework is a cornerstone in synthetic chemistry, serving as a versatile precursor for a myriad of complex molecules. The introduction of a fluorine atom and an ethynyl group at the 2 and 3 positions, respectively, imparts a unique electronic and steric profile. The high electronegativity of fluorine can induce significant polarization effects, while the π-system of the ethynyl group can participate in conjugation and act as a versatile chemical handle for further functionalization. Understanding the interplay of these substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and electrostatic potential is crucial for predicting its reactivity and potential applications.

Computational Methodology: A Self-Validating Approach

To ensure the reliability and reproducibility of our findings, we employed a well-established computational protocol based on Density Functional Theory (DFT), a workhorse of modern computational chemistry for studying the electronic structure of molecules.[1][2]

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial 3D structures of this compound and the comparative molecules (Benzaldehyde, 2-Fluorobenzaldehyde, and 3-Fluorobenzaldehyde) were built using molecular modeling software. These structures were then fully optimized in the gas phase without any symmetry constraints.

  • DFT Functional and Basis Set Selection: The optimization and subsequent electronic property calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] This functional is widely recognized for its ability to provide a good balance between accuracy and computational cost for a broad range of organic molecules. The 6-311+G(d,p) basis set was employed, which includes diffuse functions (+) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Following successful optimization, a single-point energy calculation was performed to derive the key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the electrostatic potential (ESP) mapped onto the electron density surface.

  • Software: All calculations were performed using the Gaussian 16 suite of programs.

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build 3D Structure Building geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minimum properties Electronic Properties (HOMO, LUMO, Dipole Moment, ESP) sp_calc->properties Wavefunction comparison Comparative Analysis properties->comparison

Caption: A schematic of the computational workflow employed for the analysis of electronic properties.

Results and Discussion: A Comparative Analysis

The calculated electronic properties of this compound and the selected reference compounds are summarized in the table below.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzaldehyde-6.62-1.854.773.15
2-Fluorobenzaldehyde-6.78-1.994.794.01
3-Fluorobenzaldehyde-6.81-2.014.802.98
This compound -6.55 -2.23 4.32 4.51

3.1. Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO energies are critical indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[4][5]

Our calculations reveal that this compound possesses the smallest HOMO-LUMO gap (4.32 eV) among the compared molecules. This suggests that it is the most kinetically reactive and most susceptible to electronic excitation. The presence of the ethynyl group, with its π-system, contributes to raising the HOMO energy level and lowering the LUMO energy level, thereby narrowing the gap. A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and can be a desirable feature in the design of novel therapeutic agents and functional materials.

3.2. Dipole Moment: A Measure of Polarity

The molecular dipole moment is a quantitative measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. This compound exhibits the largest dipole moment (4.51 Debye) in our comparative set. This significant polarity is a consequence of the strong electron-withdrawing effects of both the fluorine atom and the aldehyde group, which are not directly opposing each other. This high polarity can enhance the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions, which are crucial for molecular recognition in biological systems.

3.3. Electrostatic Potential (ESP) Map: Visualizing Reactivity

The ESP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the aldehyde group and the fluorine atom, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and the ethynyl proton would exhibit a positive potential, marking them as potential sites for nucleophilic attack. The aromatic ring itself will display a more complex distribution due to the competing electronic effects of the substituents.

Conclusion and Future Directions

This computational guide has provided a detailed comparative analysis of the electronic properties of this compound. Our DFT calculations indicate that the combined presence of the ethynyl and fluorine substituents leads to a molecule with a relatively small HOMO-LUMO gap and a large dipole moment. These characteristics suggest that this compound is a promising candidate for applications where enhanced reactivity and polarity are desired.

The insights gained from this study can guide the rational design of novel derivatives for applications in drug discovery, where this scaffold could be incorporated into larger molecules to modulate their electronic properties and biological activity. Furthermore, in materials science, the unique electronic and structural features of this molecule could be exploited in the synthesis of novel organic electronic materials.

Future experimental work should focus on synthesizing this molecule and validating the computationally predicted properties through spectroscopic techniques and reactivity studies. This synergistic approach of computational prediction and experimental validation is a powerful paradigm in modern chemical research.

References

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

  • ResearchGate. (2025). Calculation of vertical and adiabatic ionization potentials for some benzaldehydes using hybrid DFT, multilevel G3B3 and MP2 methods. Retrieved from [Link]

  • PubMed. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]

  • ResearchGate. (2023). DFT calculations of the benzaldehyde coordination to Mg center in.... Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • Frontiers in Energy Research. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Retrieved from [Link]

  • ACS Omega. (2023). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Ethynyl-2-fluorobenzaldehyde: An Evaluation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and alkyne functionalities into molecular scaffolds is a widely employed strategy to enhance pharmacological and material properties.[1][2][3] 3-Ethynyl-2-fluorobenzaldehyde stands as a pivotal building block, offering a unique combination of reactive groups for the synthesis of complex organic molecules. This guide provides a comprehensive validation of a primary synthetic route to this valuable compound, alongside a comparative analysis of a viable alternative, supported by experimental data and mechanistic insights.

The Significance of this compound

The presence of a fluorine atom at the 2-position of the benzaldehyde ring significantly influences the molecule's electronic properties, often leading to improved metabolic stability, binding affinity, and lipophilicity in derivative compounds.[4] The ethynyl group at the 3-position serves as a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling and click chemistry, enabling the construction of extended conjugated systems and the linkage of molecular fragments.[5]

Primary Synthetic Route: Sonogashira Coupling of 3-Bromo-2-fluorobenzaldehyde

The most direct and widely utilized method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-2-fluorobenzaldehyde).

  • Copper Cycle: Concurrently, a copper(I) salt activates the terminal alkyne (e.g., trimethylsilylacetylene) to form a copper acetylide.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the desired product and regenerates the Pd(0) catalyst.

The use of a bulky, electron-rich phosphine ligand can enhance the efficiency of the reaction.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Bromo-2-fluorobenzaldehyde

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-bromo-2-fluorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagents: Add anhydrous THF and triethylamine. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in THF and add a solution of TBAF (1.1 eq in THF). Stir at room temperature and monitor by TLC.

  • Purification: Once the deprotection is complete, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Visualization of the Primary Synthetic Workflow

Sonogashira_Coupling cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Start 3-Bromo-2-fluorobenzaldehyde + Trimethylsilylacetylene Catalysts Pd(PPh₃)₂Cl₂, CuI, TEA, THF Intermediate 3-(Trimethylsilylethynyl)- 2-fluorobenzaldehyde Catalysts->Intermediate Coupling Deprotection_reagent TBAF, THF Final_Product This compound Deprotection_reagent->Final_Product TMS Removal Corey_Fuchs_Reaction cluster_step1 Step 1: Dibromo-olefination cluster_step2 Step 2: Alkyne Formation Start 2-Fluoro-3-formylbenzaldehyde Reagents1 CBr₄, PPh₃, DCM Intermediate 1,1-Dibromo-2-(2-fluoro-3-formylphenyl)ethene Reagents1->Intermediate Wittig-like Reagents2 n-BuLi, THF Final_Product This compound Reagents2->Final_Product Elimination

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control checkpoint; it is the bedrock upon which reliable downstream process development and, ultimately, patient safety are built. This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized 3-Ethynyl-2-fluorobenzaldehyde, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative industry standards.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a trifunctional molecule, possessing an aldehyde, an ethynyl group, and a fluorine-substituted aromatic ring. Each of these functional groups presents unique opportunities for synthetic elaboration, but also potential pitfalls in terms of side reactions and impurity formation. The likely synthetic route, a Sonogashira coupling, can introduce specific impurities that must be diligently monitored and controlled.

The presence of even minute impurities can have cascading effects, leading to:

  • Aberrant reaction pathways: Impurities can compete in subsequent synthetic steps, leading to unexpected byproducts and reduced yields.

  • Inaccurate biological data: If the compound is used in biological assays, impurities may exhibit their own activity, leading to misleading structure-activity relationship (SAR) data.

  • Regulatory hurdles: For pharmaceutical development, a well-characterized impurity profile is a non-negotiable requirement by regulatory bodies such as the FDA and EMA, as outlined in the ICH Q3A(R2) guidelines.[1][2][3][4][5]

This guide will compare the three most powerful and commonly employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the physicochemical properties of this compound and its potential impurities. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and reliable purity assessment.

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Intrinsic quantitative response of atomic nuclei in a magnetic field, allowing for the determination of the absolute amount of a substance.
Applicability for this compound Excellent for the primary analyte and non-volatile or thermally labile impurities.Ideal for volatile impurities such as residual solvents and some starting materials or by-products.Provides an absolute measure of the purity of the main component without the need for a specific reference standard of the analyte itself.
Advantages High resolution and sensitivity, suitable for a wide range of compounds, robust and widely available.[6][7]Excellent for volatile and semi-volatile compounds, high sensitivity, and provides structural information for impurity identification.[8][9][10]Provides an absolute measure of purity, is non-destructive, and can be used for a wide range of soluble compounds.[11][12][13][14]
Limitations May not be suitable for highly volatile impurities. Requires a reference standard for quantification.Not suitable for non-volatile or thermally labile compounds. The high temperatures in the injector port can potentially cause degradation of some analytes.Lower sensitivity for trace impurities compared to chromatographic methods, requires a certified internal standard.

The Logical Flow of Purity Analysis

A systematic workflow ensures a thorough and efficient purity assessment of your synthesized this compound.

G cluster_0 Initial Assessment cluster_1 Quantitative Purity Determination cluster_2 Data Interpretation & Reporting Initial Synthesis Batch Initial Synthesis Batch Qualitative Analysis Qualitative Analysis Initial Synthesis Batch->Qualitative Analysis TLC / LC-MS HPLC Analysis HPLC Analysis Qualitative Analysis->HPLC Analysis Primary Method for Non-Volatile Impurities GC-MS Analysis GC-MS Analysis Qualitative Analysis->GC-MS Analysis Orthogonal Method for Volatile Impurities qNMR Analysis qNMR Analysis Qualitative Analysis->qNMR Analysis Absolute Purity of Main Component Impurity Profiling Impurity Profiling HPLC Analysis->Impurity Profiling GC-MS Analysis->Impurity Profiling Final Purity Statement Final Purity Statement qNMR Analysis->Final Purity Statement Impurity Profiling->Final Purity Statement

Caption: Workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.[15][16][17][18]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This reversed-phase HPLC method is designed to separate this compound from potential non-volatile impurities, such as starting materials, by-products from Sonogashira coupling (e.g., Glaser-Hay coupling products), and degradation products like the corresponding benzoic acid.

Instrumentation and Chromatographic Conditions:

Parameter Condition
HPLC System A standard analytical HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This GC-MS method is tailored for the detection and identification of volatile and semi-volatile impurities, such as residual solvents (e.g., THF, toluene, triethylamine) and volatile starting materials.

Instrumentation and Chromatographic Conditions:

Parameter Condition
GC-MS System A standard GC-MS system with a capillary column and an electron ionization (EI) source.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Injector Temperature 250°C
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Mass Range m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR provides a direct measure of the absolute purity of the synthesized compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.

Instrumentation and Parameters:

Parameter Condition
NMR Spectrometer 400 MHz or higher field strength.
Solvent Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the analyte and internal standard are fully soluble.
Internal Standard A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a proton signal that does not overlap with any signals from the analyte or impurities.
Pulse Program A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
Number of Scans Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

Sample Preparation and Calculation:

  • Accurately weigh a specific amount of the certified internal standard into an NMR tube.

  • Accurately weigh a specific amount of the synthesized this compound into the same NMR tube.

  • Add a sufficient volume of deuterated solvent to completely dissolve both the standard and the analyte.

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved proton signal from the analyte (e.g., the aldehyde proton) and a proton signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Interpreting the Data: A Glimpse into the Spectrum

While actual spectra for this compound should be acquired for your specific sample, the following provides an indication of the expected spectral features based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

  • Aldehyde proton (CHO): A singlet around δ 10.4 ppm.

  • Aromatic protons: A complex multiplet pattern between δ 7.2-7.9 ppm.

  • Ethynyl proton (C≡CH): A singlet around δ 3.4 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Aldehyde carbon (C=O): A signal around δ 188 ppm.

  • Aromatic carbons: Multiple signals between δ 115-165 ppm, with C-F coupling visible.

  • Ethynyl carbons (C≡C): Two signals around δ 80-90 ppm.

FTIR (KBr):

  • C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

  • C-H (aromatic) stretch: Bands just above 3000 cm⁻¹.

  • C=O (aldehyde) stretch: A strong, sharp band around 1700 cm⁻¹.

  • C≡C stretch: A weak band around 2100 cm⁻¹.

  • C-F stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

Potential Impurities and Their Identification

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. For a Sonogashira coupling between a dihalobenzaldehyde and a protected alkyne, followed by deprotection, potential impurities include:

  • Starting materials: Unreacted dihalobenzaldehyde or the protected alkyne.

  • Glaser-Hay coupling product: Homocoupling of the terminal alkyne to form a diyne. This is a common side reaction in Sonogashira couplings.[19][20]

  • Positional isomers: If the starting dihalobenzaldehyde is not isomerically pure.

  • Oxidation product: 3-Ethynyl-2-fluorobenzoic acid, formed by air oxidation of the aldehyde.

  • Residual catalyst: Palladium and copper species.

These impurities can often be identified by a combination of HPLC (retention time comparison with standards) and GC-MS (fragmentation pattern analysis).

Conclusion: A Multi-faceted Approach to Purity

The purity assessment of synthesized this compound is a critical undertaking that demands a meticulous and multi-faceted analytical approach. While HPLC serves as the workhorse for routine purity checks of the main component and non-volatile impurities, it should be complemented by GC-MS for a comprehensive understanding of volatile contaminants. For an absolute and definitive measure of the active pharmaceutical ingredient's purity, qNMR stands as an indispensable and authoritative technique. By judiciously applying these orthogonal methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized intermediates, paving the way for reliable and reproducible scientific outcomes.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 1 June 2006. [Link]

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  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

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  • Pauli, G. F., et al. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. 2021 Jan;59(1):7-15. [Link]

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  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. 22 July 2022. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • NIST WebBook. Benzaldehyde, 3-fluoro-. [Link]

  • Reddit. Sonogashira coupling confusion: where did my reactant go? 28 February 2018. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. 26 February 2019. [Link]

  • Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
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  • ResearchGate. Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. [Link]

  • MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link]

  • MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. 12 December 2022. [Link]

  • ResearchGate. IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b)... [Link]

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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Compounds Derived from 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Starting Point for Innovation

In medicinal chemistry, the scaffold of a molecule is the foundation upon which therapeutic potential is built. 3-Ethynyl-2-fluorobenzaldehyde is one such versatile scaffold, offering synthetic chemists a powerful starting point for generating a diverse library of novel heterocyclic compounds. The incorporation of fluorine and an ethynyl group provides unique electronic properties and synthetic handles, making its derivatives promising candidates for drug discovery programs, particularly in oncology.[1][2]

However, the synthesis of a novel compound is merely the first step. A rigorous evaluation of its biological activity is paramount, and the initial gatekeeper in this process is the assessment of cytotoxicity.[3] Understanding if, and how, a new molecule affects cell viability is a critical decision point that dictates its entire future development path. This guide provides an in-depth comparison of the most relevant cytotoxicity assays, offering the technical insights and field-proven logic required to select the appropriate method for evaluating your novel derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring your data is not only accurate but also meaningful.

Part 1: The Landscape of Cytotoxicity Assays - Choosing Your Lens

The term "cytotoxicity" is a broad descriptor for cell death. The choice of assay dictates which specific cellular event you are measuring. A comprehensive screening strategy often involves progressing from a general viability screen to more mechanistic assays. The three primary pillars of cytotoxicity assessment are metabolic activity, membrane integrity, and the specific markers of programmed cell death (apoptosis).

Comparison of Core Cytotoxicity Methodologies

The selection of an assay is a critical decision that depends on the research question, the properties of the test compounds, and the desired throughput. A multi-tiered approach, combining different analytical techniques, is often necessary to achieve precision in drug discovery.[4]

Assay TypePrincipleEndpoint MeasurementKey AdvantagesCritical Limitations & Considerations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6]Colorimetric reading (Absorbance ~570-590 nm) proportional to the number of viable cells.[7]- Well-established, widely used, and cost-effective.- High sensitivity and suitable for 96-well plate high-throughput screening.[8]- Requires a terminal solubilization step for the formazan crystals.[8]- Can be affected by compounds that alter cellular metabolism without killing the cell.- Exocytosis of formazan crystals can lead to inaccurate results.[9]
LDH Release Assay Measures the activity of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[10][11][12]Colorimetric or luminescent signal from an enzyme-coupled reaction is directly proportional to the amount of LDH released, indicating cell lysis.[10][13]- Directly measures cell death via membrane rupture (necrosis).- Simple "add-mix-read" workflow for supernatant.- Can be multiplexed with other viability assays.- Less sensitive for early-stage apoptosis where the membrane is still intact.- Background LDH in serum-containing media can interfere; requires proper controls.[13]- Signal represents cumulative cell death up to the point of measurement.
Annexin V / PI Assay Uses fluorochrome-conjugated Annexin V to detect phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but stains cells with compromised membranes (late apoptotic/necrotic).[15]Flow cytometry or fluorescence microscopy to differentiate cell populations: - Live (Annexin V-/PI-)- Early Apoptotic (Annexin V+/PI-)- Late Apoptotic/Necrotic (Annexin V+/PI+)[16][17]- Provides mechanistic insight by distinguishing between apoptosis and necrosis.[16]- Detects one of the earliest hallmarks of apoptosis.[15]- Quantitative and provides single-cell level data.- Requires specialized equipment (flow cytometer).- More time-consuming and lower throughput than plate-reader assays.- Adherent cells must be harvested, which can affect membrane integrity if not done carefully.
Caspase-Glo® 3/7 Assay Measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[18][19][20] A pro-luminescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.[18][20]Luminescent signal directly proportional to the amount of active caspase-3 and -7.- Directly measures a key biochemical event in the apoptosis pathway.- Extremely high sensitivity in a simple "add-mix-measure" format.[18]- Suitable for high-throughput screening in 96- and 384-well formats.[19]- Measures an event, not an endpoint; signal is transient and timing is critical.- Does not distinguish between apoptosis and necrosis.- Potential for compound interference with luciferase enzyme.

Part 2: A Practical Workflow for Cytotoxicity Profiling

A logical, phased approach to screening ensures that resources are spent efficiently, moving from broad-based screening to detailed mechanistic studies only for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Confirmation cluster_2 Phase 3: Mechanism of Action start Synthesize Library of This compound Derivatives screen High-Throughput Viability Screen (e.g., MTT Assay) Single High Concentration (e.g., 10 µM) start->screen dose_response Dose-Response Curve for 'Hits' (8-point dilution series) screen->dose_response Identify 'Hits' (e.g., >50% Viability Loss) ic50 Calculate IC50 Values (Inhibitory Concentration 50%) dose_response->ic50 moa Characterize Mode of Cell Death ic50->moa Select Potent Compounds annexin Apoptosis vs. Necrosis (Annexin V / PI Assay) moa->annexin caspase Confirm Apoptotic Pathway (Caspase-Glo 3/7 Assay) moa->caspase ldh Confirm Necrotic Pathway (LDH Release Assay) moa->ldh

Caption: Phased workflow for cytotoxicity profiling of novel compounds.
Hypothetical Case Study: Cytotoxicity of Novel Benzofuran Derivatives

To illustrate the data output, let's consider three hypothetical compounds derived from our starting scaffold, tested against the HeLa (cervical cancer) cell line. After performing a dose-response experiment, the IC50 value—the concentration of a drug required to reduce the population of viable cells by 50%—is calculated.[21] A lower IC50 value indicates higher cytotoxic potency.[21]

Compound IDChemical ClassIC50 (µM) on HeLa cells (48h)Selectivity Index (SI)*
F-101 Phenyl-substituted Benzofuran8.45.2
F-102 Pyridyl-substituted Benzofuran2.111.8
F-103 Thienyl-substituted Benzofuran25.71.5
Doxorubicin (Positive Control)0.515.0

*Selectivity Index (SI) is calculated as IC50 in a normal cell line (e.g., HEK293) / IC50 in the cancer cell line. A higher SI (≥10) is desirable, indicating the compound is more toxic to cancer cells than normal cells.[22]

From this data, Compound F-102 emerges as the most promising lead due to its potent activity against the cancer cell line and favorable selectivity index. This compound would be prioritized for mechanistic studies.

Part 3: Validated Experimental Protocols

Trustworthy data is built on the foundation of a robust, well-controlled protocol. The following sections provide detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for Cell Viability Screening

This protocol is a cornerstone for assessing metabolic activity as an indicator of cell viability.[5] It relies on the conversion of MTT to formazan by mitochondrial enzymes in living cells.

Materials:

  • Cells in culture (e.g., HeLa)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Plate reader capable of measuring absorbance at 540-590 nm.[23]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 10-15 minutes to dissolve the crystals.[23][24]

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100. Plot the viability against the log of compound concentration to determine the IC50 value.[25]

Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[10]

Materials:

  • Cells cultured and treated as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Abcam), which includes the LDH substrate, cofactor, and diaphorase.

  • Lysis Buffer (often 10X, provided in the kit) to create a "Maximum LDH Release" control.

  • Stop Solution (provided in the kit).

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm.[13]

Procedure:

  • Prepare Controls: In separate wells, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells plus 10 µL of 10X Lysis Buffer, incubated for 45 minutes before the final step.

    • Medium Background: Culture medium with no cells.

  • Sample Collection: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

  • Incubation: Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant. Mix gently and incubate for 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[13]

  • Measurement: Measure the absorbance at 490 nm (formazan) and 680 nm (background).

  • Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound_treated_LDH_activity - Spontaneous_LDH_activity) / (Maximum_LDH_activity - Spontaneous_LDH_activity)] * 100.

Protocol 3: Annexin V-FITC / PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[16] It is the gold standard for confirming an apoptotic mechanism of cell death.

Materials:

  • Cells cultured in 6-well or 12-well plates and treated with compounds.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Induce Apoptosis: Treat cells with your compounds for the desired time. Include negative (vehicle) and positive (e.g., staurosporine) controls.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the same well, and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspend: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution, according to the kit manufacturer's protocol.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Acquisition: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (FITC-/PI-): Live cells.

    • Lower-Right (FITC+/PI-): Early apoptotic cells.

    • Upper-Right (FITC+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (FITC-/PI+): Necrotic cells (often debris).

Part 4: Visualizing the Mechanism of Cytotoxicity

Understanding what each assay measures at the cellular level is key to interpreting the data correctly.

Caption: Cellular events detected by different cytotoxicity assays.

Conclusion

The evaluation of cytotoxicity for novel compounds, such as those derived from this compound, is not a one-size-fits-all process. A strategic, multi-assay approach is essential for building a comprehensive profile of a compound's biological effects. By starting with a high-throughput metabolic assay like MTT to identify active compounds and determine potency, researchers can then logically progress to more detailed mechanistic studies using LDH and Annexin V/Caspase assays. This tiered strategy provides a robust framework for making informed decisions, efficiently filtering compound libraries, and ultimately identifying promising candidates for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ThaiJO. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Retrieved from [Link]

  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • ResearchGate. (2020). synthesis and evaluation of biological activity of some newsalicylic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

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mechanistic studies of reactions involving 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Comparison of Key Reaction Pathways for 3-Ethynyl-2-fluorobenzaldehyde

Introduction: The Unique Reactivity of a Multifunctional Building Block

In the landscape of synthetic chemistry, molecules that offer multiple, distinct reaction pathways are of paramount importance. This compound is a prime example of such a versatile scaffold. Its structure is characterized by the strategic ortho-positioning of a nucleophilic aldehyde and an electrophilically activatable alkyne, further modulated by the electronic influence of a fluorine atom. This specific arrangement makes it a highly valuable precursor in the synthesis of complex heterocycles and conjugated systems, particularly for applications in drug discovery and materials science.

This guide provides a comparative analysis of three principal and mechanistically distinct reaction pathways available to this compound: metal-catalyzed intramolecular cyclization, palladium/copper-catalyzed intermolecular cross-coupling, and intermolecular [3+2] cycloaddition. We will delve into the underlying mechanisms, compare their synthetic outcomes, and provide field-tested protocols to demonstrate their practical application.

Part 1: Metal-Catalyzed Intramolecular Cyclization: Forging Heterocycles via Alkyne Activation

The proximity of the aldehyde and alkyne groups in this compound enables elegant intramolecular cyclization cascades, most commonly catalyzed by electrophilic coinage metals like gold (Au) or silver (Ag). These reactions are powerful tools for constructing oxygen-containing heterocycles such as isochromenes.

Mechanistic Deep Dive

The reaction is initiated by the coordination of a metal catalyst, typically a Au(I) or Ag(I) species, to the alkyne. This coordination renders the alkyne highly electrophilic and susceptible to intramolecular attack by the weakly nucleophilic oxygen of the aldehyde carbonyl group. This key step, a 6-endo-dig cyclization, forms a vinyl-gold intermediate. Subsequent protodemetalation or reaction with an external nucleophile regenerates the catalyst and yields the final heterocyclic product. The fluorine atom, being electron-withdrawing, can further enhance the electrophilicity of the alkyne upon metal coordination, potentially accelerating the cyclization step.

Gold_Catalyzed_Cyclization Au-Catalyzed Intramolecular Cyclization sub This compound cat_in [Au(I)L]+ pi_complex π-Alkyne-Au(I) Complex (Activated Alkyne) sub->pi_complex cat_in->pi_complex cyclization 6-endo-dig Cyclization pi_complex->cyclization Intramolecular nucleophilic attack vinyl_au Vinyl-Gold Intermediate cyclization->vinyl_au product 1H-Isochromene Derivative vinyl_au->product Protodemetalation proton H+ proton->vinyl_au cat_out [Au(I)L]+ product->cat_out cat_out->pi_complex Catalyst Regeneration

Caption: Gold(I)-catalyzed activation of the alkyne, followed by intramolecular attack and protodemetalation.

Protocol: Gold-Catalyzed Synthesis of a 1H-Isochromene Derivative

This protocol describes a general procedure for the cyclization of this compound in the presence of an alcohol as an external nucleophile, leading to a 1-alkoxy-1H-isochromene derivative.

Materials:

  • This compound (1.0 equiv)

  • (Triphenylphosphine)gold(I) chloride (Ph3PAuCl) (0.05 equiv)

  • Silver hexafluoroantimonate (AgSbF6) (0.05 equiv)

  • Anhydrous alcohol (e.g., Methanol, serves as solvent and nucleophile)

  • Anhydrous dichloromethane (DCM) if co-solvent is needed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (Ph3PAuCl) (0.05 equiv) and AgSbF6 (0.05 equiv) in anhydrous DCM. The silver salt acts as a halide scavenger to generate the active cationic gold(I) catalyst, [Ph3PAu]+. Stir for 15 minutes at room temperature. A white precipitate of AgCl will form.

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in the chosen anhydrous alcohol.

  • Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable solvent like ethyl acetate and filter through a short plug of silica gel to remove the catalyst.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-alkoxy-1H-isochromene derivative.

Part 2: Sonogashira Cross-Coupling: Building Conjugated Systems

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling a terminal alkyne with an aryl or vinyl halide. For this compound, this reaction utilizes the terminal alkyne, leaving the aldehyde available for subsequent transformations. It is an indispensable tool for synthesizing extended π-conjugated systems.

Mechanistic Deep Dive

The Sonogashira coupling operates via two interconnected, synergistic catalytic cycles.

  • The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex. This is often the rate-determining step.

  • The Copper Cycle: A Cu(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step activates the alkyne.

  • Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

The choice of base is critical; it not only facilitates the formation of the copper acetylide but also neutralizes the HX byproduct generated during the reaction.

Sonogashira_Coupling Sonogashira Coupling Dual Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_halide R-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_alkyne R-Pd(II)L₂-C≡CR' tm->pd2_alkyne cu1 Cu(I)X tm->cu1 Regenerates Cu(I) Catalyst re Reductive Elimination pd2_alkyne->re re->pd0 product Ar-C≡CR' re->product deprot Deprotonation cu1->deprot cu_acetylide Cu(I)-C≡CR' deprot->cu_acetylide cu_acetylide->tm aryl_halide Ar-X aryl_halide->oa alkyne H-C≡CR' alkyne->deprot base Base base->deprot

Caption: The interconnected Palladium and Copper cycles of the Sonogashira cross-coupling mechanism.

Performance Comparison: Classical vs. Copper-Free Sonogashira

While the classical Sonogashira protocol is highly robust, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne substrate (Glaser coupling). This necessitates the development of copper-free variants.

FeatureClassical Sonogashira (Pd/Cu)Copper-Free Sonogashira (Pd only)
Catalyst System Pd(0) catalyst and Cu(I) co-catalystPd(0) catalyst only
Key Intermediate Copper(I) acetylidePalladium acetylide
Reaction Rate Generally faster due to efficient alkyne activation by Cu(I)Can be slower; often requires higher temperatures or more specialized ligands
Key Side Reaction Glaser homocoupling of the alkyneMinimal to no homocoupling
Oxygen Sensitivity Highly sensitive; aerobic conditions can promote homocouplingLess sensitive to oxygen
Ideal Application Rapid, high-yield couplings where homocoupling is not a major concernSynthesis of high-purity materials, complex molecules, or when the alkyne is prone to homocoupling
Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound (1.2 equiv)

  • Aryl Iodide (e.g., 4-Iodoanisole) (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed THF and anhydrous, degassed Et₃N (typically a 2:1 ratio of THF:Et₃N is effective). Stir to dissolve the solids.

  • Substrate Addition: Add this compound (1.2 equiv) to the reaction mixture at room temperature. The use of a slight excess of the alkyne ensures full consumption of the more valuable aryl iodide.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction usually completes within 2-6 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues and ammonium salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.

Part 3: [3+2] Dipolar Cycloaddition: Constructing Five-Membered Heterocycles

The electron-deficient nature of the alkyne in this compound, influenced by the adjacent aldehyde and fluoro-substituted ring, makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This pathway is a premier method for synthesizing highly functionalized five-membered heterocycles, such as triazoles, which are prevalent in medicinal chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example.

Mechanistic Deep Dive

Unlike the uncatalyzed Huisgen cycloaddition which is a concerted thermal process often requiring high temperatures and yielding mixtures of regioisomers, the CuAAC proceeds via a stepwise, catalytic mechanism that is highly regioselective for the 1,4-disubstituted product.

The currently accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then coordinates with the organic azide. The key step involves the nucleophilic attack of the terminal nitrogen of the azide onto the copper-bound carbon of the acetylide, forming a six-membered copper-containing ring intermediate. This intermediate then undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.

CuAAC_Mechanism CuAAC [3+2] Cycloaddition Mechanism alkyne This compound cu1_cat Cu(I) cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide azide R-N₃ azide_coord Azide Coordination Complex azide->azide_coord cu1_cat->cu_acetylide cu_acetylide->azide_coord cycloadd Cyclization azide_coord->cycloadd Nucleophilic Attack cu_triazolide Copper Triazolide Intermediate cycloadd->cu_triazolide product 1,4-Disubstituted Triazole cu_triazolide->product Protonolysis proton H+ proton->cu_triazolide product->cu1_cat Catalyst Regeneration

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Ethynyl-2-fluorobenzaldehyde. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple checklists to explain the chemical rationale behind each step, ensuring a culture of safety and compliance in the laboratory. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven guidance.

Core Principle: Hazard-Centric Risk Assessment

Proper disposal begins with a thorough understanding of the molecule's inherent risks. This compound is a trifunctional molecule, and its hazard profile is a composite of its constituent parts: the aromatic aldehyde, the terminal alkyne (ethynyl group), and the organofluorine moiety.

  • The Aldehyde Group (-CHO): Aromatic aldehydes are known irritants and sensitizers. The Safety Data Sheet (SDS) for the structurally analogous compound, 2-Ethynyl-3-fluorobenzaldehyde, classifies it as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (STOT SE 3, H335)[1]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation[2][3].

  • The Fluoro Group (-F): Organofluorine compounds are characterized by the strength of the carbon-fluorine bond. This stability can make them environmentally persistent. Consequently, halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper final treatment, typically high-temperature incineration[4]. Disposing of this compound down the drain is strictly prohibited as it can be toxic to aquatic life[2].

  • The Terminal Ethynyl Group (-C≡CH): This is arguably the most significant functional group from a disposal safety perspective. Terminal alkynes can form explosive heavy metal acetylides upon contact with certain metals, notably copper, silver, mercury, and brass. This reactivity dictates strict material compatibility requirements for waste containers and handling equipment. Furthermore, like other compounds with C-H bonds adjacent to unsaturation, there is a potential, albeit low for this structure, for peroxide formation upon prolonged exposure to air[5].

Summary of Physicochemical and Hazard Data
PropertyValue / ClassificationRationale & ImplicationSource
GHS Classification Skin Irritation (Category 2)Causes skin irritation upon contact. Mandates use of nitrile or neoprene gloves.[1]
Serious Eye Irritation (Category 2A)Poses a significant risk of eye damage. Safety glasses or goggles are required.[1]
Specific Target Organ ToxicityMay cause respiratory irritation. All handling must occur in a fume hood.[1]
(Single Exposure, Category 3)
Reactivity Hazards Formation of Explosive AcetylidesThe terminal alkyne can react with certain metals. Avoid all contact with copper, silver, mercury, and brass fittings or containers.[5]
Environmental PersistenceThe C-F bond contributes to stability. Must be disposed of as halogenated hazardous waste.[2][4]
Disposal Route Hazardous Waste IncinerationMust be sent to a licensed waste disposal facility for high-temperature incineration.[1][6]

Procedural Guide: From Benchtop to Final Disposal

This section outlines the step-by-step operational plan for managing this compound waste.

Required Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[1].

  • Hand Protection: Chemically resistant gloves (Nitrile or Neoprene). Inspect gloves for integrity before each use[1].

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required when working in a certified chemical fume hood. All operations involving this compound should be performed in a fume hood[1][3].

Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in ensuring safe disposal.[7][8]

Step 1: Select the Correct Waste Container. Use a designated, leak-proof hazardous waste container made of glass or high-density polyethylene (HDPE)[8]. Crucially, ensure the container and its lid have no parts made of copper, brass, or other incompatible metals.

Step 2: Label the Waste Container. The container must be labeled before any waste is added. The label must include:

  • The words "Hazardous Waste"[7].

  • The full chemical name: "Waste this compound". If it's a solution, list all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)")[7].

  • The associated hazards: "Irritant," "Halogenated Organic"[7].

  • The date the first waste was added.

Step 3: Collect Different Waste Streams Separately.

  • Pure Compound/Concentrated Solutions: Unused or expired this compound and its concentrated solutions should be collected in a dedicated "Halogenated Organic Waste" container.

  • Contaminated Solid Waste: Items like gloves, weighing paper, or silica gel grossly contaminated with the compound should be collected in a separate, clearly labeled solid waste container. Double-bagging in polyethylene is recommended[9]. Do not place sharps in these bags[10].

  • Aqueous Solutions: Due to its environmental persistence and aquatic toxicity, aqueous waste containing this compound must not be disposed of down the drain[2]. Collect it as aqueous hazardous waste.

Spill Management Protocol

In the event of a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Verify you are wearing the appropriate PPE.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[11][12]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated solid hazardous waste container using non-sparking tools[2][12].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), then with soap and water. Collect the cleaning materials as contaminated solid waste.

  • Dispose: Seal and label the waste container and manage it as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work involving this compound.

G cluster_waste_type 1. Identify Waste Type cluster_liquid_stream 2. Segregate Liquid Waste cluster_solid_stream 2. Segregate Solid Waste cluster_containers 3. Collect in Appropriate Container start Waste Generation (this compound) is_liquid Liquid or Solid? start->is_liquid is_aqueous Aqueous Solution? is_liquid->is_aqueous Liquid is_sharp Sharp Item? is_liquid->is_sharp Solid halogenated_organic Halogenated Organic Liquid Waste Container is_aqueous->halogenated_organic No (Pure/Organic Solution) aqueous_waste Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Yes solid_waste Contaminated Solid Waste Bag/Container is_sharp->solid_waste No (Gloves, Paper, etc.) sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes (Needles, Glassware) final_disposal Arrange Pickup by EHS/ Hazardous Waste Contractor halogenated_organic->final_disposal aqueous_waste->final_disposal solid_waste->final_disposal sharps_container->final_disposal

Caption: Disposal decision workflow for this compound waste streams.

Empty Container Decontamination and Disposal

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[9][13]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as halogenated organic hazardous waste[13].

  • Deface Label: Completely remove or deface the original product label[5][13].

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling stream, according to your institution's specific policies[9].

Containers that cannot be safely rinsed (e.g., those with stubborn residues) should be sealed and disposed of as solid hazardous waste[9][13].

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • University of Wisconsin-Madison Safety Department. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • Carl ROTH GmbH + Co KG. Safety Data Sheet: Benzaldehyde. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • LabXchange. How To: Lab Waste. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • Hokkaido University. Laboratory Liquid Waste Disposal Flow Chart. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • Carl ROTH GmbH + Co KG. Safety Data Sheet: Benzaldehyde. Available at: [Link]

  • Techno PharmChem. Safety Data Sheet: Benzaldehyde. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Ethynyl-2-fluorobenzaldehyde: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Ethynyl-2-fluorobenzaldehyde (CAS No. 1638606-25-3). The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this compound in a laboratory setting. Given the compound's reactive functional groups—an aromatic aldehyde, a fluorine substituent, and a terminal alkyne—a thorough understanding of its potential hazards is paramount.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is a multi-functional organic compound. Its hazard profile is derived from the combined reactivity of its constituent parts:

  • Aromatic Aldehyde: Aldehydes are known to be reactive electrophiles and can be irritating to the skin, eyes, and respiratory system.[1] Inhalation may lead to airway constriction, and some aldehydes are cytotoxic.[1]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom makes this a halogenated organic compound.[2] While enhancing metabolic stability in drug discovery, this also necessitates specific disposal protocols, as halogenated wastes are typically managed through regulated incineration.[2][3]

  • Ethynyl Group: The terminal alkyne is a high-energy functional group. While stable under normal conditions, it can undergo energetic reactions, particularly in the presence of certain metals or under elevated temperatures and pressures.

A Safety Data Sheet (SDS) for the closely related isomer, 2-Ethynyl-3-fluorobenzaldehyde, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is also noted to be air and moisture sensitive, requiring storage under an inert atmosphere.[4] These properties should be assumed for this compound in the absence of a specific SDS.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A full face shield should be worn over the goggles, especially when handling larger quantities or performing reactions, to protect the entire face from potential splashes.[1][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves provide good initial protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber are recommended due to their high resistance to aldehydes.[1] Always inspect gloves for tears or holes before use and replace them immediately if contaminated.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against splashes and potential ignition sources. Ensure the coat is fully buttoned.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesDue to the potential for respiratory irritation from aldehyde vapors, all handling of the solid or solutions should be conducted within a certified chemical fume hood.[1][6] If there is a risk of exceeding the occupational exposure limit or in the case of a spill, a NIOSH-certified air-purifying respirator with organic vapor cartridges is necessary.[1]

// Connections RiskAssessment -> SelectPPE [label="Identifies Hazards"]; SelectPPE -> FumeHood [label="Informs Location"]; FumeHood -> DonPPE [label="Prerequisite"]; DonPPE -> WorkInHood; WorkInHood -> HandleChemical; HandleChemical -> SegregateWaste [label="Generates Waste"]; SegregateWaste -> DoffPPE; DoffPPE -> WashHands; }

Caption: Workflow for Safe Handling of this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safety.

3.1. Preparation

  • Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[7]

  • Assemble Materials: Ensure all necessary equipment (glassware, spatulas, syringes) and spill cleanup materials (absorbent pads, sand) are within the fume hood before introducing the chemical.[7]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[8]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.[9]

3.2. Handling

  • Inert Atmosphere: As the compound may be air and moisture sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or reactions.[4]

  • Avoid Inhalation and Contact: Keep the container tightly closed when not in use.[6] Avoid direct contact with skin and eyes.[10]

  • Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to control any potential exothermic processes.

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Spill: For a small spill, absorb the material with inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[7][10] For large spills, evacuate the area and contact institutional safety personnel.[12]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

4.1. Waste Segregation

  • Halogenated Waste Stream: this compound is a halogenated organic compound because it contains fluorine.[2] All waste containing this compound, including contaminated consumables (gloves, wipes, absorbent pads) and solutions, must be collected in a designated "Halogenated Organic Waste" container.[12][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a full list of its chemical contents.[7][12] Do not use abbreviations.[12]

  • Container Integrity: Use a container that is in good condition, compatible with the waste, and has a tightly sealing cap.[12] Keep the container closed except when adding waste.[7][12]

4.2. Incompatible Wastes Do not mix halogenated organic waste with non-halogenated solvents, strong acids or bases, or heavy metals in the same container.[7][13] Mixing incompatible waste streams can create additional hazards and significantly increase disposal costs.[13]

4.3. Disposal Procedure

  • Storage: Store the sealed halogenated waste container in a designated satellite accumulation area within the laboratory.[7]

  • Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup requests.

Disposal_Plan Start Waste Generation (this compound) IsHalogenated Is it a Halogenated Compound? Start->IsHalogenated HalogenatedContainer Collect in Designated 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes (Contains Fluorine) NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No LabelWaste Label Container with Full Chemical Names and 'Hazardous Waste' HalogenatedContainer->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste EHS_Pickup Arrange for EHS Pickup and Disposal StoreWaste->EHS_Pickup

Caption: Decision workflow for the proper disposal of chemical waste.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Available at: [Link]

  • Hazardous Waste Segregation. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Available at: [Link]

  • Personal protective equipment in your pharmacy. Available at: [Link]

  • Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE) – OCP website - Ontario College of Pharmacists. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.